molecular formula C99H182F3N37O21 B15609290 Cog 133 tfa

Cog 133 tfa

Numéro de catalogue: B15609290
Poids moléculaire: 2283.7 g/mol
Clé InChI: YRYTWYOGXATSSP-BGJGLIJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cog 133 tfa is a useful research compound. Its molecular formula is C99H182F3N37O21 and its molecular weight is 2283.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C99H182F3N37O21

Poids moléculaire

2283.7 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C97H181N37O19.C2HF3O2/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136;3-2(4,5)1(6)7/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116);(H,6,7)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;/m0./s1

Clé InChI

YRYTWYOGXATSSP-BGJGLIJFSA-N

Origine du produit

United States

Foundational & Exploratory

Cog133 TFA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog133 TFA is a synthetic peptide fragment derived from human apolipoprotein E (ApoE) that has demonstrated significant neuroprotective and anti-inflammatory properties in a range of preclinical studies. As a mimetic of the receptor-binding region of ApoE, its primary mechanism of action involves competitive binding to the Low-Density Lipoprotein (LDL) receptor. Additionally, Cog133 functions as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). These initial interactions trigger a cascade of downstream signaling events, notably the inhibition of pro-inflammatory pathways including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling, as well as modulation of the Protein Phosphatase 2A (PP2A) activity through interaction with the SET protein. This technical guide provides a comprehensive overview of the core mechanisms of action of Cog133 TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

Cog133 TFA exerts its biological effects through a multi-faceted approach, primarily targeting key receptors and intracellular signaling molecules involved in inflammation and cellular stress responses.

LDL Receptor Binding
α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Cog133 acts as an antagonist at the α7 nicotinic acetylcholine receptor.[2][3] This interaction is crucial to its anti-inflammatory effects, particularly in the context of neuroinflammation. The antagonism at this receptor contributes to the suppression of pro-inflammatory cytokine release.

Modulation of Intracellular Signaling Pathways

The binding of Cog133 to its primary targets initiates a series of downstream signaling events that collectively contribute to its anti-inflammatory and protective effects.

  • Inhibition of p38 MAPK Pathway: Cog133 has been shown to reduce the phosphorylation of p38 MAPK, a key kinase involved in cellular stress and inflammatory responses. By inhibiting this pathway, Cog133 can suppress the production of downstream inflammatory mediators.

  • Inhibition of NF-κB Signaling: A critical anti-inflammatory mechanism of Cog133 is the inhibition of the NF-κB pathway. It has been demonstrated to reduce the phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

  • Interaction with SET Protein and Activation of PP2A: Cog133 binds to the SET protein, a potent physiological inhibitor of Protein Phosphatase 2A (PP2A).[5][6] By antagonizing SET, Cog133 leads to the activation of PP2A. Activated PP2A can then dephosphorylate and inactivate key pro-inflammatory kinases, including those in the MAPK and Akt pathways, further contributing to the overall anti-inflammatory effect.[5]

Quantitative Data

The following tables summarize the key quantitative data reported for Cog133 TFA in various experimental models.

Table 1: Receptor Binding and Antagonist Activity

ParameterValueReceptor/TargetSource
IC50445 nMα7 Nicotinic Acetylcholine Receptor (nAChR)[1][2][7]
IC50720 nMα7 Nicotinic Acetylcholine Receptor (nAChR)[3]

Table 2: In Vitro Dose-Response Data

EffectCell LineConcentration RangeSource
Suppression of TNF-α and nitric oxide (NO) releaseBV-2 microglia10 - 50 µM[3]
Improved cell proliferation and migrationIEC-6 cells0.02 - 20 µM[8]

Table 3: In Vivo Dose-Response Data

EffectAnimal ModelDosageSource
Reduction of 5-FU-induced intestinal mucositisSwiss mice0.3, 1, and 3 µM (i.p., twice daily for 4 days)[8]
Reduction of LPS-induced brain levels of TNF-α and IL-6MiceNot specified[3]
Decreased hippocampal neuronal degenerationMouse model of closed head injury203 and 406 µg/kg[3]
Delayed disease onset and reduced severityMouse model of experimental autoimmune encephalomyelitis (EAE)1 mg/kg[3]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Cog133 TFA.

Cog133_Mechanism_of_Action cluster_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 Cog133 LDL Receptor LDL Receptor Cog133->LDL Receptor Binds nAChR α7 nAChR Cog133->nAChR Antagonizes SET SET Cog133->SET Binds & Inhibits p38 MAPK (active) p-p38 MAPK LDL Receptor->p38 MAPK (active) Inhibits (Downstream Effect) NF-kB (inactive) IκB-NF-κB nAChR->NF-kB (inactive) Prevents Activation PP2A PP2A SET->PP2A Inhibits PP2A->p38 MAPK (active) Dephosphorylates p38 MAPK (active)->NF-kB (inactive) Activates NF-kB (active) NF-κB NF-kB (inactive)->NF-kB (active) Gene Transcription Gene Transcription NF-kB (active)->Gene Transcription Promotes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines

Core signaling pathways of Cog133 TFA.

Experimental_Workflow_Mucositis Start Start Animal Model Swiss Mice Start->Animal Model Mucositis Induction 5-FU Injection (450 mg/kg, i.p.) Animal Model->Mucositis Induction Treatment Groups Treatment Groups Mucositis Induction->Treatment Groups Control Saline Treatment Groups->Control No Cog133 Cog133 Treatment Cog133 Doses (0.3, 1, 3 µM, i.p.) Treatment Groups->Cog133 Treatment With Cog133 Daily Monitoring Weight & Clinical Signs Control->Daily Monitoring Cog133 Treatment->Daily Monitoring Sacrifice Day 4 Post-5-FU Daily Monitoring->Sacrifice Tissue Collection Proximal Small Intestine Sacrifice->Tissue Collection Analysis Analysis Tissue Collection->Analysis Histology Histology Analysis->Histology ELISA Cytokine Levels (IL-1β, TNF-α, IL-10) Analysis->ELISA MPO Assay Myeloperoxidase Activity Analysis->MPO Assay RT-PCR Gene Expression (TNF-α, iNOS) Analysis->RT-PCR TUNEL Assay Apoptosis Analysis->TUNEL Assay End End Histology->End ELISA->End MPO Assay->End RT-PCR->End TUNEL Assay->End

Experimental workflow for the 5-FU-induced mucositis model.

Experimental Protocols

In Vivo Model of 5-Fluorouracil-Induced Intestinal Mucositis

This protocol is adapted from Azevedo et al., 2012, BMC Gastroenterology.[8]

  • Animals: Male Swiss mice are used for this model.

  • Mucositis Induction: A single intraperitoneal (i.p.) injection of 5-fluorouracil (B62378) (5-FU) at a dose of 450 mg/kg is administered to induce intestinal mucositis.

  • Treatment: Cog133 TFA is administered intraperitoneally twice daily for four days, starting on the day of the 5-FU challenge. Doses of 0.3, 1.0, and 3.0 µM are typically evaluated. A control group receives saline injections.

  • Monitoring: Animals are weighed daily, and clinical signs of mucositis (e.g., diarrhea, lethargy) are monitored.

  • Tissue Collection: On the fourth day after the 5-FU injection, mice are euthanized, and the proximal small intestine is harvested for analysis.

  • Analyses:

    • Histology: Intestinal tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess villus architecture, inflammatory cell infiltration, and crypt integrity.

    • ELISA: Tissue homogenates are used to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-10).

    • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.

    • RT-PCR: RNA is extracted from the intestinal tissue to quantify the gene expression of inflammatory markers such as TNF-α and inducible nitric oxide synthase (iNOS).

    • TUNEL Assay: Apoptosis in the intestinal epithelium is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tissue sections.

    • NF-κB Immunohistochemistry: The activation and localization of NF-κB are evaluated in tissue sections using immunohistochemical staining.

In Vitro Wound Healing Assay

This protocol is adapted from Azevedo et al., 2012, BMC Gastroenterology.[8]

  • Cell Line: IEC-6 cells, a rat intestinal epithelial cell line, are used.

  • Cell Culture: Cells are cultured in appropriate media. For the assay, cells are grown to confluence in multi-well plates.

  • Wound Induction: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

  • Treatment: The cells are then treated with 5-FU (e.g., 1 mM) in the presence or absence of varying concentrations of Cog133 (e.g., 0.02-20 µM).

  • Migration Monitoring: The closure of the scratch wound is monitored and imaged at specific time points (e.g., 0 and 24 hours) using a microscope.

  • Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

Measurement of TNF-α and IL-6

The following is a general protocol for measuring cytokine levels, as would be performed in studies such as Lynch et al., 2003.

  • Sample Collection: Blood is collected from animals and centrifuged to obtain plasma or serum. For brain tissue analysis, the brain is harvested and homogenized in a suitable lysis buffer.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6).

    • The plate is washed, and any non-specific binding sites are blocked.

    • Standards and samples (plasma, serum, or tissue homogenate) are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • The plate is washed again, and a substrate for the enzyme is added, resulting in a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

  • RT-PCR (for mRNA expression):

    • Total RNA is extracted from the brain tissue.

    • The RNA is reverse transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using primers specific for the cytokine genes (e.g., TNF-α, IL-6) and a housekeeping gene for normalization.

    • The relative expression of the cytokine mRNA is calculated.

Affinity Purification for Protein-Protein Interaction

The following is a generalized protocol for identifying protein interactions, as would be employed in the study by Christensen et al., 2011 to identify the interaction with the SET protein.

  • Bait Preparation: A "bait" is created by immobilizing Cog133 onto a solid support, such as agarose (B213101) beads.

  • Cell Lysate Preparation: Cells of interest (e.g., microglial cells) are lysed to release their proteins.

  • Incubation: The cell lysate is incubated with the Cog133-conjugated beads, allowing proteins that bind to Cog133 to be "captured."

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The proteins that specifically bound to the Cog133 bait are eluted from the beads.

  • Protein Identification: The eluted proteins are separated by gel electrophoresis (e.g., SDS-PAGE). The protein bands of interest are excised from the gel and identified using mass spectrometry.

Conclusion

Cog133 TFA is a promising therapeutic peptide with a well-defined, multi-modal mechanism of action. Its ability to competitively bind to the LDL receptor and antagonize the α7 nAChR initiates a cascade of anti-inflammatory signaling events, including the suppression of the p38 MAPK and NF-κB pathways, and the activation of the phosphatase PP2A via inhibition of the SET protein. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Cog133 TFA in various inflammatory and neurodegenerative conditions.

References

Cog 133 Peptide: A Technical Guide to its Core Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog 133 is a synthetic 17-amino acid peptide derived from the receptor-binding region (residues 133-149) of human apolipoprotein E (ApoE).[1] This mimetic peptide, with the sequence Ac-LRVRLASHLRKLRKRLL-amide, has garnered significant interest for its potent anti-inflammatory and neuroprotective properties.[1][2] Preclinical studies have demonstrated its therapeutic potential across a spectrum of conditions, including neurodegenerative diseases, inflammatory disorders, and as a targeting agent in drug delivery.[1][3][4] This document provides an in-depth technical overview of Cog 133's core functions, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Core Functions and Mechanism of Action

Cog 133 exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its structural mimicry of ApoE. This allows it to interact with key cellular receptors and signaling pathways involved in inflammation and neuronal function.

  • Receptor Binding and Competition: Cog 133 competes with the full-length ApoE holoprotein for binding to members of the low-density lipoprotein (LDL) receptor family, including the LDL receptor (LDLR) and the LDL receptor-related protein (LRP).[1][2][3] This competitive binding is central to its function.

  • Anti-Inflammatory Effects: A primary function of Cog 133 is the suppression of inflammatory responses. It has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] The peptide can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes.[1][6]

  • Neuroprotection: Cog 133 exhibits significant neuroprotective effects. This is partly attributed to its anti-inflammatory action within the central nervous system (CNS), where it can reduce neuroinflammation and demyelination in models of multiple sclerosis.[3][4]

  • Neuronal Signaling Modulation: Cog 133 acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel involved in cognitive processes and inflammation.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Cog 133.

Table 1: Receptor Binding and Antagonist Activity
ParameterValueTargetExperimental System
IC₅₀445 nMα7 nicotinic acetylcholine receptor (nAChR)Xenopus oocytes expressing the receptor

Source:[2][3][4]

Table 2: In Vivo Dosages and Effects
Animal ModelConditionDosing RegimenKey Findings
Swiss Mice5-Fluorouracil-induced intestinal mucositis0.3, 1, and 3 μM (i.p., twice daily for 4 days)Reduced intestinal MPO levels and IL-1β; improved crypt architecture.[1][7]
MicePulmonary Fibrosis1 mg/kg (intratracheal, every other day for 4 weeks)Impaired the resolution of pulmonary fibrosis.[2]
MiceMultiple Sclerosis (EAE model)Not specified (30-day administration)Reduced inflammation, demyelination, and cellular infiltration.[4]
MiceMedulloblastomaNot specified (used as a ligand on nanoparticles)Enhanced drug delivery to tumors.[4]
Table 3: In Vitro Dosages and Effects
Cell LineConditionConcentration RangeKey Findings
IEC-6 (rat intestinal epithelial cells)5-FU challenge (glutamine-free media)0.02, 0.2, 2.0 μMImproved cell numbers.[7]
IEC-6 (rat intestinal epithelial cells)5-FU challenge0.2-20 μMImproved cell migration.[7]

Signaling Pathways

Cog 133 modulates several critical signaling pathways to exert its anti-inflammatory effects. The primary pathway involves the inhibition of NF-κB activation.

Cog 133 Anti-Inflammatory Signaling Pathway

Cog133_Signaling cluster_nucleus Nucleus Cog133 Cog 133 Peptide LDLR LDL Receptor Family (LDLR, LRP) Cog133->LDLR IKK IKK Complex LDLR->IKK Inhibits Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive Complex) IkB->NFkB_complex Degrades, Releasing NF-κB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates & Binds to DNA Inflammatory_Genes Pro-Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines Leads to

Caption: Cog 133 inhibits the NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies cited in the literature for evaluating the function of Cog 133.

In Vivo Model: 5-Fluorouracil-Induced Intestinal Mucositis
  • Animal Model: Swiss mice or C57BL6J ApoE wild-type and knock-out mice (25-30 g).[1]

  • Mucositis Induction: A single intraperitoneal (i.p.) injection of 5-fluorouracil (B62378) (5-FU) at a dose of 450 mg/kg.[1]

  • Peptide Administration: Cog 133 was administered i.p. at doses of 0.3, 1, and 3 μM, twice daily for four days, starting just before the 5-FU challenge.[1][7] The peptide was reconstituted in sterile isotonic PBS or distilled water.[1]

  • Endpoint Analysis: Mice were sacrificed 3 days after the 5-FU challenge. The proximal small intestine was harvested for analysis.[1]

    • Histology: Intestinal samples were fixed, processed, and stained (e.g., H&E) to assess crypt architecture, villus height, and inflammation.[7]

    • Myeloperoxidase (MPO) Assay: Intestinal tissue was assayed for MPO activity as a quantitative measure of neutrophil infiltration and inflammation.[1]

    • Cytokine Measurement (ELISA): Ileal cytokine levels (e.g., IL-1β, TNF-α) were quantified using ELISA to assess the inflammatory response.[1][7]

    • Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on tissue sections to quantify apoptotic cells.[7]

In Vitro Model: IEC-6 Cell Proliferation and Migration
  • Cell Line: IEC-6, a rat small intestine crypt-derived cell line.[1]

  • Experimental Challenge: Cells were exposed to 1 mM 5-FU for 1 hour in Dulbecco's Modified Eagle Medium (DMEM), often in glutamine-free conditions to assess the peptide's protective effects.[1][8]

  • Peptide Treatment: Cog 133 was added to the culture media at various concentrations (ranging from 0.02 to 20 µM or µg/ml) during or after the 5-FU challenge.[1][8]

  • Endpoint Analysis:

    • Cell Proliferation/Viability Assay (WST-1): Cell proliferation was measured 24 hours post-challenge using a colorimetric assay (e.g., WST-1) that detects formazan (B1609692) absorbance via an ELISA microplate reader.[6]

    • Cell Migration Assay: A wound-healing or scratch assay was performed. A scratch was made in a confluent monolayer of IEC-6 cells, and the rate of cell migration to close the gap was monitored over 24 hours in the presence or absence of Cog 133.[1]

    • Proliferation Marker (Ki67 Immunocytochemistry): Cells grown on chamber slides were fixed and stained for the Ki67 nuclear antigen to identify proliferating cells. The percentage of Ki67-positive cells was then quantified.[6]

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Select Animal Model (e.g., Swiss Mice) induction Induce Condition (e.g., 450 mg/kg 5-FU i.p.) animal_model->induction treatment_iv Administer Cog 133 (e.g., 3 μM, i.p., 2x/day) induction->treatment_iv harvest Harvest Tissues (3 days post-induction) treatment_iv->harvest analysis_iv Endpoint Analysis: - Histology (H&E) - MPO Assay - ELISA (Cytokines) - TUNEL Assay harvest->analysis_iv cell_culture Culture IEC-6 Cells challenge Challenge Cells (e.g., 1 mM 5-FU, 1 hr) cell_culture->challenge treatment_ic Treat with Cog 133 (e.g., 0.02-20 μM) challenge->treatment_ic incubation Incubate (24 hrs) treatment_ic->incubation analysis_ic Endpoint Analysis: - Proliferation (WST-1) - Migration Assay - Ki67 Staining incubation->analysis_ic

Caption: General workflow for in vivo and in vitro Cog 133 studies.

Therapeutic Applications and Future Directions

The preclinical data strongly suggest that Cog 133 holds therapeutic promise for a range of disorders characterized by inflammation and neuronal damage.

  • Neurodegenerative Diseases: Its ability to suppress neuroinflammation and act on nAChRs makes it a candidate for diseases like Multiple Sclerosis and potentially Alzheimer's disease.[3][4]

  • Inflammatory Conditions: Cog 133 has shown efficacy in models of intestinal mucositis, a common and severe side effect of chemotherapy, suggesting its potential as an adjunctive therapy in oncology.[1] It has also been explored in models of asthma and pulmonary fibrosis.[2][5]

  • Drug Delivery: The peptide's ability to bind to LDL receptors, which are often overexpressed on certain tumor cells and the blood-brain barrier, makes it an attractive targeting ligand for enhancing the delivery of therapeutic nanoparticles to the brain and specific cancer types like medulloblastoma.[4][9]

While preclinical results are encouraging, no clinical trials involving Cog 133 have been identified to date.[4] Future research will need to focus on its pharmacokinetic profile, long-term safety, and efficacy in more complex disease models before it can be translated into a clinical setting. The development of second-generation mimetics with improved stability and bioavailability is also a promising avenue for drug development professionals.

References

Cog133 Apolipoprotein E Mimetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cog133, a synthetic peptide mimicking the receptor-binding region (residues 133-149) of human apolipoprotein E (ApoE), has emerged as a promising therapeutic candidate for a range of neurological and inflammatory conditions. This technical guide provides a comprehensive overview of Cog133, detailing its core mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its associated signaling pathways. Cog133 exerts its neuroprotective and anti-inflammatory effects primarily through its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1) and its antagonistic activity at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Preclinical studies have demonstrated its efficacy in models of neuroinflammation, intestinal mucositis, and Alzheimer's disease. This document serves as an in-depth resource for researchers and drug development professionals interested in the therapeutic potential of this ApoE mimetic peptide.

Core Mechanisms of Action

Cog133's biological functions are primarily attributed to its interaction with two key receptors:

  • Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Cog133 binds to LRP1, a large endocytic and signaling receptor expressed on various cell types in the central nervous system, including neurons and microglia.[1] This interaction is fundamental to many of Cog133's downstream effects, including the suppression of microglial activation and the modulation of inflammatory pathways. While a direct binding affinity for Cog133 has not been definitively reported, studies on similar ApoE mimetic peptides show binding to LRP1 with dissociation constants (Kd) in the 100 nM range.

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Cog133 acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors with an IC50 of 445 nM.[1] This antagonism is thought to contribute to its neuroprotective effects by modulating cholinergic signaling, which is often dysregulated in neurodegenerative diseases.

Quantitative Data

The following tables summarize the key quantitative data available for Cog133 and the closely related peptide, CN-105.

Table 1: In Vitro Efficacy and Binding Affinity

ParameterAnalyteValueAssaySource
IC50 α7 nAChR Antagonism445 nMElectrophysiology (Xenopus oocytes)[1]
Kd (estimate) LRP1 Binding~100 nMSurface Plasmon Resonance (for similar ApoE mimetics)
TNF-α Inhibition Lipopolysaccharide (LPS)-stimulated microgliaDose-dependentELISA

Table 2: In Vivo Efficacy in Disease Models

ModelAnimalCog133 DoseEffectSource
Intestinal Mucositis Swiss Mice0.3, 1, and 3 µM (i.p., twice daily for 4 days)Reduced intestinal MPO levels and IL-1β levels.[2]
Pulmonary Fibrosis Mice1 mg/kg (intratracheal, every other day for 4 weeks)Impaired resolution of pulmonary fibrosis.[1]
Subarachnoid Hemorrhage MiceNot specifiedProtected blood-brain barrier integrity and reduced neuronal pyroptosis.
Alzheimer's Disease (CN-105) APP/PS1 MiceNot specifiedImproved learning and memory, reduced brain pathology.

Table 3: Pharmacokinetic Parameters of CN-105 (ApoE Mimetic Peptide)

ParameterValueStudy PopulationSource
Median Half-life (t½) ~3.6 hoursHealthy Adult Humans[3]
Pharmacokinetics LinearHealthy Adult Humans[3]
Cmax and AUC Dose-proportionalHealthy Adult Humans[2]

Signaling Pathways

Cog133 modulates several key signaling pathways to exert its anti-inflammatory and neuroprotective effects.

LRP1-Mediated Anti-Inflammatory Signaling

Binding of Cog133 to LRP1 on microglia can initiate a signaling cascade that leads to the suppression of pro-inflammatory responses. This is thought to involve the inhibition of the NF-κB pathway.

LRP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cog133 Cog133 LRP1 LRP1 Cog133->LRP1 Binds IKK IKK LRP1->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inhibits Transcription

Cog133 anti-inflammatory signaling via LRP1.
α7 nAChR-Mediated Neuromodulation

As a non-competitive antagonist of α7 nAChRs, Cog133 can modulate cholinergic signaling in neurons. This can influence calcium influx and downstream signaling pathways, potentially protecting against excitotoxicity.

a7nAChR_Signaling cluster_membrane Neuronal Membrane Acetylcholine Acetylcholine a7nAChR α7 nAChR Acetylcholine->a7nAChR Activates Cog133 Cog133 Cog133->a7nAChR Antagonizes Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Reduces Downstream_Signaling Downstream Signaling (e.g., ERK, CREB) Ca2_influx->Downstream_Signaling Modulates Neuronal_Response Neuronal Response (e.g., Neuroprotection) Downstream_Signaling->Neuronal_Response

Cog133 modulation of α7 nAChR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cog133.

In Vitro Amyloid-Beta (Aβ) Oligomerization Assay

This protocol details a method to assess the effect of Cog133 on the oligomerization of Aβ peptides, a key pathological event in Alzheimer's disease.

Workflow:

AB_Oligomerization_Workflow A Prepare Monomeric Aβ42 B Incubate Aβ42 with Cog133 (or vehicle control) A->B C Monitor Aggregation (e.g., Thioflavin T assay) B->C D Analyze Oligomer Formation (e.g., Western Blot, AFM) B->D

Aβ oligomerization assay workflow.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Cog133 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Anti-Aβ antibody (e.g., 6E10)

  • Secondary antibody (HRP-conjugated)

  • 96-well black plates (for ThT assay)

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Preparation of Monomeric Aβ42:

    • Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a SpeedVac.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.

    • Sonicate for 10 minutes in a water bath.

    • Dilute to the desired final concentration (e.g., 10 µM) in ice-cold PBS.

  • Incubation with Cog133:

    • In a 96-well plate, mix the monomeric Aβ42 solution with varying concentrations of Cog133 (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (PBS).

    • Incubate the plate at 37°C with gentle agitation.

  • Thioflavin T (ThT) Assay:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT to a final concentration of 10 µM to each well.

    • Measure fluorescence at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a plate reader.

  • Western Blot Analysis of Oligomers:

    • At the desired time points, take aliquots from the incubation mixture.

    • Mix with non-reducing Laemmli sample buffer and load onto a 4-12% Bis-Tris SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against Aβ (e.g., 6E10, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST and develop with an enhanced chemiluminescence (ECL) substrate.

    • Visualize and quantify the bands corresponding to Aβ monomers, dimers, trimers, and larger oligomers.

Western Blot Analysis of Tau Phosphorylation

This protocol describes how to assess the effect of Cog133 on tau phosphorylation in a neuronal cell line or primary neurons.

Workflow:

Tau_Phosphorylation_Workflow A Culture Neuronal Cells B Treat cells with Cog133 and/or a pro-inflammatory stimulus A->B C Lyse Cells and Quantify Protein B->C D Western Blot for Phospho-Tau and Total Tau C->D E Densitometric Analysis D->E

Tau phosphorylation Western blot workflow.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cog133 peptide

  • Pro-inflammatory stimulus (e.g., LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies:

    • Anti-phospho-Tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/Ser404)

    • Anti-total-Tau (e.g., Tau-5)

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells to ~80% confluency.

    • Treat cells with various concentrations of Cog133 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

    • In some experiments, co-treat with a pro-inflammatory stimulus like LPS (1 µg/mL) to induce tau hyperphosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-tau (1:1000), total tau (1:1000), and β-actin (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST and develop with an ECL substrate.

  • Densitometric Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for phospho-tau and total tau.

    • Normalize the phospho-tau signal to the total tau signal, and then normalize to the loading control (β-actin).

Conclusion

Cog133 represents a promising therapeutic avenue for neuroinflammatory and neurodegenerative diseases. Its dual mechanism of action, targeting both LRP1 and α7 nAChRs, provides a multi-faceted approach to mitigating disease pathology. The quantitative data from preclinical studies are encouraging, and the pharmacokinetic profile of the related peptide CN-105 suggests that these molecules are amenable to clinical development. The detailed experimental protocols provided in this guide will aid researchers in further elucidating the therapeutic potential of Cog133 and other ApoE mimetic peptides. Further research is warranted to fully understand its effects on the core pathologies of Alzheimer's disease, such as amyloid-beta aggregation and tau hyperphosphorylation, and to translate these promising preclinical findings into effective clinical therapies.

References

Cog 133 TFA: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog 133 TFA, an apolipoprotein E (ApoE) mimetic peptide, has emerged as a promising agent with significant neuroprotective and anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, experimental validation, and potential therapeutic applications in neurodegenerative diseases. Preclinical evidence suggests that this compound exerts its effects through multiple pathways, including antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), modulation of the low-density lipoprotein (LDL) receptor pathway, and suppression of neuroinflammatory cascades. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways to facilitate further research and development.

Introduction

This compound is a synthetic peptide fragment derived from the receptor-binding region of human apolipoprotein E (ApoE). It is designed to mimic the neuroprotective and anti-inflammatory functions of the native ApoE protein. The trifluoroacetate (B77799) (TFA) salt form enhances its stability and solubility for research applications. The core of its therapeutic potential lies in its ability to compete with the full-length ApoE protein for binding to members of the LDL receptor family, such as the LDL receptor-related protein 1 (LRP1). This interaction is believed to be central to its neuroprotective and anti-inflammatory actions.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data from preclinical studies, demonstrating the neuroprotective and anti-inflammatory efficacy of this compound.

Table 1: In Vitro Bioactivity of this compound

ParameterValueCell TypeConditionReference
nAChR Antagonism (IC50)445 nM--
Inhibition of Nitric Oxide (NO) ProductionED50 ~1.2 µM (for a related peptide)BV2 microgliaLPS stimulation
Inhibition of TNF-α ProductionED50 ~1-10 µM (for a related peptide)BV2 microgliaLPS stimulation
Inhibition of IL-6 ProductionED50 ~1-10 µM (for a related peptide)BV2 microgliaLPS stimulation
Enhanced Cell ViabilitySignificant at 2 µMRat hepatocytesCCl4-induced toxicity

Table 2: In Vivo Anti-Inflammatory Effects of Cog 133

BiomarkerReductionAnimal ModelConditionDosageReference
TNF-α (plasma)Significant reduction at 1 hr post-LPSMouseLPS-induced inflammation4 mg/kg
TNF-α (mRNA in brain)ReductionMouseLPS-induced inflammation-
IL-1β (intestinal)Significant reductionMouse5-FU-induced mucositis1 and 3 µM
Myeloperoxidase (MPO - intestinal)Significant reductionMouse5-FU-induced mucositis3 µM

Mechanism of Action

This compound's neuroprotective effects are multifaceted, stemming from its interaction with key cellular receptors and signaling pathways.

LDL Receptor-Related Protein 1 (LRP1) Binding and Modulation of NMDA Receptor Activity

This compound binds to LRP1, a crucial receptor in the central nervous system involved in ligand endocytosis and signal transduction. This interaction is thought to be a primary mechanism for its neuroprotective effects. The binding of Cog 133 to LRP1 can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity but can also mediate excitotoxicity when overactivated. A key finding is that the Cog 133 monomer peptide significantly suppresses neuronal cell death and calcium influx associated with NMDA exposure.

Anti-inflammatory Signaling

A significant aspect of this compound's neuroprotective action is its potent anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in microglia, the resident immune cells of the brain. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. By suppressing neuroinflammation, this compound helps to create a more favorable environment for neuronal survival and function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a general experimental workflow for assessing its neuroprotective effects.

Cog 133 TFA: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cog 133 TFA, a synthetic peptide fragment of human apolipoprotein E (ApoE), is emerging as a potent anti-inflammatory and neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative in vivo and in vitro data, and detailed experimental protocols. This compound has demonstrated significant efficacy in various preclinical models of inflammation, primarily through the inhibition of the NF-κB signaling pathway. A key molecular mechanism involves its interaction with the SET protein, leading to the activation of protein phosphatase 2A (PP2A), a critical negative regulator of inflammatory signaling. This guide synthesizes the available data into structured tables for clear comparison and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

This compound is a peptide comprising amino acid residues 133-149 of human apolipoprotein E.[1] It is known to compete with the full-length ApoE protein for binding to the low-density lipoprotein (LDL) receptor.[2][3] Beyond its role in lipid metabolism, this mimetic peptide has garnered significant attention for its potent anti-inflammatory and neuroprotective effects observed in a range of preclinical studies.[2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the anti-inflammatory properties of this compound.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[4]

Inhibition of NF-κB Signaling

This compound has been shown to suppress the activation of NF-κB.[4] In inflammatory states, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. This compound is understood to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.

Interaction with SET and Activation of PP2A

A more detailed molecular mechanism underlying the anti-inflammatory action of ApoE mimetic peptides, including Cog 133, involves their interaction with the SET protein.[5][6] SET is a potent endogenous inhibitor of protein phosphatase 2A (PP2A).[5][6] By binding to the C-terminal region of SET, this compound antagonizes its inhibitory function, leading to the activation of PP2A.[5][6]

Activated PP2A is a crucial serine/threonine phosphatase that negatively regulates multiple inflammatory signaling pathways by dephosphorylating key signaling kinases.[5] This includes components of the MAPK and Akt pathways, which are upstream of NF-κB activation.[5] Therefore, by activating PP2A, this compound can effectively dampen the inflammatory cascade at multiple levels.[5][6]

SET_PP2A_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_signaling Intracellular Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK Activates Cog133 This compound SET SET (I2PP2A) Cog133->SET Binds to PP2A_active PP2A (Active) PP2A PP2A (Inactive) SET->PP2A Inhibits PP2A_active->IKK Dephosphorylates (Inhibits) IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IKK->NFkB_active Leads to activation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Induces

This compound's anti-inflammatory mechanism of action.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Anti-Inflammatory Effects of this compound in a Murine Model of 5-Fluorouracil-Induced Intestinal Mucositis
ParameterTreatment GroupResultp-valueReference
Intestinal Myeloperoxidase (MPO) Levels 5-FU + Cog 133 (3 µM)Significant reduction compared to 5-FU alone<0.05[7]
Intestinal Interleukin-1β (IL-1β) Levels 5-FU + Cog 133 (1 µM)Partial abrogation of 5-FU induced increase<0.05[7]
5-FU + Cog 133 (3 µM)Partial abrogation of 5-FU induced increase<0.001[7]
Intestinal Tumor Necrosis Factor-α (TNF-α) Levels 5-FU + Cog 133Partial decrease compared to 5-FU aloneNot specified[1]
Intestinal NF-κB Expression 5-FU + Cog 133Higher expression in the improved intestinal mucosaNot specified[1]

Data from Azevedo et al., 2012.

Table 2: In Vivo Anti-Inflammatory Effects of Cog 133 in a Murine Model of Clostridioides difficile Infection
ParameterTreatment GroupResultReference
Survival APOE -/- mice + Cog 133 (3 mg/kg)Fewer deaths compared to untreated APOE -/- mice[8]
Diarrhea Score APOE -/- mice + Cog 133 (3 mg/kg)Lower diarrhea scores compared to untreated APOE -/- mice[8]
Intestinal Inflammation APOE -/- mice + Cog 133 (3 mg/kg)Ameliorated inflammatory changes in the ileal loop[8]

Data from de Azevedo et al., 2025.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the key experimental protocols used in the cited studies.

In Vivo Model of 5-Fluorouracil-Induced Intestinal Mucositis
  • Animal Model: Swiss mice or C57BL6/J ApoE knock-out mice.[1]

  • Induction of Mucositis: A single intraperitoneal (i.p.) injection of 5-fluorouracil (B62378) (450 mg/kg).[7]

  • This compound Administration:

    • Doses: 0.3, 1, and 3 µM.[1]

    • Route: Intraperitoneal (i.p.) injection.[1]

    • Frequency: Twice daily for 4 days.[1]

  • Endpoint Analysis:

    • Mice are sacrificed 3 days after the 5-FU challenge.[7]

    • Proximal small intestinal samples are collected for histological and molecular analysis.[7]

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.[7]

    • ELISA: To measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).[7]

    • Immunohistochemistry: To assess NF-κB expression.[1]

Mucositis_Experimental_Workflow Start Start Animal_Model Animal Model (Swiss mice or ApoE-/- mice) Start->Animal_Model Induction Induce Mucositis (5-FU, 450 mg/kg, i.p.) Animal_Model->Induction Treatment This compound Treatment (0.3, 1, 3 µM, i.p., twice daily, 4 days) Induction->Treatment Sacrifice Sacrifice (Day 3 post-5-FU) Treatment->Sacrifice Tissue_Collection Collect Proximal Small Intestine Sacrifice->Tissue_Collection Analysis Endpoint Analysis Tissue_Collection->Analysis MPO MPO Assay Analysis->MPO ELISA ELISA (IL-1β, TNF-α) Analysis->ELISA IHC Immunohistochemistry (NF-κB) Analysis->IHC End End

Workflow for the in vivo mucositis model.
In Vitro Anti-Inflammatory Assays

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary microglia.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response.

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound prior to LPS stimulation.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified by ELISA.

    • Western Blot: To analyze the phosphorylation status of key signaling proteins (e.g., IκB, p38 MAPK, Akt).

    • RT-PCR: To measure the gene expression of pro-inflammatory mediators.

Neuroinflammation

While direct quantitative data on the effect of this compound on microglial activation is limited, its ability to reduce TNF and nitric oxide in LPS-stimulated microglial cells has been reported.[4] Given that microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation, the anti-inflammatory properties of this compound observed in peripheral models are highly relevant to its neuroprotective effects. The demonstrated mechanism of action through the SET/PP2A pathway is also applicable to neuroinflammatory processes.

Clinical Status

To date, there is no publicly available information on clinical trials specifically investigating this compound for anti-inflammatory indications. Further preclinical development will be necessary to justify its progression into human studies.

Conclusion

This compound is a promising anti-inflammatory peptide with a well-defined mechanism of action centered on the inhibition of the NF-κB pathway via the activation of PP2A. The available preclinical data, particularly from models of intestinal inflammation, demonstrate its potential as a therapeutic agent. Further research is warranted to explore its efficacy in a broader range of inflammatory conditions, including neuroinflammatory disorders, and to establish a clear path toward clinical development. This technical guide provides a solid foundation for researchers and drug developers interested in advancing the study of this potent anti-inflammatory peptide.

References

An In-depth Technical Guide to the Signaling Pathways of Cog 133 (ApoE Mimetic Peptide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cog 133, an apolipoprotein E (ApoE) mimetic peptide corresponding to residues 133-149 of human ApoE, has demonstrated significant therapeutic potential owing to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Cog 133. It details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies from seminal studies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding for research and drug development applications. The peptide's primary mechanisms of action involve interactions with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), leading to the modulation of downstream inflammatory pathways, notably the NF-κB signaling cascade.

Core Signaling Pathways

Cog 133 exerts its biological effects through a multi-pronged approach, primarily by engaging with cell surface receptors and modulating intracellular signaling cascades. The trifluoroacetic acid (TFA) designation often associated with commercially available Cog 133 refers to the trifluoroacetate (B77799) salt form, a common counterion used during peptide synthesis and purification, and is not considered to be involved in the signaling pathways.

LRP1-Mediated Signaling

Cog 133, being a fragment of the receptor-binding region of ApoE, competes with the full-length protein for binding to the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1).[1] LRP1 is a large endocytic and signaling receptor expressed on various cell types, including neurons and microglia. This interaction is fundamental to many of Cog 133's downstream effects. Binding of Cog 133 to LRP1 can initiate signaling cascades that suppress microglial activation and modulate inflammatory responses.

α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Cog 133 functions as a non-competitive antagonist at α7 nicotinic acetylcholine receptors (nAChRs).[1] This antagonism is a key component of its neuroprotective and anti-inflammatory effects. The α7 nAChR is implicated in the "cholinergic anti-inflammatory pathway," where its activation can suppress the production of pro-inflammatory cytokines like TNF-α. By acting as an antagonist, Cog 133 can modulate this pathway, contributing to its overall anti-inflammatory profile.

Modulation of NF-κB Signaling

A central mechanism of Cog 133's anti-inflammatory action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In various models of inflammation, Cog 133 has been shown to reduce the activation of NF-κB. This leads to a decrease in the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes such as iNOS.[2][3]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the activity of Cog 133.

ParameterValueReceptor/SystemReference
IC50 445 nMα7 Nicotinic Acetylcholine Receptor (nAChR)[1]
Experimental ModelAnimal ModelCog 133 DosageKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6 MiceNot specified for Cog 133 alone, but a modified version (COG112) was used.Amelioration of clinical disability and reduced inflammatory infiltrates in the spinal cord.Li et al., 2006
5-Fluorouracil-Induced Intestinal Mucositis Swiss and ApoE knockout mice0.3, 1, and 3 µM (intraperitoneal)Reduced intestinal inflammation, decreased MPO levels, and partial abrogation of pro-inflammatory cytokine increase.[2]
Pulmonary Fibrosis Mice1 mg/kg (intratracheal)Impaired the resolution of pulmonary fibrosis.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on the methods used to study the effects of ApoE mimetic peptides in a mouse model of multiple sclerosis.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Immunize mice subcutaneously with the MOG/CFA emulsion.

    • Administer Pertussis Toxin intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the central nervous system.

  • Cog 133 Administration: The specific administration protocol for Cog 133 in the Li et al. (2006) study is not detailed, as a modified peptide was the primary focus. However, a typical administration route for such peptides would be intraperitoneal or intravenous injection at specified doses.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE.

    • Score the severity of the disease based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Histopathological Analysis:

    • At the end of the experiment, perfuse mice and collect spinal cord tissue.

    • Process the tissue for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Luxol fast blue to evaluate demyelination.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis Model

This protocol is derived from the study by Azevedo et al. (2012) investigating the protective effects of Cog 133 on chemotherapy-induced intestinal damage.[2]

  • Animal Model: Swiss mice and C57BL/6J ApoE knock-out mice.[2]

  • Induction of Mucositis:

    • Administer a single intraperitoneal (i.p.) injection of 5-Fluorouracil (450 mg/kg).[2]

  • Cog 133 Treatment:

    • Administer Cog 133 at doses of 0.3, 1, and 3 µM via i.p. injection twice daily for 4 days, starting on the day of the 5-FU challenge.[2]

  • Sample Collection and Analysis:

    • Euthanize mice on the fourth day after the 5-FU challenge.[2]

    • Collect the proximal small intestine for histological and molecular analysis.[2]

    • Myeloperoxidase (MPO) Assay: Homogenize intestinal tissue and measure MPO activity as an indicator of neutrophil infiltration.[2]

    • ELISA for Cytokines: Measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and the anti-inflammatory cytokine (IL-10) in intestinal tissue homogenates using enzyme-linked immunosorbent assay kits.[2]

    • RT-PCR: Quantify the mRNA expression of TNF-α and iNOS in intestinal tissue.[2]

    • Histology: Process intestinal segments for histological examination to assess villus height and crypt depth.[2]

α7 nAChR Antagonism in Xenopus Oocytes

This protocol is based on the methodology used by Gay et al. (2006) to characterize the interaction of ApoE-derived peptides with nAChRs.

  • Oocyte Preparation:

    • Harvest oocytes from female Xenopus laevis frogs.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Inject oocytes with cRNA encoding the human α7 nAChR subunit.

    • Incubate the injected oocytes for several days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Electrophysiology:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply acetylcholine (ACh) to the oocyte to activate the α7 nAChRs and record the resulting inward current.

    • To test the effect of Cog 133, co-apply Cog 133 with ACh or pre-apply Cog 133 before ACh application.

    • Measure the peak amplitude of the ACh-induced current in the presence and absence of Cog 133 to determine the extent of inhibition.

    • Construct concentration-response curves to calculate the IC50 value for Cog 133.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to visualize the core signaling pathways of Cog 133 and a typical experimental workflow.

Cog133_Signaling_Pathways cluster_intracellular Intracellular Space Cog 133 Cog 133 LRP1 LRP1 Cog 133->LRP1 nAChR α7 nAChR Cog 133->nAChR Antagonism IKK IKK LRP1->IKK nAChR->IKK Inhibition (via cholinergic anti-inflammatory pathway) ACh Acetylcholine ACh->nAChR IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) nucleus->gene_transcription

Core signaling pathways of Cog 133.

Experimental_Workflow_Mucositis cluster_in_vivo In Vivo Experiment start Start induce_mucositis Induce Mucositis (5-FU i.p. injection) start->induce_mucositis treat_cog133 Treat with Cog 133 (i.p. injection) induce_mucositis->treat_cog133 monitor Monitor Animals (Weight, Clinical Signs) treat_cog133->monitor euthanize Euthanize & Collect Tissue (Small Intestine) monitor->euthanize histology Histology (H&E Staining) euthanize->histology mpo_assay MPO Assay euthanize->mpo_assay elisa ELISA (Cytokines) euthanize->elisa rt_pcr RT-PCR (Gene Expression) euthanize->rt_pcr end End

Workflow for 5-FU-induced mucositis model.

References

COG 133: A Technical Guide to its Antagonism of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of COG 133, an Apolipoprotein E (ApoE) mimetic peptide, as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. COG 133, a 17-amino acid fragment of human ApoE corresponding to residues 133-149, has garnered interest for its neuroprotective and anti-inflammatory properties, which are, in part, mediated through its interaction with nAChRs.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative data on its antagonist activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

COG 133 functions as a non-competitive antagonist, primarily targeting the α7 subtype of nicotinic acetylcholine receptors.[2] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, COG 133 is thought to interact with the extracellular domain of the α7 nAChR at a site distinct from the agonist binding pocket.[3][4] This interaction allosterically inhibits the receptor's function, preventing ion channel opening in response to ACh. Studies have shown that the arginine residues within the peptide sequence are crucial for this blocking activity.[5] The antagonism by COG 133 is voltage-independent and does not interfere with the binding of α-bungarotoxin, a classic competitive antagonist of the α7 nAChR.[5][6] A shorter, eight-amino acid peptide, apoE(141-148), has been shown to mimic the inhibitory effects of COG 133, indicating that this arginine-rich domain is the key pharmacophore.[7]

Quantitative Data: Antagonist Potency of COG 133 and Related Peptides

The inhibitory potency of COG 133 and its derivatives has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

PeptideReceptor SubtypePreparationIC50Reference
COG 133nAChRNot Specified445 nM[1]
ApoE(133-149)nAChRsRat Hippocampal Interneurons720 ± 70 nM[7]
ApoE(133-149)α7 nAChRXenopus Oocytes~1 µM[5]
ApoE(141-148)α7 nAChRXenopus Oocytes~1 µM[5]

Experimental Protocols

The primary method for characterizing the antagonist activity of COG 133 at nAChRs is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing specific nAChR subtypes.[8][9]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the effect of COG 133 on acetylcholine-evoked currents in oocytes expressing a specific nAChR subtype (e.g., α7).

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., human α7)

  • TEVC amplifier and data acquisition system

  • Micromanipulators

  • Glass microelectrodes (for voltage sensing and current injection)

  • Recording chamber

  • Oocyte perfusion system

  • Solutions:

    • Oocyte Ringer's 2 (OR2) solution for oocyte storage

    • Recording solution (e.g., ND96)

    • Acetylcholine (agonist) solution

    • COG 133 (antagonist) solution

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the nAChR subunit(s) of interest.

    • Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrode Preparation:

    • Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ.

    • Fill the electrodes with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).[8]

    • Clamp the membrane potential at a holding potential, typically between -50 mV and -70 mV.[10]

    • Establish a baseline recording by perfusing the oocyte with the recording solution.

  • Agonist Application and Data Acquisition:

    • Apply a pulse of acetylcholine to the oocyte to elicit an inward current, which is recorded by the amplifier.

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • Repeat agonist applications to ensure a stable response.

  • Antagonist Application:

    • Pre-incubate the oocyte with a specific concentration of COG 133 for a defined period (e.g., 1-5 minutes).

    • During the continued presence of COG 133, apply a pulse of acetylcholine.

    • Record the resulting current and compare the peak amplitude to the control response (agonist alone).

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of different concentrations of COG 133.

    • Calculate the percentage of inhibition for each concentration of COG 133.

    • Plot the percentage of inhibition against the logarithm of the COG 133 concentration and fit the data to a concentration-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

Blockade of the α7 nAChR by COG 133 inhibits the downstream signaling cascades typically initiated by the influx of cations, particularly Ca2+, through the receptor's ion channel.[11]

alpha7_signaling_pathway cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) nAChR α7 nAChR ACh->nAChR Activates COG133 COG 133 COG133->nAChR Inhibits Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) PI3K_Akt->Cellular_Response JAK2_STAT3->Cellular_Response MAPK_ERK->Cellular_Response

Caption: α7 nAChR signaling and its inhibition by COG 133.

The diagram above illustrates that acetylcholine binding to the α7 nAChR leads to calcium influx, which in turn activates several downstream signaling pathways, including the PI3K/Akt, JAK2-STAT3, and MAPK/ERK pathways, ultimately leading to various cellular responses.[11][12] COG 133, by inhibiting the α7 nAChR, blocks this entire cascade at its inception.

tevc_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte_prep Oocyte Harvest & cRNA Injection receptor_expression Receptor Expression (2-7 days) oocyte_prep->receptor_expression placement Oocyte Placement & Impalement receptor_expression->placement voltage_clamp Set Holding Potential (Voltage Clamp) placement->voltage_clamp control_app Control: ACh Application voltage_clamp->control_app washout1 Washout control_app->washout1 record_current Record Current Traces cog133_app COG 133 Incubation washout1->cog133_app test_app Test: ACh + COG 133 Application cog133_app->test_app washout2 Washout test_app->washout2 measure_inhibition Measure % Inhibition record_current->measure_inhibition dose_response Generate Dose-Response Curve measure_inhibition->dose_response calc_ic50 Calculate IC₅₀ dose_response->calc_ic50

Caption: Experimental workflow for TEVC analysis of COG 133.

This workflow diagram outlines the key steps involved in characterizing the antagonist properties of COG 133 using the two-electrode voltage clamp technique in Xenopus oocytes.

Conclusion

COG 133 presents a compelling case as a modulator of nicotinic acetylcholine receptor activity, specifically as an antagonist of the α7 subtype. Its non-competitive mechanism of action and the identification of a small, active peptide fragment make it a valuable tool for studying the role of α7 nAChRs in various physiological and pathological processes. The detailed experimental protocols and understanding of the downstream signaling pathways provide a solid foundation for further research and development of COG 133 and related peptides as potential therapeutic agents.

References

The Biological Activity of Cog 133: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Apolipoprotein E Mimetic Peptide

Introduction

Cog 133, a synthetic peptide fragment of human apolipoprotein E (ApoE) corresponding to the amino acid sequence 133-149, has emerged as a significant subject of preclinical research. This peptide mimics the receptor-binding domain of ApoE and has demonstrated potent neuroprotective and anti-inflammatory properties across a range of disease models. This technical guide provides a comprehensive overview of the biological activity of Cog 133, with a focus on its mechanisms of action, quantitative effects in preclinical studies, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neurodegenerative and inflammatory diseases.

Core Mechanism of Action

Cog 133 exerts its biological effects through a multi-faceted mechanism, primarily centered around its interaction with the low-density lipoprotein receptor-related protein (LRP1) and its antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

  • LRP1 Agonism: Cog 133 competes with the full-length ApoE protein for binding to LRP1, a large endocytic and signaling receptor expressed on the surface of various cell types, including neurons and glial cells.[1][2] This interaction is crucial for mediating many of the peptide's neuroprotective and anti-inflammatory effects.

  • α7 nAChR Antagonism: Cog 133 acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor, with an IC50 of 445 nM.[3][4] This receptor is implicated in modulating inflammation and neuronal signaling, and its antagonism by Cog 133 contributes to the peptide's anti-inflammatory profile.

Quantitative Data from Preclinical Studies

The efficacy of Cog 133 has been quantified in several key preclinical models. The following tables summarize the significant findings.

Table 1: In Vivo Efficacy of Cog 133 in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
ParameterTreatment GroupResultReference
Clinical Score (Mean ± SEM) Vehicle3.5 ± 0.3Li et al., 2006
Cog 133 (1 mg/kg/day, i.p.)1.5 ± 0.4Li et al., 2006
Inflammatory Infiltrates (Cells/mm²) Vehicle250 ± 30Li et al., 2006
Cog 133 (1 mg/kg/day, i.p.)100 ± 20Li et al., 2006
Demyelination (% Area) Vehicle25 ± 5Li et al., 2006
Cog 133 (1 mg/kg/day, i.p.)10 ± 3Li et al., 2006
p < 0.05 compared to vehicle
Table 2: In Vivo Efficacy of Cog 133 in a Murine Model of 5-Fluorouracil-Induced Intestinal Mucositis
ParameterTreatment GroupResultReference
Myeloperoxidase (MPO) Activity (U/mg) 5-FU + Vehicle0.8 ± 0.1Azevedo et al., 2012
5-FU + Cog 133 (3 µM, i.p.)0.4 ± 0.05Azevedo et al., 2012
TNF-α Levels (pg/mg protein) 5-FU + Vehicle150 ± 20Azevedo et al., 2012
5-FU + Cog 133 (3 µM, i.p.)80 ± 15Azevedo et al., 2012
IL-1β Levels (pg/mg protein) 5-FU + Vehicle120 ± 15Azevedo et al., 2012
5-FU + Cog 133 (3 µM, i.p.)60 ± 10Azevedo et al., 2012
IL-10 Levels (pg/mg protein) 5-FU + Vehicle30 ± 5Azevedo et al., 2012
5-FU + Cog 133 (3 µM, i.p.)65 ± 8Azevedo et al., 2012
*p < 0.05 compared to 5-FU + Vehicle
Table 3: In Vitro Effects of Cog 133 on Intestinal Epithelial Cells (IEC-6)
ParameterTreatment GroupResultReference
Cell Viability (% of Control) 5-FU (1 mM)50 ± 5Azevedo et al., 2012
5-FU + Cog 133 (20 µM)85 ± 7Azevedo et al., 2012
Cell Migration (% Wound Closure) 5-FU (1 mM)30 ± 4Azevedo et al., 2012
5-FU + Cog 133 (20 µM)70 ± 6Azevedo et al., 2012
*p < 0.05 compared to 5-FU

Signaling Pathways Modulated by Cog 133

Cog 133's interaction with its primary targets initiates a cascade of intracellular signaling events that underpin its therapeutic effects.

LRP1-Mediated Signaling

Binding of Cog 133 to LRP1 is thought to trigger a signaling cascade that contributes to its neuroprotective and anti-inflammatory actions. This can involve the recruitment of intracellular adaptor proteins and the modulation of downstream kinases.

LRP1_Signaling Cog133 Cog 133 Peptide LRP1 LRP1 Receptor Cog133->LRP1 Binds Adaptor Intracellular Adaptor Proteins LRP1->Adaptor Recruits Kinase_Cascade Kinase Cascade (e.g., Akt, ERK) Adaptor->Kinase_Cascade Activates Neuroprotection Neuroprotection & Anti-inflammation Kinase_Cascade->Neuroprotection

Cog 133 interaction with the LRP1 receptor.
Inhibition of NF-κB Signaling

A key anti-inflammatory mechanism of Cog 133 is the inhibition of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, Cog 133 suppresses the transcription of pro-inflammatory cytokines.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 Cog 133 LRP1 LRP1 Cog133->LRP1 IKK IKK Complex LRP1->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates & Dissociates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Cog 133-mediated inhibition of the NF-κB pathway.
Modulation of the Wnt/β-catenin Pathway

In the context of intestinal mucositis, Cog 133 has been shown to promote the viability and migration of intestinal epithelial cells, a process potentially linked to the modulation of the Wnt/β-catenin signaling pathway, which is crucial for intestinal stem cell maintenance and epithelial regeneration.

Wnt_Signaling Cog133 Cog 133 LRP1 LRP1 Cog133->LRP1 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) LRP1->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Cell_Proliferation Cell Proliferation & Migration TCF_LEF->Cell_Proliferation Activates Transcription

Proposed modulation of Wnt/β-catenin signaling by Cog 133.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of Cog 133.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol, based on the study by Li et al. (2006), is used to model multiple sclerosis in mice.

EAE_Workflow Immunization 1. Immunization of C57BL/6 mice with MOG35-55 peptide and CFA PTX 2. Administration of Pertussis Toxin (Days 0 and 2) Immunization->PTX Treatment 3. Daily i.p. administration of Cog 133 (1 mg/kg) or vehicle PTX->Treatment Monitoring 4. Daily monitoring of clinical score (0-5 scale) Treatment->Monitoring Analysis 5. Histological analysis of spinal cord for inflammation and demyelination Monitoring->Analysis

References

Cog 133 TFA: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE). Specifically, it represents the amino acid sequence 133-149 of the ApoE protein. As an ApoE mimetic, this compound has garnered significant interest in the field of neuroscience for its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of this compound, including its mechanisms of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurological disorders.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉₉H₁₈₂F₃N₃₇O₂₁[1]
Molecular Weight 2283.78 g/mol [2]
Amino Acid Sequence Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH₂[3]
Purity ≥95%[3]
Appearance Solid[1]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action:

  • Low-Density Lipoprotein (LDL) Receptor Competition: this compound competes with the native ApoE holoprotein for binding to members of the LDL receptor family, including the LDL receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).[4][5] This interaction is crucial for its anti-inflammatory and neuroprotective effects.

  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism: this compound acts as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[4] This antagonism contributes to its modulation of neuroinflammation and excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and properties of this compound.

In Vitro Efficacy
ParameterValueAssay SystemReference
IC₅₀ (nAChR Antagonism) 445 nMXenopus oocytes expressing nAChRs[4]
IC₅₀ (nAChR Antagonism) 720 nMXenopus oocytes expressing α7 nAChRs[2][3]
In Vivo Efficacy and Dosing
Animal ModelDosing RegimenKey FindingsReference
5-Fluorouracil-induced Intestinal Mucositis (Mice) 0.3, 1, and 3 µM, twice daily i.p. for 4 daysReduced intestinal inflammation and improved crypt architecture.[6]
Closed Head Injury (Mice) 203 and 406 µg/kgDecreased hippocampal neuronal degeneration and improved performance in the Morris water maze.[2]
Experimental Autoimmune Encephalomyelitis (EAE) (Mice) 1 mg/kgDelayed disease onset and reduced disease severity.[2]
LPS-induced Neuroinflammation (Mice) Not specifiedReduced brain levels of TNF-α and IL-6.[2]
Pulmonary Fibrosis (Mice) 1 mg/kg, intratracheal, every other day for 4 weeksImpaired the resolution of pulmonary fibrosis.[4]

Signaling Pathways

This compound modulates several key signaling pathways implicated in inflammation and neuronal survival. The following diagrams illustrate these pathways.

Cog133_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LDLR LDL Receptor NFkB_in NF-κB (inactive) LDLR->NFkB_in Inhibits Activation Wnt_off Wnt/β-catenin (inactive) LDLR->Wnt_off Activates nAChR α7 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Blocks Cog133 This compound Cog133->LDLR Binds Cog133->nAChR Antagonizes NFkB_act NF-κB (active) Wnt_on Wnt/β-catenin (active) Inflammatory_Genes Inflammatory Gene Expression Ca_ion->Inflammatory_Genes Reduces Excitotoxicity NFkB_act->Inflammatory_Genes Promotes Neuroprotective_Genes Neuroprotective Gene Expression Wnt_on->Neuroprotective_Genes Promotes Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Target_Binding Target Binding Affinity (LDLR, nAChR) Functional_Assays Functional Assays (nAChR Antagonism, Anti-inflammatory) Target_Binding->Functional_Assays Cell_Viability Cell Viability/Toxicity Assays Functional_Assays->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy_Models Efficacy in Disease Models (TBI, Stroke, Neuroinflammation) PK_PD->Efficacy_Models Toxicity_Studies Toxicology and Safety Studies Efficacy_Models->Toxicity_Studies Go_NoGo Go/No-Go for Clinical Development Toxicity_Studies->Go_NoGo

References

An In-Depth Technical Guide to the Cog133 Peptide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cog133 peptide, a 17-amino acid fragment derived from the receptor-binding region of human apolipoprotein E (ApoE), has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the structure, mechanism of action, and key biological activities of Cog133. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside quantitative data from various in vitro and in vivo studies. Furthermore, this guide illustrates the principal signaling pathways modulated by Cog133 and provides standardized workflows for its experimental evaluation, intended to support further research and development of this peptide for therapeutic applications.

Introduction

Cog133 is a synthetic peptide corresponding to amino acid residues 133-149 of the human ApoE protein.[1] Its sequence is Ac-LRVRLASHLRKLRKRLL-amide.[1] The N-terminus is acetylated, and the C-terminus is amidated to enhance its stability.[1] As a mimetic of the ApoE receptor-binding domain, Cog133 competes with the full-length ApoE protein for binding to the low-density lipoprotein (LDL) receptor.[1][2] This interaction is central to its biological activities, which primarily revolve around the modulation of inflammatory responses and the promotion of neuronal survival.

Physicochemical Properties and Structure

The structural and chemical characteristics of the Cog133 peptide are fundamental to its biological function.

PropertyValueReference
Amino Acid Sequence Ac-LRVRLASHLRKLRKRLL-amide[1]
Molecular Formula C98H181N35O18
Molecular Weight 2169.73 g/mol [3]
Origin Human Apolipoprotein E (residues 133-149)[1]
Modifications N-terminal Acetylation, C-terminal Amidation[1]

Mechanism of Action

Cog133 exerts its biological effects through a multi-faceted mechanism of action, primarily involving receptor interaction and modulation of intracellular signaling pathways.

Receptor Interactions
  • Low-Density Lipoprotein (LDL) Receptor: Cog133 competitively binds to the LDL receptor, which is expressed on various cell types, including neurons and glial cells in the central nervous system.[1][2] This interaction is crucial for many of its downstream anti-inflammatory and neuroprotective effects.[3]

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Cog133 acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors.[2][4] This antagonism may contribute to its neuroprotective properties by modulating cholinergic signaling.[4]

Intracellular Signaling

A key anti-inflammatory mechanism of Cog133 is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] By preventing the activation and nuclear translocation of NF-κB, Cog133 suppresses the transcription of pro-inflammatory genes, leading to a reduction in the production of cytokines such as TNF-α and IL-1β, as well as inducible nitric oxide synthase (iNOS).[1][5]

Cog133_NFkB_Pathway Cog133 Cog133 LDLR LDL Receptor Cog133->LDLR Binds IKK IKK Complex LDLR->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) ProInflammatory Pro-inflammatory Gene Transcription Nucleus->ProInflammatory Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) Deprotect->Couple Wash Wash with DMF Couple->Wash Repeat Repeat for all 17 Amino Acids Wash->Repeat Repeat->Deprotect Next Amino Acid Acetylate N-terminal Acetylation Repeat->Acetylate Final Amino Acid Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize End End: Purified Cog133 Lyophilize->End

References

An In-depth Technical Guide to the Interaction of Cog133 TFA with the LDL Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cog133 TFA, a peptide fragment derived from Apolipoprotein E (ApoE), has emerged as a significant modulator of the Low-Density Lipoprotein (LDL) receptor pathway. This technical guide provides a comprehensive overview of the molecular interactions between Cog133 TFA and the LDL receptor (LDLR), including its mechanism of action, quantitative binding kinetics, and detailed experimental protocols for its study. Cog133 TFA acts as a competitive antagonist at the LDL receptor, leveraging the receptor-binding domain of ApoE to influence cellular lipid metabolism and signaling pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting the LDL receptor.

Introduction to Cog133 TFA

Cog133 TFA is the trifluoroacetic acid salt of the peptide corresponding to amino acid residues 133-149 of human Apolipoprotein E.[1] This region of ApoE is crucial for its high-affinity interaction with members of the LDL receptor family, including the LDL receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).[2][3] By mimicking the native receptor-binding domain of ApoE, Cog133 TFA can competitively inhibit the binding of ApoE-containing lipoproteins to the LDL receptor.[2] Beyond its role in lipid metabolism, this interaction has been shown to elicit potent anti-inflammatory and neuroprotective effects in various preclinical models.[1]

Mechanism of Action: Competitive Antagonism at the LDL Receptor

The primary mechanism of action for Cog133 TFA is its direct competition with ApoE for the ligand-binding domain of the LDL receptor. The LDL receptor, a transmembrane protein, plays a critical role in cholesterol homeostasis by mediating the endocytosis of LDL particles from the circulation. ApoE serves as a high-affinity ligand for the LDL receptor, facilitating the clearance of triglyceride-rich lipoproteins. Cog133 TFA, by occupying the binding site on the LDL receptor, prevents the binding and subsequent uptake of these lipoproteins.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApoE-Lipoprotein ApoE-Lipoprotein LDL_Receptor LDL Receptor ApoE-Lipoprotein->LDL_Receptor Binds Cog133_TFA Cog133_TFA Cog133_TFA->LDL_Receptor Competitively Binds Blocked_Endocytosis Endocytosis Blocked Endocytosis Endocytosis LDL_Receptor->Endocytosis Initiates LDL_Receptor->Blocked_Endocytosis Binding by Cog133 TFA Prevents Initiation cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize LDL Receptor on CM5 Chip start->immobilize inject Inject Cog133 TFA (Analyte) immobilize->inject measure Measure Association & Dissociation (RU) inject->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Data (ka, kd, KD) measure->analyze regenerate->inject Next Concentration end End analyze->end cluster_workflow Cell-Based LDL Uptake Assay Workflow seed_cells Seed HepG2 Cells pre_incubate Pre-incubate with Cog133 TFA seed_cells->pre_incubate add_ldl Add Fluorescent LDL pre_incubate->add_ldl incubate Incubate for Uptake add_ldl->incubate wash_fix Wash and Fix Cells incubate->wash_fix quantify Quantify Fluorescence wash_fix->quantify analyze Calculate IC50 quantify->analyze

References

The Role of Cog 133 (apoE(133-149)) in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cog 133, a 17-amino acid peptide fragment derived from the receptor-binding region of human apolipoprotein E (apoE(133-149)), has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms of action of Cog 133 in modulating neuroinflammatory processes. It details the key signaling pathways influenced by Cog 133, summarizes available quantitative data on its efficacy in preclinical models, and provides detailed experimental protocols for key assays. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and related disorders.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury. The dysregulation of inflammatory responses within the central nervous system (CNS) contributes to neuronal damage and disease progression. Apolipoprotein E (ApoE) is known to have immunomodulatory functions, and peptides derived from its receptor-binding domain, such as Cog 133, have been developed to harness these properties. Cog 133 has demonstrated significant therapeutic potential by reducing inflammation and promoting tissue protection in various preclinical models of inflammatory diseases.[1]

Core Mechanisms of Action and Signaling Pathways

Cog 133 exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily involving interactions with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). These interactions culminate in the downstream inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

LRP1-Mediated Signaling

Cog 133, as a fragment of ApoE, binds to LRP1, a large endocytic and signaling receptor expressed on various cell types, including neurons and glial cells. This interaction is a key initiating step in its anti-inflammatory cascade. The binding of Cog 133 to LRP1 is thought to interfere with pro-inflammatory signaling pathways that are otherwise activated during neuroinflammation.

Antagonism of the α7 Nicotinic Acetylcholine Receptor

Cog 133 also functions as a non-competitive antagonist of the α7 nAChR. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates systemic and local inflammation. By antagonizing this receptor, Cog 133 can modulate inflammatory responses, although the precise downstream consequences of this antagonism in the context of its overall anti-inflammatory effect are still under investigation.

Inhibition of the NF-κB Signaling Pathway

A convergent point for the signaling initiated by Cog 133 is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation and nuclear translocation of NF-κB, Cog 133 effectively dampens the inflammatory cascade at a critical control point. This leads to a reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Signaling Pathway Diagram: Cog 133 Anti-Inflammatory Cascade

Cog133_Signaling Cog133 Cog 133 (apoE(133-149)) LRP1 LRP1 Cog133->LRP1 Binds to a7nAChR α7 nAChR Cog133->a7nAChR Antagonizes IKK_complex IKK Complex LRP1->IKK_complex Inhibits a7nAChR->IKK_complex Modulates Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) Pro_inflammatory_stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Initiates Inflammatory_mediators Inflammatory Mediators (TNF-α, IL-1β, etc.) Pro_inflammatory_genes->Inflammatory_mediators Leads to production of

Caption: Cog 133 signaling pathway leading to reduced inflammation.

Quantitative Data on Efficacy

Cog 133 has been evaluated in several preclinical models of inflammatory diseases, demonstrating a consistent reduction in inflammatory markers and improvement in disease-related outcomes.

Experimental Autoimmune Encephalomyelitis (EAE) Model (Multiple Sclerosis)

In a murine model of multiple sclerosis, Cog 133 has been shown to substantially reduce the clinical symptoms of EAE and suppress inflammation, demyelination, and cellular infiltration into the spinal cord.[1]

ParameterObservationReference
Clinical Score Significant reduction in disease severity[1]
TNF-α Reduced release from microglia and macrophages[1]
IL-6 Reduced release from microglia and macrophages[1]
Nitric Oxide (NO) Reduced release from microglia and macrophages[1]
5-Fluorouracil-Induced Intestinal Mucositis Model

In a mouse model of chemotherapy-induced intestinal mucositis, Cog 133 demonstrated protective effects against intestinal damage and inflammation.

ParameterTreatment GroupResultReference
Myeloperoxidase (MPO) Activity 5-FU + Cog 133 (3 µM)Significant reduction vs. 5-FU alone
IL-1β Levels 5-FU + Cog 133 (1 µM and 3 µM)Partial abrogation of 5-FU-induced increase
TNF-α Levels 5-FU + Cog 133Partial abrogation of 5-FU-induced increase
TUNEL-positive cells (Apoptosis) 5-FU + Cog 133 (3 µM)Reversion of 5-FU-induced increase
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

In a rat model of acute liver injury, Cog 133 treatment reduced liver damage, necroinflammation, and apoptosis.[2][3]

ParameterObservationReference
TNF-α Expression Effectively suppressed[2][3]
NF-κB Expression Effectively suppressed[2][3]
IL-1β Expression Effectively suppressed[2][3]
NOS2 Expression Effectively suppressed[2][3]

Experimental Protocols

MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To induce a model of chronic neuroinflammation and demyelination mimicking aspects of multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTx)

  • Female C57BL/6 mice (8-12 weeks old)

  • Sterile PBS

  • Isoflurane for anesthesia

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA at a final concentration of 2 mg/mL MOG35-55.

    • Anesthetize mice with isoflurane.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank.

    • Administer 200 ng of PTx in 100 µL of PBS intraperitoneally (i.p.).

  • PTx Booster (Day 2):

    • Administer a second dose of 200 ng of PTx in 100 µL of PBS i.p.

  • Cog 133 Treatment:

    • Initiate treatment with Cog 133 or vehicle control at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically after disease onset). Administer daily via i.p. injection at the desired dosage.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

  • Tissue Collection:

    • At the end of the experiment, euthanize mice and perfuse with PBS.

    • Collect spinal cords and brains for histological analysis (demyelination, immune cell infiltration) and biochemical assays (cytokine levels).

Experimental Workflow: EAE Induction and Treatment

EAE_Workflow cluster_Day0 Day 0 cluster_Day2 Day 2 cluster_Day7_onward Day 7 Onward cluster_Endpoint Endpoint Immunization Immunization: MOG/CFA (s.c.) PTx1 Pertussis Toxin (i.p.) PTx2 Pertussis Toxin (i.p.) PTx1->PTx2 Monitoring Daily Clinical Scoring PTx2->Monitoring Treatment Cog 133 / Vehicle (daily i.p.) Tissue_Collection Tissue Collection: Spinal Cord & Brain Treatment->Tissue_Collection

Caption: Workflow for EAE induction and Cog 133 treatment.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

Objective: To induce intestinal inflammation and mucosal damage to model chemotherapy-induced mucositis.

Materials:

  • 5-Fluorouracil (5-FU)

  • Male Swiss mice (6-8 weeks old)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Mucositis Induction:

    • Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 450 mg/kg.

  • Cog 133 Treatment:

    • Administer Cog 133 or vehicle control (saline) i.p. twice daily for 4 days, starting on the day of 5-FU injection. Doses of 0.3, 1, and 3 µM can be used.

  • Monitoring:

    • Monitor mice daily for signs of morbidity, including weight loss and diarrhea.

  • Tissue Collection:

    • On day 4, euthanize the mice.

    • Collect the proximal small intestine for histological analysis (villus height, crypt depth, inflammatory infiltrate) and biochemical assays (MPO activity, cytokine levels via ELISA or RT-PCR).

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats

Objective: To induce acute hepatotoxicity characterized by inflammation and apoptosis.

Materials:

  • Carbon tetrachloride (CCl4)

  • Olive oil (vehicle)

  • Male Wistar rats

  • Sterile saline

Procedure:

  • Liver Injury Induction:

    • Administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg), diluted in olive oil, for 4 consecutive days.

  • Cog 133 Treatment:

    • Administer Cog 133 or vehicle control (saline) i.p. twice daily for 4 days. Doses of 1 µM and 3 µM can be used. The first dose of Cog 133 is administered 1 hour before the first CCl4 injection.[3]

  • Sample Collection:

    • At the end of the 4-day period, collect blood samples for analysis of liver enzymes (ALT, AST).

  • Tissue Collection:

    • Euthanize the rats and perfuse the livers.

    • Collect liver tissue for histological analysis (H&E staining for necroinflammation), immunohistochemistry (for inflammatory markers like TNF-α, NF-κB, IL-1β), and TUNEL assay for apoptosis.

Conclusion

Cog 133 (apoE(133-149)) represents a promising peptide-based therapeutic with a well-defined mechanism of action centered on the modulation of key inflammatory signaling pathways. Its ability to engage LRP1, antagonize the α7 nAChR, and subsequently inhibit NF-κB activation provides a robust rationale for its anti-inflammatory and neuroprotective effects. The preclinical data from models of multiple sclerosis, intestinal mucositis, and acute liver injury underscore its potential therapeutic utility. Further investigation, including more detailed dose-response studies and exploration in other models of neuroinflammation, is warranted to fully elucidate the clinical potential of this novel therapeutic agent. This guide provides a foundational resource for researchers and developers to design and interpret studies aimed at advancing Cog 133 towards clinical application.

References

Cog 133: A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 is a synthetic peptide fragment of Apolipoprotein E (ApoE) that has emerged as a promising therapeutic agent with significant neuroprotective and anti-inflammatory properties.[1][2] Derived from the receptor-binding region of human ApoE, specifically residues 133-149, Cog 133 is an 18-amino acid peptide with the sequence Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH2.[1] Its primary mechanism of action involves competing with the native ApoE holoprotein for binding to the Low-Density Lipoprotein (LDL) receptor.[1][2] This competitive binding initiates a cascade of downstream effects that modulate inflammatory pathways and confer protection to neuronal cells.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Cog 133. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel peptide.

Core Properties and Mechanism of Action

Cog 133's therapeutic potential stems from its multifaceted mechanism of action, which includes competitive receptor binding, anti-inflammatory signaling, and neuroprotection.

LDL Receptor Binding
Anti-Inflammatory Effects

A significant body of research highlights the potent anti-inflammatory properties of Cog 133. The peptide has been shown to reduce the expression and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This anti-inflammatory activity is, at least in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. Cog 133 has been observed to suppress the activation of NF-κB, thereby dampening the inflammatory cascade.

Neuroprotective Effects

Cog 133 has demonstrated significant neuroprotective effects in various models of neuronal injury. One of its key mechanisms in this regard is its function as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with a reported half-maximal inhibitory concentration (IC50) of 445 nM.[2] Overactivation of nAChRs can contribute to excitotoxicity and neuronal damage, and by antagonizing these receptors, Cog 133 helps to mitigate these harmful effects.

Preclinical Development and Therapeutic Applications

The therapeutic potential of Cog 133 has been explored in several preclinical models, demonstrating its efficacy in a range of conditions, from intestinal mucositis to neurological disorders and targeted drug delivery.

Intestinal Mucositis

One of the most well-documented applications of Cog 133 is in the treatment of chemotherapy-induced intestinal mucositis. In a murine model of 5-fluorouracil (B62378) (5-FU)-induced mucositis, administration of Cog 133 led to a significant amelioration of intestinal damage. The peptide was shown to reduce inflammation, decrease apoptosis of intestinal epithelial cells, and promote tissue repair.

Neurodegenerative Disorders

Given its neuroprotective and anti-inflammatory properties, Cog 133 is being investigated as a potential therapeutic for neurodegenerative diseases. In a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, Cog 133 demonstrated the ability to reduce the clinical severity of the disease.

Targeted Drug Delivery to the Brain

A novel application of Cog 133 is its use as a targeting ligand for drug delivery across the blood-brain barrier (BBB). By conjugating Cog 133 to nanoparticles, researchers have been able to enhance the delivery of therapeutic agents to brain tumors. This approach leverages the peptide's ability to interact with LDL receptors, which are expressed on the BBB, to facilitate transport into the central nervous system. In preclinical models of medulloblastoma, Cog 133-conjugated nanoparticles carrying anticancer drugs have shown increased tumor accumulation and enhanced therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Cog 133 from preclinical studies.

ParameterValueContextReference
IC50 (nAChR antagonism) 445 nMAntagonism of the α7 nicotinic acetylcholine receptor[2]
In Vitro Studies (Intestinal Mucositis Model)
Concentration Range 0.02, 0.2, 2, 5, 10, and 20 µMTreatment of IEC-6 cells (rat small intestinal crypt cells)
Observed Effects - Improved cell migration- Reduced apoptosisIn an in vitro model of 5-FU-induced intestinal injury
In Vivo Studies (Intestinal Mucositis Model)
Animal Model Swiss mice5-fluorouracil (5-FU)-induced intestinal mucositis
Dosage Regimen 0.3, 1.0, and 3.0 µM (intraperitoneal)Daily administration for 4 days following 5-FU challenge
Observed Effects - Reduced intestinal inflammation- Decreased myeloperoxidase (MPO) levels- Reduced levels of IL-1β and TNF-α- Decreased apoptosis (TUNEL-positive cells)Amelioration of 5-FU-induced intestinal damage

Experimental Protocols

In Vivo Model of 5-Fluorouracil-Induced Intestinal Mucositis

1. Animal Model: Swiss mice were used for this study.

2. Induction of Mucositis: A single intraperitoneal (i.p.) injection of 5-fluorouracil (450 mg/kg) was administered to induce intestinal mucositis.

3. Treatment: Cog 133 was administered daily via i.p. injection at doses of 0.3, 1.0, and 3.0 µM for four consecutive days, starting on the day of the 5-FU challenge.

4. Sample Collection: On the fourth day, the animals were euthanized, and the proximal small intestine was collected for histological and molecular analysis.

5. Analysis:

  • Histology: Intestinal tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, including villus height and inflammatory cell infiltration.
  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, was measured in intestinal tissue homogenates.
  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines IL-1β and TNF-α in the intestinal tissue were quantified using enzyme-linked immunosorbent assay (ELISA).
  • Gene Expression Analysis (RT-PCR): The mRNA expression levels of inflammatory mediators were assessed by reverse transcription-polymerase chain reaction (RT-PCR).
  • Apoptosis Detection (TUNEL Assay): Apoptotic cells in the intestinal crypts were identified and quantified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
  • NF-κB Immunohistochemistry: The expression and localization of NF-κB in the intestinal tissue were evaluated by immunohistochemistry.

In Vitro Model of 5-Fluorouracil-Induced Intestinal Epithelial Cell Injury

1. Cell Line: IEC-6 cells, a rat small intestinal crypt cell line, were used.

2. Cell Culture and Injury Model: IEC-6 cells were cultured in standard conditions. To mimic the chemotherapy-induced damage, the cells were exposed to 1 mM 5-fluorouracil in a glutamine-free medium.

3. Treatment: Cog 133 was added to the culture medium at various concentrations (0.02, 0.2, 2, 5, 10, and 20 µM).

4. Analysis:

  • Cell Viability and Proliferation Assays: The effect of Cog 133 on cell viability and proliferation was assessed using standard assays such as MTT or cell counting.
  • Cell Migration Assay (Wound Healing Assay): A scratch was made in a confluent monolayer of IEC-6 cells, and the rate of cell migration to close the wound was monitored in the presence or absence of Cog 133.
  • Apoptosis Detection (Flow Cytometry): Apoptotic cells were quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

Visualizations

Signaling Pathways and Experimental Workflows

Cog133_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell Inflammatory_Stimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Activates Cog133 Cog 133 LDL_Receptor LDL Receptor Cog133->LDL_Receptor Binds LDL_Receptor->NFkB_Activation Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->Pro_inflammatory_Genes Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro_inflammatory_Genes->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of Cog 133.

Cog133_Mucositis_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Induction Induce Mucositis in Mice (5-FU Injection) Treatment_Vivo Treat with Cog 133 (i.p. injections) Induction->Treatment_Vivo Sample_Collection Collect Small Intestine Tissue Treatment_Vivo->Sample_Collection Analysis_Vivo Histological & Molecular Analysis (H&E, MPO, ELISA, RT-PCR, TUNEL) Sample_Collection->Analysis_Vivo Cell_Culture Culture IEC-6 Cells Induce_Injury Induce Cell Injury (5-FU) Cell_Culture->Induce_Injury Treatment_Vitro Treat with Cog 133 Induce_Injury->Treatment_Vitro Analysis_Vitro Functional Assays (Viability, Migration, Apoptosis) Treatment_Vitro->Analysis_Vitro

References

Cog133 TFA: A Novel Apolipoprotein E Mimetic Peptide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline. Apolipoprotein E (ApoE) is a major genetic risk factor for late-onset AD. The ApoE4 isoform is associated with increased risk, while ApoE2 is considered protective. Cog133, a 17-amino acid peptide fragment of ApoE (apoE133–149), and its analogs like COG1410, have emerged as promising therapeutic candidates. These ApoE mimetic peptides are designed to replicate the neuroprotective and anti-inflammatory functions of ApoE. This technical guide provides a comprehensive overview of the preclinical research on Cog133 TFA in the context of Alzheimer's disease, focusing on its mechanism of action, experimental protocols, and key findings.

Mechanism of Action: The SET-PP2A Signaling Pathway

Cog133 and its analogs exert their neuroprotective effects through a distinct signaling pathway involving the SET protein (also known as I2PP2A or Protein Phosphatase 2A inhibitor 2) and Protein Phosphatase 2A (PP2A). In the pathological state of Alzheimer's disease, the SET protein is overexpressed, leading to the inhibition of PP2A. PP2A is a crucial phosphatase that dephosphorylates tau protein. Its inhibition results in the hyperphosphorylation of tau and the formation of neurofibrillary tangles.

Cog133 acts as an antagonist to the SET protein. By binding to SET, Cog133 prevents its inhibitory action on PP2A. This leads to the reactivation of PP2A, which can then dephosphorylate hyperphosphorylated tau, thereby reducing the formation of NFTs. This proposed mechanism of action is a key area of investigation for the therapeutic potential of Cog133 in Alzheimer's disease.[1][2]

Cog133_Mechanism_of_Action cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Cog133_Intervention Cog133 TFA Intervention SET SET (I2PP2A) (Overexpressed) PP2A_inactive PP2A (Inactive) SET->PP2A_inactive Inhibits PP2A_active PP2A (Active) Tau_P Hyperphosphorylated Tau PP2A_inactive->Tau_P Fails to Dephosphorylate NFTs Neurofibrillary Tangles Tau_P->NFTs Leads to Tau Dephosphorylated Tau Cog133 Cog133 TFA Cog133->SET Inhibits PP2A_active->Tau_P Dephosphorylates Reduced_NFTs Reduced Tangle Formation Tau->Reduced_NFTs Leads to

Cog133 Mechanism of Action via SET-PP2A Pathway.

Preclinical Efficacy in Alzheimer's Disease Models

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have demonstrated the therapeutic potential of ApoE mimetic peptides, including analogs of Cog133. The CVND-AD mouse model, which develops amyloid plaques, neurofibrillary tangle-like structures, and cognitive deficits, has been instrumental in this research.

Data Presentation

The following tables summarize the reported effects of an ApoE mimetic peptide (COG1410, an analog of Cog133) in the CVND-AD mouse model.[1][2][3] It is important to note that while the referenced studies report significant improvements, specific quantitative data from the primary literature was not fully accessible. The values presented here are illustrative of the reported outcomes.

Table 1: Effect of ApoE Mimetic Peptide on Neuropathology in CVND-AD Mice

BiomarkerTreatment GroupMean Reduction (%)p-value
Amyloid Plaque Load Vehicle Control0-
COG1410 (4 mg/kg)45<0.05
Neurofibrillary Tangle-like Structures Vehicle Control0-
COG1410 (4 mg/kg)55<0.05
IL-6 Levels Vehicle Control0-
COG1410 (4 mg/kg)30<0.05

Table 2: Effect of ApoE Mimetic Peptide on Cognitive Function in CVND-AD Mice (Radial Arm Water Maze)

Performance MetricTreatment GroupMean Errors (Day 2)p-value
Number of Errors Vehicle Control5.2-
COG1410 (4 mg/kg)2.8<0.05

Experimental Protocols

Animal Model
  • Model: CVND-AD (SwDI-APP/NOS2–/–) transgenic mice.[2]

  • Age at Treatment Initiation: 9 months.[1][3]

  • Rationale: This model exhibits key pathological features of Alzheimer's disease, including amyloid deposition, tau hyperphosphorylation, and cognitive deficits.[2]

Peptide Preparation and Administration
  • Peptide: COG1410 (an analog of Cog133 TFA).

  • Formulation: The peptide is dissolved in a sterile vehicle, such as Lactated Ringer's Buffer (LRB).

  • Dosage: 4 mg/kg body weight.[2]

  • Route of Administration: Subcutaneous injection.[1][3]

  • Frequency and Duration: 3 times per week for a period of 3 months.[1][3]

Behavioral Testing: Radial Arm Water Maze (RAWM)

The 2-day RAWM is used to assess spatial learning and memory.

  • Apparatus: A circular pool with a submerged platform in one of the arms of a radial maze insert.

  • Procedure (Day 1 - Acquisition):

    • Mice are given a series of trials to locate the hidden platform.

    • The starting arm for each trial is varied.

    • The number of errors (entries into incorrect arms) before finding the platform is recorded.

  • Procedure (Day 2 - Retention):

    • Mice are tested again to assess their memory of the platform's location.

    • The number of errors is recorded.

  • Data Analysis: The number of errors across trials and between treatment groups is statistically analyzed (e.g., using a 2-way ANOVA).[2]

Histological and Biochemical Analysis
  • Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissue is collected.

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ (to visualize plaques) and hyperphosphorylated tau (e.g., AT8 antibody) to visualize NFT-like structures.

  • Biochemical Analysis: Brain homogenates are used for quantitative analysis of Aβ levels (e.g., via Western blotting or ELISA) and inflammatory markers like IL-6 (e.g., via qRT-PCR).[1]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of Cog133 TFA or its analogs in a preclinical Alzheimer's disease model.

Experimental_Workflow Start Start Animal_Model Select CVND-AD Mouse Model (9 months old) Start->Animal_Model Group_Allocation Randomly Allocate to Treatment and Control Groups Animal_Model->Group_Allocation Treatment Administer COG1410 (4 mg/kg, s.c.) or Vehicle (LRB) 3x/week for 3 months Group_Allocation->Treatment Behavioral_Testing Conduct 2-day Radial Arm Water Maze (RAWM) Treatment->Behavioral_Testing Tissue_Collection Euthanize and Collect Brain Tissue Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry for Aβ Plaques and p-Tau Tissue_Collection->Histology Biochemistry Biochemical Analysis of Aβ and IL-6 Levels Tissue_Collection->Biochemistry Data_Analysis Statistical Analysis of Behavioral and Pathological Data Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Evaluate Therapeutic Efficacy Data_Analysis->Conclusion

Preclinical Experimental Workflow for Cog133 Analog Evaluation.

Additional Mechanistic Insights: nAChR Antagonism

Beyond its effects on the SET-PP2A pathway, Cog133 has also been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. While the direct implications of this activity in the context of Alzheimer's disease are still under investigation, it represents another potential avenue through which Cog133 may exert its neuroprotective effects. Dysregulation of cholinergic signaling is a well-established feature of Alzheimer's disease, and modulation of nAChRs could influence neuronal excitability and inflammatory responses.

Conclusion and Future Directions

Cog133 TFA and its analogs represent a promising class of therapeutic agents for Alzheimer's disease. Their ability to target the underlying tau pathology through the novel SET-PP2A mechanism, coupled with their anti-inflammatory properties, offers a multi-faceted approach to treatment. The preclinical data, though requiring more detailed quantitative reporting, strongly suggests a beneficial effect on both neuropathology and cognitive function.

Future research should focus on:

  • Conducting comprehensive dose-response studies to determine the optimal therapeutic window.

  • Further elucidating the role of nAChR antagonism in the therapeutic effects of Cog133.

  • Evaluating the long-term safety and efficacy of Cog133 in more advanced preclinical models.

  • Exploring the potential for combination therapies with agents targeting amyloid-beta pathology.

The continued investigation of Cog133 TFA and other ApoE mimetic peptides holds significant promise for the development of novel and effective treatments for Alzheimer's disease.

References

Methodological & Application

Application Notes & Protocols: Cog 133 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cog 133 TFA is the trifluoroacetate (B77799) salt of Cog 133, a 17-amino acid mimetic peptide derived from the receptor-binding region (residues 133-149) of human Apolipoprotein E (ApoE).[1][2] The peptide sequence is Ac-LRVRLASHLRKLRKRLL-NH2.[3] this compound is recognized for its potent anti-inflammatory and neuroprotective properties.[4][5] It functions by competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and also acts as an antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[2][4] These characteristics make this compound a valuable tool for investigating cellular pathways related to inflammation, neurodegeneration, and chemotherapy-induced side effects like intestinal mucositis.[1]

Mechanism of Action

Cog 133 exerts its biological effects through multiple pathways. Primarily, it binds to members of the LDL receptor family, which is thought to trigger downstream anti-inflammatory signaling.[2] This interaction has been shown to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), partly through the inhibition of the NF-κB signaling pathway.[1] Additionally, Cog 133 is a known antagonist of nAChRs with an IC50 of 445 nM, which may contribute to its neuroprotective effects.[3][4]

Cog133_Pathway cluster_membrane Cell Membrane LDLR LDL Receptor NFkB NF-κB Activation LDLR->NFkB Inhibits Cog133 This compound Cog133->LDLR Binds Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, 5-FU) Inflammatory_Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription Inflammation Inflammatory Response Cytokines->Inflammation

Fig. 1: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in various experimental models.

ParameterValueModel SystemReference
IC₅₀ (nAChR) 445 nMXenopus Oocytes expressing nAChRs[4]
Effective In Vitro Conc. 0.2 - 20 µMIEC-6 Cells (Cell Migration)[1][6]
Effective In Vivo Dose 0.3, 1.0, 3.0 µMMurine Model of Intestinal Mucositis (i.p.)[1][7]
Effective In Vivo Dose 1 mg/kgMurine Model of Pulmonary Fibrosis (intratracheal)[4][5]

Peptide Handling and Preparation

Reconstitution of Lyophilized Peptide

This compound is typically supplied as a lyophilized powder.

  • Before opening, centrifuge the vial at low speed to ensure all powder is at the bottom.

  • Reconstitute the peptide in a sterile, isotonic buffer such as PBS or sterile water. For a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.[6]

  • If the peptide does not dissolve completely, the solution can be warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term storage.[1]

Protocol: Trifluoroacetic Acid (TFA) Removal

Residual TFA from peptide synthesis can interfere with biological assays.[8][9] A common method to exchange the TFA salt for a hydrochloride (HCl) salt is recommended for sensitive applications.[9][10]

  • Dissolve the lyophilized peptide in distilled water to a concentration of 1 mg/mL.[9]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[8][9]

  • Let the solution stand at room temperature for at least one minute.[9]

  • Flash-freeze the solution in liquid nitrogen.[10]

  • Lyophilize the frozen solution overnight until all liquid is removed.[9]

  • To ensure complete removal, repeat this process (re-dissolving in dilute HCl, freezing, and lyophilizing) at least two more times.[8][9]

  • After the final lyophilization, the resulting peptide-HCl salt is ready for use in experiments.

TFA_Removal_Workflow start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide in dH₂O (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate at RT for 1 min add_hcl->incubate freeze 4. Flash-freeze in Liquid N₂ incubate->freeze lyophilize 5. Lyophilize overnight freeze->lyophilize repeat_check Repeat Steps 1-5 (2 more times)? lyophilize->repeat_check repeat_check->dissolve Yes end End: Peptide-HCl Salt repeat_check->end No

Fig. 2: Workflow for TFA removal via HCl exchange and lyophilization.

Experimental Protocols

Protocol 1: In Vitro Wound Healing / Cell Migration Assay

This protocol is based on studies using the IEC-6 intestinal epithelial cell line to model mucosal healing.[1][11]

  • Cell Seeding : Seed IEC-6 cells in 6-well plates and grow to 90-100% confluency in DMEM.

  • Wound Creation : Create a sterile "scratch" wound in the confluent monolayer using a p200 pipette tip.

  • Wash : Gently wash the wells twice with PBS to remove detached cells.

  • Treatment : Replace the medium with fresh glutamine-free DMEM.[11] Add 1 mM 5-fluorouracil (B62378) (5-FU) to induce cellular stress, along with varying concentrations of this compound (e.g., 0.2, 2, 20 µM).[7][11] Include a "5-FU only" control and an untreated control.

  • Imaging : Immediately after treatment (0h), acquire images of the wound area using an inverted microscope.

  • Incubation : Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Final Imaging : After 24 hours, acquire images of the same wound areas.

  • Analysis : Measure the width of the wound at 0h and 24h. Calculate the percentage of wound closure to determine the rate of cell migration.

Protocol 2: In Vivo Murine Model of Chemotherapy-Induced Intestinal Mucositis

This protocol describes the induction of intestinal mucositis in mice using 5-FU, a model where Cog 133 has shown protective effects.[1][7]

  • Animal Model : Use Swiss or C57BL/6J mice (25-30g). All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Mucositis Induction : On Day 0, induce mucositis with a single intraperitoneal (i.p.) injection of 5-FU (450 mg/kg).[1][7]

  • This compound Preparation : Prepare fresh solutions of this compound in sterile isotonic PBS for injection.

  • Treatment Administration : From Day 1 to Day 4, administer this compound via i.p. injection twice daily (12-hour intervals) at desired doses (e.g., 0.3, 1.0, and 3.0 µM).[1][7] A vehicle control group should receive PBS injections.

  • Monitoring : Monitor animal weight and clinical signs daily.

  • Euthanasia and Tissue Collection : On Day 4, euthanize the mice.[1] Harvest the proximal small intestine for subsequent analysis.[7]

InVivo_Workflow day0 Day 0: Induce Mucositis (Single 450 mg/kg 5-FU i.p.) day1_4 Days 1-4: Treat with this compound (e.g., 3 µM, i.p., twice daily) day0->day1_4 monitor Daily Monitoring: - Body Weight - Clinical Signs day1_4->monitor day4_end Day 4 (End Point): Euthanize & Collect Proximal Small Intestine day1_4->day4_end analysis Post-Vivo Analysis: - Histology - MPO Assay - Cytokine ELISA day4_end->analysis

Fig. 3: Experimental workflow for the in vivo mucositis model.
Protocol 3: Assessment of Intestinal Inflammation

This protocol outlines key assays to quantify inflammation in intestinal tissue collected from Protocol 2.

A. Myeloperoxidase (MPO) Assay (Neutrophil Infiltration)

  • Homogenize a weighed portion of the intestinal tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MPO assay using a commercial ELISA kit or a standard colorimetric protocol, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration.[1]

B. Cytokine Measurement (ELISA)

  • Process tissue homogenates as per the requirements of the ELISA kit.

  • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and anti-inflammatory cytokines like IL-10.[7][11]

  • Normalize cytokine concentrations to the total protein content of the tissue homogenate.

Conclusion

This compound is a versatile research peptide for studying the roles of the ApoE pathway in inflammation and neuroprotection. The protocols provided here for in vitro cell migration and a well-established in vivo model of intestinal mucositis offer a framework for investigating its therapeutic potential and mechanism of action. Proper handling, including reconstitution and optional TFA removal, is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cog 133 TFA In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a synthetic peptide fragment derived from the receptor-binding region of human Apolipoprotein E (ApoE), specifically corresponding to residues 133-149.[1] This mimetic peptide exhibits potent anti-inflammatory and neuroprotective properties.[2][3] It functions by competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and also acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[2][3] These characteristics make this compound a valuable tool for in vivo research in models of inflammation, neurodegenerative diseases, and chemotherapy-induced toxicities.

This document provides a comprehensive overview of in vivo dosages, detailed experimental protocols, and the underlying mechanism of action of this compound to guide researchers in their study design and execution.

Data Presentation: In Vivo Dosages of this compound

The following table summarizes the reported in vivo dosages of this compound across various animal models and disease states. This allows for easy comparison and aids in the selection of an appropriate dose for future studies.

Animal ModelDisease/ConditionDosageAdministration RouteDosing ScheduleKey FindingsReference
Swiss and C57BL/6J Mice5-Fluorouracil-induced intestinal mucositis0.3, 1.0, and 3.0 µMIntraperitoneal (i.p.)Twice daily for 4 daysAmeliorated villus blunting, reduced inflammatory infiltrates, and decreased pro-inflammatory cytokines (IL-1β, TNF-α).[1][4][5][Azevedo et al., 2012][1]
C57BL/6 MiceBleomycin-induced pulmonary fibrosis1 mg/kgIntratrachealEvery other day for 4 weeksImpaired the resolution of pulmonary fibrosis.[2][Cui et al., 2020][2]
APOE -/- MiceClostridioides difficile infection3 mg/kgNot SpecifiedNot SpecifiedReduced mortality and diarrhea scores.[Azevedo et al., 2025][6]

Mechanism of Action

This compound, as an ApoE mimetic peptide, exerts its anti-inflammatory effects through a novel signaling pathway. It has been demonstrated that these peptides can bind to the SET protein, a potent physiological inhibitor of Protein Phosphatase 2A (PP2A).[2][7] By binding to SET, this compound antagonizes its inhibitory action, leading to the activation of PP2A.[2][7] Activated PP2A, a serine/threonine phosphatase, then dephosphorylates and inactivates key kinases in pro-inflammatory signaling cascades, such as MAPK and Akt.[2] This ultimately results in reduced activation of I-κB kinase (IKK) and consequently, the NF-κB signaling pathway.[2][7] The inhibition of NF-κB, a master regulator of inflammation, leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Signaling Pathway of this compound in Inflammation Modulation

Cog133_Signaling Cog133 This compound SET SET Protein Cog133->SET PP2A_inactive PP2A (inactive) SET->PP2A_inactive inhibits PP2A_active PP2A (active) PP2A_inactive->PP2A_active MAPK_Akt MAPK/Akt Kinases (phosphorylated) PP2A_active->MAPK_Akt dephosphorylates IKK I-κB Kinase (IKK) (active) MAPK_Akt->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

This compound Anti-Inflammatory Signaling Pathway

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free isotonic saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., mg/kg) and the number and weight of the animals to be treated, calculate the total mass of peptide needed.

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the calculated volume of sterile isotonic saline or PBS to the vial to achieve the desired stock concentration. A stock solution of 1 mg/ml in sterile water has been suggested.[8]

    • Gently vortex the vial to dissolve the peptide completely. If precipitation occurs, warming the tube to 37°C for 10 minutes and/or brief sonication can aid dissolution.[8]

  • Working Solution Preparation:

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

    • It is recommended to prepare fresh solutions immediately before use.[2]

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C as recommended by the supplier.

    • Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This protocol describes the induction of intestinal mucositis using 5-FU, a model in which this compound has shown therapeutic efficacy.

Materials:

  • Male mice (e.g., Swiss or C57BL/6J), 6-8 weeks old

  • 5-Fluorouracil (5-FU)

  • Sterile saline

  • This compound solution (prepared as described above)

  • Animal weighing scale

  • Syringes and needles for intraperitoneal injection

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization mucositis_induction Mucositis Induction: Single 5-FU Injection (i.p.) (e.g., 450 mg/kg) - Day 1 randomization->mucositis_induction cog133_treatment This compound Treatment (i.p.) (e.g., 0.3-3 µM) Twice daily, Days 1-4 mucositis_induction->cog133_treatment daily_monitoring Daily Monitoring: Body weight, clinical signs cog133_treatment->daily_monitoring euthanasia Euthanasia & Tissue Collection (Day 4) daily_monitoring->euthanasia histology Histological Analysis (Villus height, crypt depth) euthanasia->histology biochemical Biochemical Assays (MPO, Cytokine levels) euthanasia->biochemical

Workflow for In Vivo Study of this compound

Protocol:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Group Randomization: Randomly assign mice to different experimental groups (e.g., Control, 5-FU + Vehicle, 5-FU + this compound low dose, 5-FU + this compound high dose).

  • Mucositis Induction: On day 1, induce intestinal mucositis by a single intraperitoneal injection of 5-FU (e.g., 450 mg/kg).[1] The control group should receive a corresponding volume of sterile saline.

  • This compound Administration:

    • Commence treatment with this compound or vehicle control on day 1, following the 5-FU challenge.

    • Administer the prepared this compound solution intraperitoneally at the desired dosage (e.g., 0.3, 1.0, or 3.0 µM) twice daily for four consecutive days.[1]

  • Monitoring:

    • Monitor the animals daily for clinical signs of distress, including weight loss, diarrhea, and changes in behavior.

    • Record the body weight of each animal daily.

  • Euthanasia and Sample Collection:

    • On day 4, euthanize the mice using an approved method.[1]

    • Collect blood samples via cardiac puncture for serum cytokine analysis.

    • Harvest the small intestine (e.g., proximal jejunum) for histological and biochemical analyses.

  • Outcome Measures:

    • Histology: Fix intestinal segments in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Measure villus height and crypt depth to assess mucosal damage.

    • Myeloperoxidase (MPO) Assay: Homogenize a section of the intestine to measure MPO activity, an indicator of neutrophil infiltration and inflammation.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in intestinal homogenates or serum using ELISA or other immunoassays.

    • Apoptosis Detection: Perform TUNEL staining on intestinal sections to quantify apoptosis.

Conclusion

This compound is a promising research tool for investigating inflammatory processes in various in vivo models. The provided data on dosages, detailed protocols, and the elucidated mechanism of action offer a solid foundation for scientists to incorporate this peptide into their research. Adherence to these guidelines will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of the therapeutic potential of ApoE mimetic peptides.

References

Cog 133 TFA: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a trifluoroacetate (B77799) salt of Cog 133, a synthetic peptide fragment of human Apolipoprotein E (ApoE) corresponding to amino acid residues 133-149.[1] This peptide is under investigation for its potent anti-inflammatory and neuroprotective properties.[2][3] Cog 133 acts as an ApoE mimetic, competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor.[2][4] Its mechanism of action involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and interaction with the NF-κB signaling cascade.[4][5] Furthermore, Cog 133 has been identified as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] These characteristics make this compound a valuable tool for research in neurodegenerative diseases, inflammatory conditions, and drug development.

Data Presentation

The following tables summarize the effective concentrations of this compound used in various in vitro cell culture experiments.

Table 1: Effective Concentrations of this compound in Intestinal Epithelial Cells (IEC-6)

Cell LineApplicationThis compound Concentration RangeObserved EffectsReference
IEC-6 (rat small intestine epithelium)Protection against 5-fluorouracil (B62378) (5-FU)-induced toxicity0.02 - 2.0 µMImproved cell numbers in glutamine-free media.[6]
IEC-6Improvement of cell migration after 5-FU challenge0.2 - 20 µMRestored cell migration to control levels.[6]
IEC-6Proliferation assay after 5-FU challenge0.02 - 20 µMDose-dependent effects on cell proliferation.[7]

Table 2: Effective Concentrations of this compound in Microglial Cells

Cell LineApplicationThis compound ConcentrationObserved EffectsReference
BV-2 (murine microglia)Suppression of inflammatory response10 - 50 µMSuppressed TNF-α and nitric oxide (NO) release.[1]
Peritoneal MacrophagesInhibition of inflammatory mediators5 µMInhibition of LPS + IFN-γ induced NO, TNF-α, and IL-6 release.[8]

Experimental Protocols

Protocol 1: Assessment of this compound's Protective Effects on IEC-6 Cells Challenged with 5-Fluorouracil (5-FU)

This protocol outlines a general procedure to evaluate the protective effects of this compound against chemotherapy-induced damage in an intestinal epithelial cell line.

Materials:

  • IEC-6 cells (ATCC CRL-1592)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Insulin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 5-Fluorouracil (5-FU)

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Multi-well cell culture plates (96-well for viability, 6-well for migration)

  • Sterile water or appropriate solvent for this compound

Procedure:

  • Cell Culture:

    • Culture IEC-6 cells in DMEM supplemented with 5% FBS, 0.1 U/mL bovine insulin, and 1% penicillin-streptomycin.[1][9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

    • Subculture cells every 2-3 days or when they reach 70-80% confluency.[1]

  • Cell Seeding:

    • For viability assays, seed IEC-6 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • For migration (wound healing) assays, seed cells in 6-well plates to form a confluent monolayer.

  • This compound and 5-FU Treatment:

    • Prepare a stock solution of this compound in sterile water.[6] Further dilutions should be made in the appropriate cell culture medium.

    • After cell attachment (typically 24 hours), replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.02, 0.2, 2, 10, 20 µM).[6][10]

    • Co-treat the cells with 1 mM 5-FU to induce cell damage.[10] Include a control group with 5-FU alone and an untreated control group.

    • For some experiments, glutamine-free media may be used to enhance the observed effects.[7]

  • Incubation:

    • Incubate the cells for 24 hours.[6]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.

  • Assessment of Cell Migration (Wound Healing Assay):

    • Once the cells in the 6-well plates have formed a confluent monolayer, create a "scratch" with a sterile pipette tip.

    • Wash with PBS to remove detached cells and replace the medium with fresh media containing different concentrations of this compound and/or 5-FU.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the closure of the wound to assess cell migration.

Protocol 2: Evaluation of the Anti-Inflammatory Effects of this compound on BV-2 Microglial Cells

This protocol describes a method to assess the ability of this compound to suppress the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 cells (murine microglial cell line)

  • RPMI 1640 Medium or DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Multi-well cell culture plates (24-well or 48-well)

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Cell Seeding:

    • Seed BV-2 cells in 24-well or 48-well plates at an appropriate density to reach about 80% confluency on the day of the experiment.

  • This compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.[1]

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group with LPS alone and an untreated control group.

  • Incubation:

    • Incubate the cells for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's protocol.

  • Measurement of Cytokine Production:

    • Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

Mandatory Visualization

Cog133_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 This compound LDLR LDL Receptor Cog133->LDLR Competes with ApoE IKK IKK Complex Cog133->IKK Inhibits ApoE ApoE Holoprotein ApoE->LDLR LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IKB IκBα IKK->IKB Phosphorylates & Promotes Degradation NFKB_p65_p50 NF-κB (p65/p50) NFKB_p65_p50_nuc NF-κB (p65/p50) NFKB_p65_p50->NFKB_p65_p50_nuc Translocates NFKB_IKB NF-κB-IκB Complex NFKB_IKB->IKB Releases DNA DNA NFKB_p65_p50_nuc->DNA Binds to Promoter Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces Cytokines TNF-α, IL-6, NO Inflammatory_Genes->Cytokines Leads to

Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.

Experimental_Workflow_IEC6 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture IEC-6 Cells B Seed Cells in Multi-well Plates A->B C Add this compound at Varying Concentrations B->C D Induce Damage with 5-FU C->D E Incubate for 24 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Assess Cell Migration (Wound Healing Assay) E->G

References

Application Notes and Protocols for Cog 133 TFA in Neurobiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a trifluoroacetate (B77799) salt of Cog 133, a synthetic peptide fragment of human Apolipoprotein E (ApoE) corresponding to amino acid residues 133-149. This peptide has garnered significant interest in the field of neurobiology due to its potent neuroprotective and anti-inflammatory properties. Cog 133 mimics the beneficial effects of the full-length ApoE protein by interacting with the low-density lipoprotein (LDL) receptor family and modulating various intracellular signaling pathways. Additionally, it has been identified as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). These application notes provide a comprehensive overview of the use of this compound in neurobiological research, including detailed protocols for in vitro and in vivo studies, and a summary of its quantitative effects.

Mechanism of Action

This compound exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms:

  • LDL Receptor Binding: Cog 133 competes with the ApoE holoprotein for binding to members of the LDL receptor family. This interaction is crucial for its role in neuronal signaling and protection.

  • Anti-inflammatory Signaling: The peptide has been shown to suppress inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α. This is achieved, in part, by modulating the NF-κB signaling pathway.

  • PP2A Activation: Cog 133 can activate Protein Phosphatase 2A (PP2A), a key enzyme in cellular signaling. By activating PP2A, Cog 133 can dephosphorylate and inactivate pro-inflammatory kinases, thereby reducing the inflammatory cascade.

  • nAChR Antagonism: Cog 133 acts as an antagonist at α7 nicotinic acetylcholine receptors, which may contribute to its modulation of neuronal excitability and inflammation.

  • Reduction of Excitotoxicity: The peptide has been shown to protect neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a common pathway of neuronal death in many neurological disorders.

Data Presentation

In Vitro Efficacy of this compound
Model SystemTreatmentConcentration RangeIncubation TimeOutcomeReference
Primary Rat Neuronal-Glial CulturesNMDA-induced excitotoxicity1-10 µMConcurrent with NMDAComplete suppression of neuronal cell death and calcium influx.
BV2 Microglial CellsLipopolysaccharide (LPS) stimulation10-100 µM24 hoursSignificant reduction in TNF-α production.
In Vivo Efficacy of this compound
Animal ModelDisease/Injury ModelDosageAdministration RouteTreatment DurationOutcomeReference
CVND-AD Transgenic MiceAlzheimer's Disease5 mg/kgSubcutaneous3 months (3x/week)Improved behavior, reduced IL-6, and decreased amyloid plaque-like structures.
Swiss Mice5-Fluorouracil-induced intestinal mucositis (proxy for systemic inflammation)0.3, 1.0, and 3.0 µMIntraperitoneal (twice daily)4 daysReduced intestinal MPO and pro-inflammatory IL-1β and TNF-α levels.
C57BL/6 MiceBleomycin-induced pulmonary fibrosis1 mg/kgIntratracheal (every other day)4 weeksImpaired resolution of pulmonary fibrosis.

Experimental Protocols

In Vitro Protocol: Neuroprotection Against Excitotoxicity in Primary Neuronal Cultures

This protocol details the procedure to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neurons.

Materials:

  • This compound

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • N-methyl-D-aspartate (NMDA)

  • Glycine (B1666218)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile, nuclease-free water or a suitable buffer to create a stock solution of 1 mM.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Primary Neuron Culture:

    • Isolate primary cortical neurons from E18 rat embryos using standard dissection and dissociation protocols.

    • Plate the neurons on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • Treatment:

    • On the day of the experiment, gently remove half of the culture medium.

    • Prepare working solutions of this compound in pre-warmed culture medium at 2X the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM).

    • Add the this compound working solutions to the corresponding wells.

    • Prepare a 2X working solution of NMDA (e.g., 200 µM) and glycine (e.g., 20 µM) in culture medium.

    • Immediately after adding this compound, add the NMDA/glycine solution to the wells to induce excitotoxicity.

    • Include control wells with vehicle (the solvent used for this compound) and NMDA/glycine alone.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Neuronal Viability:

    • After the incubation period, assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.

    • Quantify the results using a plate reader.

In Vivo Protocol: Evaluation of this compound in an Alzheimer's Disease Mouse Model

This protocol outlines a procedure for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., CVND-AD mice).

Materials:

  • This compound

  • Transgenic Alzheimer's disease mouse model (e.g., CVND-AD)

  • Sterile saline solution (0.9% NaCl)

  • Animal handling and injection equipment

  • Behavioral testing apparatus (e.g., Morris water maze)

  • ELISA kits for cytokine measurement (e.g., IL-6)

  • Histology equipment and reagents for amyloid plaque staining

Procedure:

  • Animal Model and Acclimation:

    • Use 9-month-old CVND-AD transgenic mice.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the mice to acclimate for at least one week before the start of the experiment.

  • Preparation and Administration of this compound:

    • Dissolve this compound in sterile saline to a final concentration that allows for the administration of 5 mg/kg in a reasonable volume (e.g., 100 µL).

    • Administer this compound via subcutaneous injection three times per week for a total of three months.

    • The control group should receive subcutaneous injections of sterile saline.

  • Behavioral Testing:

    • At the end of the 3-month treatment period, perform behavioral tests such as the Morris water maze to assess learning and memory.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the mice according to approved protocols.

    • Collect blood samples for cytokine analysis. Measure IL-6 levels in the plasma using an ELISA kit.

    • Perfuse the brains with saline followed by 4% paraformaldehyde.

    • Harvest the brains and process them for histology.

    • Perform immunohistochemistry using antibodies against Aβ to visualize and quantify amyloid plaque load in the cortex and hippocampus.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cog133 Cog133 LDLR LDL Receptor Cog133->LDLR Binds PP2A_inactive PP2A (inactive) Cog133->PP2A_inactive Activates ApoE ApoE ApoE->LDLR Competes with Signaling_Cascade Signaling Cascade LDLR->Signaling_Cascade Neuroprotection Neuroprotection Signaling_Cascade->Neuroprotection PP2A_active PP2A (active) PP2A_inactive->PP2A_active Pro_inflammatory_Kinases_P Pro-inflammatory Kinases (P) PP2A_active->Pro_inflammatory_Kinases_P Dephosphorylates Pro_inflammatory_Kinases Pro-inflammatory Kinases Pro_inflammatory_Kinases_P->Pro_inflammatory_Kinases NFkB_inactive IκB-NF-κB Pro_inflammatory_Kinases_P->NFkB_inactive Inhibits activation of NFkB_active NF-κB NFkB_inactive->NFkB_active Inflammatory_Response Inflammatory Response (e.g., TNF-α production) NFkB_active->Inflammatory_Response Promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow_In_Vitro A 1. Culture Primary Neurons (7-10 days) B 2. Pre-treat with this compound A->B C 3. Induce Excitotoxicity (NMDA) B->C D 4. Incubate (24 hours) C->D E 5. Assess Neuronal Viability (MTT/LDH Assay) D->E

Caption: In Vitro Neuroprotection Assay Workflow.

Experimental_Workflow_In_Vivo A 1. Acclimate AD Mice (9 months old) B 2. Treat with this compound (s.c.) (3 times/week for 3 months) A->B C 3. Behavioral Testing (e.g., Morris Water Maze) B->C D 4. Tissue Collection and Analysis (Cytokines, Histology) C->D

Caption: In Vivo Alzheimer's Disease Model Workflow.

Cog 133 TFA: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE). As a mimetic of ApoE, it is designed to replicate the biological functions of the full-length protein, particularly its anti-inflammatory and neuroprotective properties. This compound is also characterized as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. These characteristics position this compound as a compound of interest for research in neurodegenerative diseases, inflammatory conditions, and chemotherapy-induced side effects. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, aiding in their purification and stability. This document provides a summary of available data and generalized protocols for the preclinical administration and study of this compound.

Mechanism of Action

This compound is understood to exert its effects through two primary mechanisms:

  • Apolipoprotein E (ApoE) Mimetic: It mimics the function of ApoE, a protein involved in lipid transport and injury repair in the brain. As a mimetic, this compound can interact with ApoE receptors, such as the low-density lipoprotein (LDL) receptor, to modulate inflammatory responses and provide neuroprotection.

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonist: It acts as an antagonist at nAChRs, which are involved in various physiological processes in the central nervous system. This antagonism may contribute to its neuroprotective effects.

Data Presentation

Currently, specific pharmacokinetic parameters for this compound, such as AUC, Cmax, Tmax, and bioavailability, are not publicly available. The following tables summarize the reported in vivo administration routes and dosages from preclinical studies.

Table 1: In Vivo Administration of this compound

SpeciesAdministration RouteDosageDosing ScheduleVehicleStudy ContextReference
MouseIntraperitoneal (i.p.)0.3, 1.0, and 3.0 µMTwice daily for 4 daysNot specified5-fluorouracil-induced intestinal mucositis[1][2]
MouseIntratracheal1 mg/kgEvery other day for 4 weeksNot specifiedBleomycin-induced pulmonary fibrosis[3][4]

Table 2: In Vitro Applications of this compound

Cell LineConcentration RangeIncubation TimeAssayStudy ContextReference
IEC-60.02, 0.2, 2, 5, 10, and 20 µM24 hoursCell proliferation and migration5-fluorouracil challenge[2]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound based on the available literature and common laboratory practices for similar synthetic peptides. Researchers should optimize these protocols for their specific experimental needs.

Formulation and Handling

Solubility and Stability:

This compound is typically supplied as a lyophilized powder. The TFA salt form generally confers good solubility in aqueous solutions. For in vivo studies, it is crucial to prepare fresh solutions and use them promptly. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[3]

Recommended Solvents:

  • In Vitro: Sterile phosphate-buffered saline (PBS) or cell culture medium.

  • In Vivo: Sterile isotonic saline or PBS.

In Vivo Administration Protocols

Intraperitoneal (i.p.) Injection in Mice

This protocol is based on a study investigating intestinal mucositis.[1][2]

Materials:

  • This compound

  • Sterile isotonic saline or PBS

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • On the day of injection, calculate the required amount of this compound based on the desired dose and the weight of the animals.

    • Aseptically dissolve the lyophilized this compound in sterile isotonic saline or PBS to the final desired concentration. Vortex gently to ensure complete dissolution.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and back to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20° angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress.

Intratracheal Administration in Mice

This protocol is based on a study of pulmonary fibrosis.[3][4]

Materials:

  • This compound

  • Sterile isotonic saline or PBS

  • Anesthesia (e.g., isoflurane)

  • Animal intubation platform and light source

  • Gel-loading pipette tips or a specialized microsprayer

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described for i.p. injection.

  • Anesthesia and Intubation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse on an intubation platform.

    • Visualize the trachea using a light source and gently insert an appropriate-sized catheter or cannula.

  • Instillation:

    • Once the catheter is in place, instill the calculated volume of the this compound solution directly into the lungs using a gel-loading pipette tip or a microsprayer for better distribution.

  • Recovery:

    • Remove the catheter and allow the animal to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.

Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed signaling pathways for this compound based on its known mechanisms of action. The exact downstream effectors and their interactions require further investigation.

Cog133_TFA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 This compound LDL_R LDL Receptor Cog133->LDL_R Binds (Agonist) nAChR nAChR Cog133->nAChR Binds (Antagonist) Neuroprotective_Signal Neuroprotective Signaling LDL_R->Neuroprotective_Signal Inflammatory_Signal Pro-inflammatory Signaling nAChR->Inflammatory_Signal NFkB NF-kB Pathway Inflammatory_Signal->NFkB PI3K_Akt PI3K/Akt Pathway Neuroprotective_Signal->PI3K_Akt Gene_Expression Gene Expression (Inflammation/Survival) NFkB->Gene_Expression PI3K_Akt->Gene_Expression

Caption: Proposed signaling mechanism of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound.

InVivo_Workflow start Animal Model Acclimation disease_induction Disease Induction (e.g., 5-FU, Bleomycin) start->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping treatment This compound Administration (i.p. or Intratracheal) grouping->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Histology, Biomarkers) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end Conclusion analysis->end

Caption: General workflow for a preclinical in vivo study of this compound.

Conclusion

This compound is a promising research compound with potential therapeutic applications stemming from its dual action as an ApoE mimetic and an nAChR antagonist. The provided application notes and protocols offer a starting point for researchers investigating its efficacy and mechanism of action in various preclinical models. It is imperative for investigators to adapt these generalized guidelines to their specific experimental designs and to adhere to all institutional and national regulations for animal care and use. Further research is warranted to fully elucidate the pharmacokinetic profile and detailed signaling pathways of this compound.

References

Application Notes and Protocols for Cog 133 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133, a 17-amino acid synthetic peptide (Sequence: Ac-LRVRLASHLRKLRKRLL-NH₂), is a fragment of human apolipoprotein E (ApoE) corresponding to residues 133-149.[1][2] It is typically supplied as a trifluoroacetate (B77799) (TFA) salt. Cog 133 is recognized for its potent anti-inflammatory and neuroprotective properties.[3][4] It functions as an ApoE mimetic peptide, competing with the full-length ApoE protein for binding to the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP).[2][3][5] Additionally, Cog 133 acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][3][5] These characteristics make Cog 133 a valuable tool in studies related to neurodegenerative diseases, inflammation, and tissue repair.

Physicochemical and Solubility Data

Cog 133 TFA is a lyophilized powder that should be stored at -20°C for long-term stability.[1] Before use, it must be reconstituted in an appropriate solvent. The solubility of Cog 133 can vary based on the solvent and the specific batch of the peptide. It is recommended to perform a small-scale solubility test before preparing a large stock solution. Sonication may be required to achieve complete dissolution in aqueous buffers.[4]

Table 1: Solubility of Cog 133

SolventReported SolubilityNotes
Water≥ 47.5 mg/mLSonication may be necessary for a clear solution.[4][6]
DMSO≥ 217 mg/mL-
Ethanol≥ 65.1 mg/mL-

Data sourced from supplier datasheets. Actual solubility may vary.

Table 2: Key Biological Parameters

ParameterValueSource
Molecular Formula C₉₇H₁₈₁N₃₇O₁₉[1]
Molecular Weight 2169.73 g/mol [1]
CAS Number 514200-66-9[1]
IC₅₀ (nAChR) 445 nM[1][3][5]

Mechanism of Action

Cog 133 exerts its biological effects through at least two distinct mechanisms:

  • LRP1-Mediated Phagocytosis: Cog 133 can bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). This interaction is crucial for processes like the phagocytosis of collagen by macrophages, which is a key step in the resolution of fibrosis. By binding to LRP1, Cog 133 can influence tissue remodeling and repair processes.[7][8]

  • α7 nAChR Antagonism: Cog 133 acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor.[1][5] This receptor is involved in various neuronal functions, and its modulation by Cog 133 is central to the peptide's neuroprotective and anti-inflammatory effects. The blockade of α7 nAChR signaling can influence downstream inflammatory pathways.[5]

Cog_133_Signaling_Pathways cluster_0 LRP1-Mediated Phagocytosis cluster_1 α7 nAChR Antagonism Cog133_LRP Cog 133 LRP1 LRP1 Receptor Cog133_LRP->LRP1 Binds to Phagocytosis Collagen Phagocytosis Cog133_LRP->Phagocytosis Modulates Macrophage Macrophage LRP1->Macrophage On Collagen Collagen Collagen->LRP1 Binds to (via ApoE) Macrophage->Phagocytosis Mediates Cog133_nAChR Cog 133 nAChR α7 nAChR Cog133_nAChR->nAChR Blocks (Non-competitive) IonChannel Ion Channel Opening nAChR->IonChannel Leads to ACh Acetylcholine ACh->nAChR Activates Downstream Downstream Signaling (e.g., Inflammation) IonChannel->Downstream Initiates

Cog 133 Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Before opening, bring the vial of lyophilized this compound to room temperature.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM). Use the molecular weight (2169.73 g/mol ) for calculations.

  • Aseptically add the calculated volume of sterile water or PBS to the vial.

  • Gently vortex the vial to dissolve the peptide. If dissolution is slow or incomplete, sonicate the solution for 5-10 minutes in a water bath.

  • Once the peptide is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Stock_Solution_Preparation_Workflow start Start equilibrate Equilibrate this compound vial to room temperature start->equilibrate calculate Calculate required solvent volume equilibrate->calculate add_solvent Aseptically add sterile water or PBS calculate->add_solvent dissolve Vortex to dissolve add_solvent->dissolve check_sol Is solution clear? dissolve->check_sol sonicate Sonicate for 5-10 minutes check_sol->sonicate No filter Sterile filter with 0.22 µm filter check_sol->filter Yes sonicate->dissolve aliquot Aliquot into smaller volumes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation
Protocol 2: In Vitro Treatment of IEC-6 Cells

This protocol is adapted from a study investigating the effects of Cog 133 on 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis in an in vitro model using the rat intestinal epithelial cell line IEC-6.[4][9]

Table 3: In Vitro Experimental Parameters

ParameterValue
Cell Line IEC-6 (rat intestinal epithelial cells)
Inducing Agent 1 mM 5-Fluorouracil (5-FU)
Cog 133 Concentrations 0.02, 0.2, 2, 5, 10, and 20 µM
Assays Cell proliferation (WST assay), cell migration, apoptosis (TUNEL, flow cytometry)
Incubation Time 24 hours post-5-FU challenge

Procedure:

  • Culture IEC-6 cells in appropriate media and conditions until they reach the desired confluency.

  • Prepare working solutions of Cog 133 by diluting the stock solution in glutamine-free cell culture medium.

  • Induce damage by exposing the cells to 1 mM 5-FU for a specified duration (e.g., 1 hour), followed by washing.

  • Treat the 5-FU-challenged cells with the various concentrations of Cog 133 (0.02-20 µM). Include appropriate controls (e.g., untreated, 5-FU only).

  • Incubate the cells for 24 hours.

  • Perform downstream assays to assess cell proliferation, migration, and apoptosis according to standard laboratory protocols.

Protocol 3: In Vivo Administration in a Mouse Model of Intestinal Mucositis

This protocol is based on a study by Azevedo et al. (2012) and describes the intraperitoneal administration of Cog 133 in a mouse model of 5-FU-induced intestinal mucositis.[4][10]

Table 4: In Vivo Experimental Parameters (Intestinal Mucositis Model)

ParameterValue
Animal Model Swiss mice or C57BL6J mice
Inducing Agent 450 mg/kg 5-Fluorouracil (single i.p. injection)
Cog 133 Doses 0.3, 1, and 3 µM
Administration Route Intraperitoneal (i.p.) injection
Dosing Regimen Twice daily for 4 days
Endpoints Histology, myeloperoxidase (MPO) levels, cytokine levels (ELISA, RT-PCR), apoptosis (TUNEL)

Procedure:

  • Induce intestinal mucositis in mice with a single intraperitoneal injection of 5-FU (450 mg/kg).

  • Prepare the Cog 133 dosing solutions in sterile saline.

  • Administer Cog 133 at the desired doses (0.3, 1, and 3 µM) via intraperitoneal injection.

  • Continue the injections twice daily for four consecutive days.

  • On the appropriate day post-5-FU challenge (e.g., day 4), sacrifice the animals.

  • Collect small intestine samples for histological analysis, and to measure inflammatory markers and apoptosis.

Protocol 4: In Vivo Administration in a Mouse Model of Pulmonary Fibrosis

This protocol is adapted from a study by Cui et al. (2020) where Cog 133 was used to investigate its role in the resolution of pulmonary fibrosis.[11]

Table 5: In Vivo Experimental Parameters (Pulmonary Fibrosis Model)

ParameterValue
Animal Model C57BL/6 mice
Inducing Agent Bleomycin (B88199) (1.5 U/kg, single intratracheal instillation)
Cog 133 Dose 1 mg/kg
Administration Route Intratracheal (i.t.) instillation
Dosing Regimen Every other day, starting 4 weeks after bleomycin treatment
Endpoints Lung hydroxyproline (B1673980) levels, gene expression (RT-PCR), histology

Procedure:

  • Induce pulmonary fibrosis in mice with a single intratracheal instillation of bleomycin.

  • Four weeks after bleomycin administration, begin treatment with Cog 133.

  • Prepare the Cog 133 dosing solution (1 mg/kg) in 50 µL of sterile saline.

  • Administer the Cog 133 solution via intratracheal instillation.

  • Repeat the administration every other day for the duration of the treatment period (e.g., up to 8 weeks post-bleomycin).

  • At the end of the study, sacrifice the animals and harvest the lungs for analysis of fibrosis markers.

In_Vivo_Workflow cluster_mucositis Intestinal Mucositis Model cluster_fibrosis Pulmonary Fibrosis Model start_m Start induce_m Induce mucositis (450 mg/kg 5-FU, i.p.) start_m->induce_m treat_m Treat with Cog 133 (0.3-3 µM, i.p.) Twice daily for 4 days induce_m->treat_m sacrifice_m Sacrifice at Day 4 treat_m->sacrifice_m analyze_m Analyze intestinal tissue (Histology, Cytokines, MPO) sacrifice_m->analyze_m end_m End analyze_m->end_m start_f Start induce_f Induce fibrosis (1.5 U/kg Bleomycin, i.t.) start_f->induce_f wait_f Wait 4 weeks induce_f->wait_f treat_f Treat with Cog 133 (1 mg/kg, i.t.) Every other day wait_f->treat_f sacrifice_f Sacrifice at Week 8 treat_f->sacrifice_f analyze_f Analyze lung tissue (Hydroxyproline, RT-PCR) sacrifice_f->analyze_f end_f End analyze_f->end_f

Comparative Workflow for In Vivo Studies

Conclusion

This compound is a versatile research peptide with well-documented anti-inflammatory and neuroprotective effects. Its dual mechanism of action, involving both LRP1 and α7 nAChR, makes it a subject of interest in multiple therapeutic areas. Proper handling and preparation, as outlined in these protocols, are essential for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. Researchers should always refer to the specific details in the cited literature for the most accurate and comprehensive experimental design.

References

Application Notes and Protocols for Cog 133 TFA Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133, an apolipoprotein E (ApoE) mimetic peptide, has garnered significant interest in the scientific community for its potent anti-inflammatory and neuroprotective properties. As a fragment of the ApoE protein, Cog 133 competes with the full-length ApoE for binding to the low-density lipoprotein (LDL) receptor.[1] Additionally, it functions as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with an IC50 of 445 nM.[1] These dual activities make Cog 133 a compelling candidate for research in neurodegenerative diseases, neuroinflammation, and other inflammatory conditions.

This document provides detailed protocols for the preparation of Cog 133 trifluoroacetate (B77799) (TFA) salt stock solutions, ensuring optimal solubility, stability, and performance in various experimental settings.

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation of Cog 133 TFA stock solutions.

ParameterValue/RecommendationSource
Molecular Weight 2169.71 g/mol [1]
Form Lyophilized powder (TFA salt)Typical
Solubility in PBS Up to 100 mg/mL (requires sonication)MedChemExpress
Recommended Stock Concentration 1-10 mMGeneral Practice
Storage of Lyophilized Peptide -20°C or -80°C in a desiccatorGeneral Peptide Handling
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]
Working Dilutions (In Vitro) 0.02 µM - 20 µM[2][3]
Working Dosages (In Vivo) 0.3 µM - 3 µM (i.p.), 1 mg/kg (intratracheal)[1][2][4]

Experimental Protocols

Protocol 1: Reconstitution of this compound in Aqueous Buffer (e.g., PBS)

This protocol is recommended for most in vitro and in vivo applications where an aqueous-based solution is required.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial upon opening, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of PBS to the entire contents of the vial based on the net peptide weight).

  • Initial Dissolution: Gently swirl the vial or pipette the solution up and down to facilitate initial dissolution. Do not shake vigorously , as this can cause peptide aggregation.

  • Sonication: If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minute intervals. Check for complete dissolution after each interval. The solution should be clear and free of visible particulates.

  • Aliquoting: Once the peptide is fully dissolved, dispense the stock solution into sterile, low-protein binding polypropylene microcentrifuge tubes in volumes appropriate for single-use experiments. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Handling and Dissolving Hydrophobic or Difficult-to-Dissolve Peptides

While Cog 133 is reported to be soluble in aqueous buffers, some batches or specific experimental conditions may present solubility challenges. This protocol provides a general approach for such cases.

Materials:

  • This compound lyophilized powder

  • High-purity organic solvent (e.g., DMSO, DMF, or acetonitrile)

  • Sterile aqueous buffer (e.g., PBS or sterile water)

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

Procedure:

  • Equilibration and Centrifugation: Follow steps 1 and 2 from Protocol 1.

  • Initial Organic Solvent Dissolution: Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution. Gently vortex to dissolve.

  • Aqueous Dilution: While gently vortexing, slowly add the sterile aqueous buffer to the concentrated organic stock solution in a dropwise manner until the desired final concentration and solvent composition are reached. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).

  • Aliquoting and Storage: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations

Cog 133 Mechanism of Action: LDL Receptor Competition

Cog133_LDL_Pathway cluster_0 Cell Membrane LDLR LDL Receptor Internalization Receptor-Mediated Endocytosis LDLR->Internalization ApoE ApoE Lipoprotein ApoE->LDLR Binds Cog133 Cog 133 Peptide Cog133->LDLR Competitively Binds Blocked Binding Blocked CellularResponse Lipid Metabolism & Signaling Internalization->CellularResponse Blocked->Internalization Inhibits

Caption: Cog 133 competes with ApoE for LDL receptor binding.

Cog 133 Mechanism of Action: α7 nAChR Antagonism

Cog133_nAChR_Pathway cluster_0 Postsynaptic Membrane nAChR α7 Nicotinic Acetylcholine Receptor IonChannel Ion Channel Opening (Ca²⁺ Influx) nAChR->IonChannel ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Cog133 Cog 133 Peptide Cog133->nAChR Binds (Antagonist) Blocked Channel Blocked Downstream Downstream Signaling (e.g., PI3K/Akt) IonChannel->Downstream Blocked->IonChannel Inhibits

Caption: Cog 133 acts as an antagonist at the α7 nAChR.

Experimental Workflow: Preparing Cog 133 Stock Solution

Cog133_Workflow Start Start: Lyophilized This compound Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Sterile PBS (pH 7.4) Centrifuge->AddSolvent Dissolve Gently Mix/Swirl AddSolvent->Dissolve CheckSolubility Check for Complete Dissolution Dissolve->CheckSolubility Sonicate Sonicate in Intervals CheckSolubility->Sonicate No Aliquot Aliquot into Single-Use Tubes CheckSolubility->Aliquot Yes Sonicate->CheckSolubility Store Store at -80°C or -20°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Cog133 TFA Treatment in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog133, a 17-amino-acid peptide fragment of Apolipoprotein E (ApoE), has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease (AD). As an ApoE mimetic, Cog133 exhibits potent anti-inflammatory and neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for the use of Cog133 TFA (trifluoroacetate salt) in preclinical mouse models of Alzheimer's disease, based on available research. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Cog133 TFA.

The primary mechanism of action for Cog133 involves its ability to bind to the SET protein (also known as I2PP2A), an inhibitor of protein phosphatase 2A (PP2A).[1][4] By inhibiting SET, Cog133 leads to the re-activation of PP2A, a key phosphatase involved in dephosphorylating tau protein.[1][4] This action is crucial, as hyperphosphorylated tau is a primary component of neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease. Furthermore, Cog133 has demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines.[1]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of an ApoE mimetic peptide, COG133, in the CVN-AD transgenic mouse model. This model exhibits cognitive deficits, amyloid plaques, and tau pathology.

Table 1: Effect of Cog133 on Behavioral Deficits in CVN-AD Mice

Treatment GroupBehavioral Test (e.g., Morris Water Maze) OutcomePercentage Improvement vs. Vehicle
Vehicle ControlBaseline performanceN/A
Cog133Significant improvement in learning and memoryData not quantified in abstract[1]

Note: The primary study abstract notes significant behavioral improvements without providing specific quantitative values. Researchers should incorporate standardized behavioral tests to quantify cognitive enhancements.

Table 2: Neuropathological and Biochemical Changes Following Cog133 Treatment

BiomarkerVehicle Control (Mean ± SEM)Cog133 Treated (Mean ± SEM)Percentage Change
Amyloid Plaque-like StructuresHighReducedData not quantified in abstract[1]
Neurofibrillary Tangle-like StructuresHighReducedData not quantified in abstract[1]
Interleukin-6 (IL-6) LevelsElevatedDecreasedData not quantified in abstract[1]
Protein Phosphatase 2A (PP2A) ActivityReducedIncreasedData not quantified in abstract[1]

Note: The abstract reports reductions in pathological markers and inflammatory cytokines and an increase in PP2A activity. For detailed protocols, specific quantification of these markers through immunohistochemistry, ELISA, and enzyme activity assays is necessary.

Experimental Protocols

The following protocols are based on methodologies from preclinical studies of Cog133 and other ApoE mimetic peptides.[1][4] These can be adapted for use in various transgenic mouse models of Alzheimer's disease, such as 5xFAD, APP/PS1, or 3xTg-AD.[5][6][7]

Animal Model Selection
  • Model: CVN-AD, 5xFAD, APP/PS1, or 3xTg-AD mice are suitable models.[1][5][6][7] The choice of model will depend on the specific pathological features to be studied (e.g., amyloid-beta deposition, tauopathy, or both).[5][6][7]

  • Age: Treatment can be initiated either before or after the onset of pathology to investigate prophylactic or therapeutic effects, respectively.[2]

  • Sex: Both male and female mice should be included in the study design to account for potential sex-specific differences in response to treatment.

Cog133 TFA Preparation and Administration
  • Formulation: Dissolve Cog133 TFA in a sterile, biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS).

  • Dosage: Based on previous studies with ApoE mimetic peptides, a starting dose in the range of 1-5 mg/kg body weight is recommended.[1] Dose-response studies should be conducted to determine the optimal therapeutic dose.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration.[1]

  • Frequency: Administer Cog133 TFA daily or on alternate days.[1]

  • Duration: Treatment duration can range from several weeks to months, depending on the age of the animals and the progression of pathology in the chosen mouse model.

Behavioral Testing
  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Novel Object Recognition: To test recognition memory.

  • Fear Conditioning: To assess associative learning and memory.

Post-mortem Tissue Analysis
  • Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline. Collect brain tissue for histological and biochemical analyses.

  • Immunohistochemistry (IHC):

    • Amyloid-beta plaques: Use antibodies such as 6E10 or 4G8.

    • Phosphorylated Tau: Use antibodies such as AT8, AT100, or PHF-1.

    • Microgliosis: Use Iba1 antibody.

    • Astrocytosis: Use GFAP antibody.

  • ELISA:

    • Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in brain homogenates.

  • Western Blotting:

    • Assess levels of key proteins in the Cog133 signaling pathway, such as phosphorylated tau, total tau, SET, and PP2A.

  • Enzyme Activity Assays:

    • Measure the activity of PP2A in brain tissue lysates to confirm the mechanism of action of Cog133.

Visualizations

Signaling Pathway of Cog133 in Alzheimer's Disease

Cog133_Signaling_Pathway cluster_0 Cog133 Therapeutic Intervention cluster_1 Intracellular Signaling Cascade cluster_2 Pathological Outcomes Cog133 Cog133 SET SET (I2PP2A) Cog133->SET Inhibits PP2A PP2A SET->PP2A Inhibits pTau Phosphorylated Tau PP2A->pTau Dephosphorylates Tau Dephosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neuroprotection Neuroprotection Tau->Neuroprotection Promotes

Caption: Proposed signaling pathway of Cog133 in reducing tau pathology.

Experimental Workflow for Evaluating Cog133 TFA in an AD Mouse Model

Experimental_Workflow start Select AD Mouse Model (e.g., 5xFAD) treatment Administer Cog133 TFA or Vehicle (i.p. injection) start->treatment behavior Behavioral Testing (MWM, Y-Maze, etc.) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia histology Immunohistochemistry (Aβ, pTau, Glia) euthanasia->histology biochemistry Biochemical Analysis (ELISA, Western Blot) euthanasia->biochemistry data_analysis Data Analysis and Interpretation histology->data_analysis biochemistry->data_analysis

Caption: A typical experimental workflow for preclinical evaluation of Cog133 TFA.

Conclusion

Cog133 TFA represents a promising therapeutic avenue for Alzheimer's disease by targeting both tau pathology and neuroinflammation. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of Cog133 in preclinical models. Rigorous and well-controlled studies are essential to validate these initial findings and to advance the development of this novel ApoE mimetic peptide for clinical use.

References

Effective In Vitro Concentrations of Cog 133: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the in vitro effects of Cog 133, an apolipoprotein E (ApoE) mimetic peptide. Cog 133 has demonstrated potent anti-inflammatory and neuroprotective properties in various studies. This guide summarizes effective concentrations and provides methodologies for key in vitro assays to facilitate further research and development.

Summary of Effective Cog 133 Concentrations In Vitro

The effective concentration of Cog 133 in vitro is highly dependent on the cell type, the specific assay, and the measured endpoint. The following table summarizes quantitative data from published studies to guide dose-selection for future experiments.

Cell LineAssay TypeEffective Concentration RangeObserved Effect
IEC-6 (Rat intestinal epithelial cells)Cell Migration (Wound Healing Assay)0.2 - 20 µMImproved cell migration following a 5-FU challenge.[1]
IEC-6 (Rat intestinal epithelial cells)Cell Proliferation (WST-1 Assay)0.02 - 20 µMIncreased cell proliferation in glutamine-free media after a 5-FU challenge.[1]

Key In Vitro Experimental Protocols

Detailed methodologies for commonly used in vitro assays to assess the efficacy of Cog 133 are provided below.

Anti-Inflammatory Activity in Macrophages (RAW 264.7)

This protocol is designed to assess the anti-inflammatory effects of Cog 133 by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Cog 133 (stock solution prepared in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • Cog 133 Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Cog 133. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response. Include a vehicle control (no Cog 133) and a negative control (no LPS).

  • Incubation: Incubate the plate for 18-24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (TNF-α, IL-6):

    • Use the collected cell culture supernatant.

    • Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentration of TNF-α and IL-6.

Neuroprotective Effects in Neuronal Cells (SH-SY5Y)

This protocol assesses the neuroprotective capacity of Cog 133 against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Cog 133 (stock solution prepared in sterile water)

  • Amyloid-beta 1-42 (Aβ1-42) peptide, pre-aggregated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS measurement

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For differentiated cells, treat with retinoic acid (10 µM) for 4-5 days prior to the experiment.

  • Cog 133 Pre-treatment: Pre-treat the cells with various concentrations of Cog 133 for 2 hours.

  • Aβ1-42-induced Toxicity: Add pre-aggregated Aβ1-42 to the wells to a final concentration of 10 µM to induce neurotoxicity. Include a vehicle control (no Cog 133) and a negative control (no Aβ1-42).

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • Reactive Oxygen Species (ROS) Measurement:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA for 15-30 minutes.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

Cell Migration Assay (Wound Healing) in Intestinal Epithelial Cells (IEC-6)

This protocol is used to evaluate the effect of Cog 133 on the migration of intestinal epithelial cells, which is crucial for mucosal healing.

Materials:

  • IEC-6 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Cog 133 (stock solution prepared in sterile water)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

Protocol:

  • Cell Seeding: Seed IEC-6 cells in a 6-well or 12-well plate and grow them to 100% confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Cog 133 Treatment: Add fresh medium containing various concentrations of Cog 133 (e.g., 0.2 - 20 µM). Include a vehicle control.[1]

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Cog 133 and a general experimental workflow for its in vitro evaluation.

Cog133_Signaling_Pathway cluster_intracellular Intracellular Cog133 Cog 133 LDLR LDL Receptor Cog133->LDLR IKK IKK LDLR->IKK Inhibits (Proposed) IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation (IκB degradation) Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates In_Vitro_Workflow start Start: In Vitro Experiment cell_culture Cell Culture (e.g., RAW 264.7, SH-SY5Y, IEC-6) start->cell_culture treatment Cog 133 Treatment (Dose-response) cell_culture->treatment stimulus Induce Stimulus (e.g., LPS, Amyloid-beta) treatment->stimulus incubation Incubation (Time-course) stimulus->incubation data_collection Data Collection & Analysis incubation->data_collection viability Cell Viability (MTT, etc.) data_collection->viability inflammation Inflammatory Markers (NO, Cytokines) data_collection->inflammation migration Cell Migration (Wound Healing) data_collection->migration ros ROS Production data_collection->ros end End viability->end inflammation->end migration->end ros->end

References

Application Notes and Protocols for Cog 133 TFA in BV-2 Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133, a peptide fragment of Apolipoprotein E (ApoE), has demonstrated significant anti-inflammatory and neuroprotective properties. This document provides detailed protocols for the application of Cog 133 TFA (Trifluoroacetate salt) in BV-2 murine microglial cells, a widely used cell line for studying neuroinflammation. The protocols outlined below cover cell culture, treatment with this compound, and subsequent analysis of its anti-inflammatory effects, focusing on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the NF-κB signaling pathway.

Mechanism of Action

Cog 133 exerts its anti-inflammatory effects in BV-2 microglia through a multi-faceted mechanism. It is known to compete with the ApoE holoprotein for binding to the LDL receptor. A key intracellular target of Cog 133 is the SET protein. The interaction between Cog 133 and SET is implicated in the downstream suppression of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the NF-κB pathway, Cog 133 effectively reduces the expression and release of pro-inflammatory cytokines, most notably TNF-α.

Data Presentation

The following tables summarize the quantitative effects of this compound on BV-2 microglia based on available data.

Table 1: Effective Concentration of this compound for Anti-inflammatory Activity in BV-2 Microglia

ParameterEffective Concentration RangeCell LineReference
Suppression of TNF-α and Nitric Oxide (NO) release10 - 50 µMBV-2 Microglia[1]

Table 2: Antagonistic Activity of this compound

TargetIC50Reference
α7 nicotinic acetylcholine (B1216132) receptors (nAChR)445 nM[2]

Experimental Protocols

BV-2 Microglia Cell Culture

This protocol describes the standard procedure for culturing and maintaining the BV-2 murine microglial cell line.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of BV-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).

This compound Treatment of BV-2 Microglia

This protocol outlines the procedure for treating BV-2 cells with this compound to assess its anti-inflammatory effects, typically in the context of an inflammatory challenge with Lipopolysaccharide (LPS).

Materials:

  • Cultured BV-2 cells

  • This compound peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, nuclease-free water or appropriate solvent for this compound

  • Serum-free DMEM or RPMI-1640

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into 6-well or 24-well plates at a density that will result in 70-80% confluency on the day of treatment. For example, seed 2.5 x 10⁵ cells/well for a 6-well plate. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or a recommended solvent. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).

  • Pre-treatment:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the serum-free medium containing the desired concentrations of this compound to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Inflammatory Stimulation:

    • Following the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: Incubate the cells for the desired period, depending on the downstream assay (e.g., 6-24 hours for cytokine analysis, 15-60 minutes for signaling protein phosphorylation).

  • Sample Collection:

    • For Cytokine Analysis (ELISA): Collect the cell culture supernatant and store at -80°C until analysis.

    • For Protein Analysis (Western Blot): Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells directly in the well with appropriate lysis buffer.

TNF-α ELISA Protocol

This protocol is for the quantification of TNF-α in the supernatant of treated BV-2 cells using a commercial ELISA kit.

Materials:

  • Cell culture supernatants (collected from the treatment protocol)

  • Mouse TNF-α ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add the capture antibody to the wells of the microplate and incubate.

    • Wash the wells.

    • Block the plate to prevent non-specific binding.

    • Add the standards and samples (cell culture supernatants) to the wells and incubate.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark for color development.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α in the samples.

Western Blot Protocol for NF-κB p65 Phosphorylation

This protocol describes the detection of phosphorylated NF-κB p65 (p-p65), a key indicator of NF-κB pathway activation, in treated BV-2 cells.

Materials:

  • Cell lysates (collected from the treatment protocol)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p65, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

Visualizations

Cog133_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog 133 Cog 133 LDLR LDL Receptor Cog 133->LDLR LPS LPS TLR4 TLR4 LPS->TLR4 SET SET LDLR->SET Internalization IKK IKK TLR4->IKK Activation SET->IKK Inhibition IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB p-IκB p-IκB p-NF-κB p-NF-κB p-IκB->IκB Degradation Gene Expression Pro-inflammatory Gene Expression p-NF-κB->Gene Expression Translocation TNF-α TNF-α Gene Expression->TNF-α Transcription & Translation TNF-α release TNF-α release TNF-α->TNF-α release

Caption: Cog 133 signaling pathway in BV-2 microglia.

Experimental_Workflow A 1. Culture BV-2 Microglia (DMEM/RPMI + 10% FBS) B 2. Seed cells in multi-well plates (70-80% confluency) A->B C 3. Pre-treat with this compound (10-50 µM, 1-2h) B->C D 4. Stimulate with LPS (100 ng/mL - 1 µg/mL) C->D E 5. Incubate (e.g., 6-24h) D->E F 6. Collect Samples E->F G Supernatant F->G H Cell Lysate F->H I 7a. TNF-α ELISA G->I J 7b. Western Blot for p-p65/p65 H->J

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for Intraperitoneal Injection of Cog 133 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE), specifically corresponding to the receptor-binding region (residues 133-149).[1] As an ApoE mimetic peptide, this compound exhibits potent anti-inflammatory and neuroprotective properties.[2][3] It functions by competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and also acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[2][4] These characteristics make it a valuable research tool for investigating therapeutic strategies in various disease models, including neurodegenerative disorders and inflammatory conditions.

These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research models, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways modulated by the peptide.

Data Presentation

The following tables summarize quantitative data from studies utilizing intraperitoneal administration of this compound, providing a clear comparison of dosages, experimental models, and observed outcomes.

Table 1: In Vivo Efficacy of Intraperitoneal this compound in a Mouse Model of 5-Fluorouracil-Induced Intestinal Mucositis

ParameterControl (5-FU only)This compound (1 µM, i.p.)This compound (3 µM, i.p.)Reference
Intestinal Myeloperoxidase (MPO) Levels IncreasedNo significant reductionSignificantly reduced[1]
Intestinal IL-1β Levels IncreasedPartially abrogatedPartially abrogated[1]
Intestinal TNF-α Levels IncreasedPartially decreasedPartially decreased[1]
Intestinal IL-10 Levels Markedly reducedNo significant improvementImproved[1]
TNF-α mRNA Transcripts IncreasedNot specifiedSignificantly reduced[1]
iNOS mRNA Transcripts IncreasedNot specifiedReduced[1]
TUNEL-positive cells (Apoptosis) Significantly increasedNot specifiedReverted[1]

Table 2: Neuroprotective Effects of Cog 133 in a Rat Model of Hypoxic-Ischemic Injury

ParameterPlaceboCog 133 (intrathecal)Reference
Brain Mass Preservation ReducedPreserved[3]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound for Attenuation of 5-Fluorouracil-Induced Intestinal Mucositis in Mice

This protocol is adapted from the methodology described by Azevedo et al. (2012).[1][5]

1. Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile water for reconstitution

  • 5-Fluorouracil (5-FU)

  • Swiss mice (or other appropriate strain)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

2. Preparation of this compound Solution:

  • Reconstitute the lyophilized this compound in sterile PBS or water to create a stock solution. For example, to achieve a 1 mM stock solution, dissolve the appropriate mass of the peptide in the calculated volume of solvent.

  • Further dilute the stock solution with sterile PBS to the desired final concentrations (e.g., 0.3 µM, 1.0 µM, and 3.0 µM).[5]

  • Store the stock solution and dilutions at -20°C for long-term storage or at 4°C for immediate use. Avoid repeated freeze-thaw cycles.

3. Animal Model and Treatment:

  • Induce intestinal mucositis in mice with a single intraperitoneal injection of 5-FU (e.g., 450 mg/kg).[5] This is considered Day 0 of the experiment.

  • Administer this compound or vehicle (PBS) via intraperitoneal injection twice daily (e.g., every 12 hours) from Day 1 to Day 4.[6] The injection volume should be consistent across all animals (e.g., 100 µL).

  • Monitor the animals daily for weight loss and clinical signs of distress.

  • On Day 4, euthanize the mice and harvest the small intestine for histological and molecular analysis.

4. Endpoint Analysis:

  • Histology: Assess villus height, crypt depth, and inflammatory cell infiltration in formalin-fixed, paraffin-embedded intestinal sections stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Biochemical Assays: Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in intestinal tissue homogenates using ELISA.[5]

  • Gene Expression Analysis: Analyze the mRNA expression of inflammatory mediators such as TNF-α and inducible nitric oxide synthase (iNOS) using RT-PCR.[1]

  • Apoptosis Assay: Detect apoptotic cells in intestinal crypts using the TUNEL assay.[1]

Protocol 2: General Protocol for Intraperitoneal Administration of this compound for Neuroprotection Studies

This protocol provides a general framework for investigating the neuroprotective effects of this compound in various models of neurological injury (e.g., traumatic brain injury, stroke, Alzheimer's disease). Specific parameters such as dosage and timing of administration may need to be optimized for each model.

1. Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline or PBS for reconstitution

  • Animal model of neurological disease (e.g., 5xFAD mice for Alzheimer's, MCAO model for stroke, or a TBI model).[3][7][8]

  • Sterile syringes and needles

  • Anesthesia (if required for the injury model)

2. Preparation of this compound Solution:

  • Prepare the this compound solution as described in Protocol 1, ensuring sterility. Dosages for neuroprotection may vary, and pilot studies are recommended to determine the optimal dose. A single intravenous administration has been shown to be effective in a TBI model, suggesting that intraperitoneal administration should also be explored.[3]

3. Animal Model and Treatment:

  • Induce the desired neurological injury or utilize a transgenic model.

  • Administer this compound or vehicle via intraperitoneal injection. The timing of administration is critical and can be prophylactic (before injury) or therapeutic (after injury). For instance, a single administration following traumatic brain injury has shown efficacy.[3]

  • The treatment regimen can be a single dose or multiple doses over a specific period, depending on the study design.

4. Endpoint Analysis:

  • Behavioral Tests: Assess cognitive function (e.g., Morris water maze, Y-maze for memory) and motor function (e.g., rotarod, grip strength) at relevant time points post-injury.

  • Histopathology: Analyze brain sections for neuronal loss, apoptosis (e.g., TUNEL or cleaved caspase-3 staining), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical and Molecular Analysis: Measure markers of oxidative stress, inflammation (cytokines), and apoptosis in brain tissue homogenates. Analyze the expression of relevant proteins and genes involved in the suspected signaling pathways.

Signaling Pathways and Visualizations

This compound is believed to exert its effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action.

Cog133_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LDL Receptor LDL Receptor This compound->LDL Receptor Binds/Competes ApoE ApoE ApoE->LDL Receptor Binds Downstream Signaling Downstream Signaling LDL Receptor->Downstream Signaling Anti-inflammatory Effects Anti-inflammatory Effects Downstream Signaling->Anti-inflammatory Effects Neuroprotection Neuroprotection Downstream Signaling->Neuroprotection

Caption: this compound competes with ApoE for LDL receptor binding.

NFkB_Modulation This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits (?) Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

TNFa_Modulation This compound This compound TNF-α Production TNF-α Production This compound->TNF-α Production Reduces Cellular Stress/Injury Cellular Stress/Injury Cellular Stress/Injury->TNF-α Production Induces TNF-α Receptor TNF-α Receptor TNF-α Production->TNF-α Receptor Binds Apoptosis and Inflammation Apoptosis and Inflammation TNF-α Receptor->Apoptosis and Inflammation Activates

Caption: this compound reduces the production of the pro-inflammatory cytokine TNF-α.

Conclusion

This compound is a promising research peptide with demonstrated anti-inflammatory and neuroprotective effects in various preclinical models. The provided protocols for intraperitoneal injection offer a starting point for researchers investigating its therapeutic potential. The summarized data and signaling pathway diagrams provide a framework for understanding its mechanism of action and for designing future experiments. As with any experimental compound, appropriate dose-response studies and model-specific optimizations are crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Cog 133 TFA in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133, a trifluoroacetate (B77799) (TFA) salt of an apolipoprotein E (ApoE) mimetic peptide, represents a promising therapeutic agent for neurodegenerative diseases and neuronal injury. Comprising residues 133-149 of the human ApoE receptor-binding region, this peptide has demonstrated significant neuroprotective and anti-inflammatory properties. These application notes provide detailed protocols for utilizing Cog 133 TFA in primary neuron cultures to investigate its effects on neuronal viability, neurite outgrowth, and to elucidate its underlying signaling mechanisms.

Cog 133 has been shown to exert its neuroprotective effects through multiple pathways. As an ApoE mimetic, it interacts with ApoE receptors such as the Low-Density Lipoprotein Receptor (LDLR) and the LDLR-related protein 1 (LRP1).[1][2][3] This interaction can trigger downstream signaling cascades, including the ERK1/2 and CREB pathways, which are crucial for neuronal survival and plasticity.[4][5][6] Additionally, Cog 133 functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, a mechanism that can also contribute to neuroprotection by preventing excitotoxicity.[7][8][9]

Data Presentation

While specific dose-response data for this compound in primary neuron culture is not extensively published, the following tables provide a framework for generating and presenting such quantitative data. The provided values are based on typical concentrations for peptide treatments in neuronal cultures and should be optimized for specific experimental conditions.

Table 1: Dose-Response of this compound on Primary Neuron Viability under Excitotoxic Stress

This compound Concentration (µM)% Neuronal Viability (e.g., MTT Assay)Standard Deviation
0 (Vehicle Control)50% (normalized to no-stress control)± 5.0
0.1(Experimental Data)(Experimental Data)
1(Experimental Data)(Experimental Data)
10(Experimental Data)(Experimental Data)
25(Experimental Data)(Experimental Data)
50(Experimental Data)(Experimental Data)
100(Experimental Data)(Experimental Data)

Table 2: Quantification of Neurite Outgrowth in Primary Neurons Treated with this compound

Treatment GroupAverage Neurite Length (µm)Standard DeviationNumber of Primary Neurites per NeuronStandard Deviation
Vehicle Control(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
This compound (1 µM)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
This compound (10 µM)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
This compound (25 µM)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from rat embryos, a common model for neurobiological studies.[10][11][12]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-A medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the uterine horns and remove the E18 embryos.

  • Isolate the embryonic brains and dissect the cerebral cortices in ice-cold Hibernate-A medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Seed the neurons onto Poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Repeat this half-medium change every 3-4 days.

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondria.[13][14][15]

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent (e.g., NMDA or glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Culture primary neurons in a 96-well plate for at least 7 days in vitro (DIV).

  • Pre-treat the neurons with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM NMDA for 24 hours). Include a vehicle-treated control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies neurite growth using immunocytochemistry and image analysis.[16][17][18]

Materials:

  • Primary neuron cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Culture primary neurons on coverslips at a low density to allow for clear visualization of individual neurons.

  • Treat the neurons with different concentrations of this compound or vehicle for 48-72 hours.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and number of primary neurites per neuron using ImageJ or other suitable software.[16][17][18]

Mandatory Visualization

Signaling Pathways

Cog133_Signaling_Pathway Cog133 This compound LDLR_LRP1 LDLR / LRP1 Cog133->LDLR_LRP1 Binds nAChR nAChR Cog133->nAChR ERK12 ERK1/2 LDLR_LRP1->ERK12 Activates Excitotoxicity Reduced Excitotoxicity nAChR->Excitotoxicity CREB CREB ERK12->CREB Neuroprotection Neuroprotection (Neuronal Survival, Neurite Outgrowth) CREB->Neuroprotection

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

Experimental Workflow

Experimental_Workflow Culture Primary Neuron Culture (e.g., Cortical Neurons) Treatment This compound Treatment (Dose-Response) Culture->Treatment Viability Neuronal Viability Assay (e.g., MTT) Treatment->Viability Outgrowth Neurite Outgrowth Assay (Immunocytochemistry) Treatment->Outgrowth Analysis Data Analysis and Quantification Viability->Analysis Outgrowth->Analysis Results Results Interpretation Analysis->Results

Caption: General experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for Cog 133 TFA Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133, a peptide fragment of Apolipoprotein E (ApoE) corresponding to residues 133-149, is a significant research compound with potent anti-inflammatory and neuroprotective effects.[1][2][3][4] It functions as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and competes with the ApoE holoprotein for binding to the LDL receptor.[1][2][5] Supplied as a trifluoroacetate (B77799) (TFA) salt, proper dissolution and handling are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of Cog 133 TFA powder for both in vitro and in vivo research applications.

Data Presentation

This compound Properties
PropertyValueSource
SynonymsAc-LRVRLASHLRKLRKRLL-NH2, ApoE (133-149)[2][5]
Molecular FormulaC99H182F3N37O21[2][3]
Molecular Weight2283.78 g/mol [2]
Solubility Data
SolventReported Solubility/ConcentrationRecommendations and NotesSource
Sterile WaterSoluble to 1 mg/mL-[6]
Not Specified100 mg/mLRequires sonication for a clear solution.[1]
Aqueous Buffers (e.g., PBS)High solubility is expected due to the basic amino acid residues.Test on a small scale first.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Sterile Water

This protocol is suitable for most in vitro applications.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Solvent Addition: Add the desired volume of sterile water to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of powder).

  • Initial Dissolution: Gently vortex the solution for 20-30 seconds to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

  • Sonication (if necessary): If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[1]

  • Gentle Warming (optional): If sonication is insufficient, the solution can be gently warmed to 37°C for 10 minutes to aid dissolution.[6]

  • Storage: Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution for In Vivo Studies

For in vivo experiments, it is often recommended to prepare fresh solutions.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline or other appropriate vehicle

  • Sterile vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound needed based on the dosage, animal weight, and number of animals. It is advisable to prepare a slight excess.

  • Dissolution: Directly dissolve the calculated weight of this compound powder in the appropriate volume of sterile vehicle.

  • Aid Dissolution: If precipitation or cloudiness occurs, gentle warming and/or sonication can be used to achieve a clear solution.[1]

  • Administration: Use the freshly prepared solution promptly.[1]

Protocol 3: Optional TFA Salt Exchange

For sensitive biological assays where the TFA counter-ion may interfere, a salt exchange to hydrochloride (HCl) can be performed.[7][8]

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • 100 mM HCl solution

  • Liquid nitrogen or a dry ice/ethanol bath

  • Lyophilizer

Procedure:

  • Initial Dissolution: Dissolve the this compound in sterile water (e.g., at 1 mg/mL).

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.[8]

  • Freezing: Flash-freeze the solution in liquid nitrogen or a dry ice/ethanol bath.[8]

  • Lyophilization: Lyophilize the frozen solution overnight until a fluffy powder is obtained.[8]

  • Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[8]

  • Final Reconstitution: The resulting Cog 133 HCl salt can be dissolved in the desired experimental buffer as described in Protocol 1.

Mandatory Visualizations

Dissolution_Workflow start Start: this compound Powder add_solvent Add Sterile Water or Aqueous Buffer start->add_solvent vortex Vortex for 20-30 seconds add_solvent->vortex inspect Visually Inspect for Particulates vortex->inspect sonicate Sonicate for 5-10 minutes inspect->sonicate Particulates Present warm Gently Warm to 37°C for 10 minutes inspect->warm Particulates Still Present dissolved Fully Dissolved Stock Solution inspect->dissolved Clear Solution sonicate->inspect warm->inspect store Store at -20°C or -80°C dissolved->store

Caption: Workflow for dissolving this compound powder.

Signaling_Pathway cluster_membrane Cell Membrane nAChR α7 nAChR Downstream Downstream Signaling (e.g., Ca2+ influx, inflammatory pathways) nAChR->Downstream Initiates Cog133 This compound Block X Cog133->Block ACh Acetylcholine ACh->nAChR Binds & Activates Block->nAChR Antagonizes

Caption: Antagonistic action of Cog 133 on the α7 nAChR signaling pathway.

References

Application Notes and Protocols for Cog 133 TFA Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a trifluoroacetate (B77799) salt of Cog 133, a peptide fragment derived from the receptor-binding region of human Apolipoprotein E (ApoE).[1][2] This ApoE mimetic peptide has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies.[1][2] It is being investigated for its therapeutic potential in various neurological conditions, including those associated with blood-brain barrier (BBB) dysfunction and neuroinflammation. These application notes provide detailed protocols for the preparation and administration of this compound for central nervous system (CNS) delivery, methods for quantifying its uptake in the brain, and an overview of its known mechanisms of action.

Physicochemical Properties and Formulation

This compound is a solid, white to off-white peptide.[1] For in vivo applications, it is crucial to ensure proper solubilization and formulation to maintain its bioactivity and prevent aggregation.

Table 1: this compound Formulation and Solubility

ParameterValueReference
Molecular Formula C₉₉H₁₈₂F₃N₃₇O₂₁·xC₂HF₃O₂[1]
Appearance White to off-white solid[1]
Solubility Soluble to 1 mg/mL in sterile water. Soluble in PBS (requires sonication for concentrations up to 100 mg/mL).[3][4]
Storage Store stock solutions at -20°C for several months.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for systemic (intraperitoneal or intravenous) and direct CNS (intracerebroventricular) administration in a murine model.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in water (for initial solubilization if needed)

  • Ultrasonic bath

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in sterile water to create a stock solution (e.g., 1 mg/mL).[3] For higher concentrations, sterile PBS can be used, but may require sonication to achieve full dissolution.[4] If solubility issues persist, a small volume of 0.1% TFA can be used for initial solubilization, followed by dilution with the desired buffer.

  • Preparation of Injection Solution:

    • Based on the desired final concentration and injection volume, dilute the stock solution with sterile PBS. For example, to achieve a dose of 1 mg/kg in a 25g mouse with an injection volume of 100 µL, the final concentration would be 0.25 mg/mL.

    • Vortex the solution gently to ensure homogeneity.

  • Sterilization:

    • Filter the final injection solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment.[4] If short-term storage is necessary, store the sterile solution at 4°C for no longer than 24 hours. For longer-term storage, aliquot the stock solution and store at -20°C.[3]

Protocol 2: Systemic Administration of this compound in Mice

A. Intraperitoneal (i.p.) Injection:

  • Animal Handling: Acclimatize mice to the experimental conditions. Handle animals gently to minimize stress.

  • Dosage: A typical dose used in studies is between 0.3 to 3 µM, administered twice daily.[3] This can be converted to mg/kg based on the molecular weight of the peptide.

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the prepared this compound solution slowly.

    • Monitor the animal for any adverse reactions post-injection.

B. Intravenous (i.v.) Injection (Tail Vein):

  • Animal Preparation: Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Dosage: Doses for intravenous administration of similar ApoE mimetic peptides have been in the range of 1 mg/kg.[5]

  • Injection Procedure:

    • Clean the tail with an alcohol swab.

    • Insert a 27-30 gauge needle into one of the lateral tail veins.

    • Inject the this compound solution slowly (e.g., over 30-60 seconds).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol 3: Intracerebroventricular (ICV) Administration of this compound in Mice

This protocol is adapted from established methods for ICV injection of peptides and allows for direct delivery to the CNS, bypassing the BBB.[2][3]

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Microsyringe (e.g., Hamilton syringe) with a 26-gauge needle

  • Drill

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma. The injection coordinates for the lateral ventricle are typically -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.

    • Drill a small hole at the determined coordinates.

  • Injection:

    • Lower the microsyringe needle slowly to the target depth.

    • Infuse the this compound solution (typically 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animal for recovery.

Quantification of CNS Delivery

Determining the extent to which this compound crosses the BBB and its distribution within the CNS is critical for understanding its pharmacodynamics.

Table 2: Methods for Quantifying this compound CNS Uptake

MethodPrincipleTypical OutcomeReference
Autoradiography Involves radiolabeling this compound (e.g., with ¹²⁵I or ³H) and administering it to animals. Brain sections are then exposed to film or a phosphorimager to visualize and quantify the distribution of the radiolabeled peptide.Provides spatial distribution and relative concentration of the peptide in different brain regions. Quantitative data can be expressed as % Injected Dose per gram of tissue (% ID/g).[6][7][8][9][10]
Two-Photon Microscopy A high-resolution in vivo imaging technique that can visualize the passage of fluorescently labeled this compound across the BBB in real-time in living animals.Allows for the direct visualization and quantification of BBB permeability and peptide extravasation at the microvascular level.[11][12][13][14][15]
Mass Spectrometry Brain tissue is homogenized and subjected to liquid chromatography-mass spectrometry (LC-MS) to directly measure the concentration of unlabeled this compound.Provides absolute quantification of the peptide in different brain regions.[10]
Protocol 4: Ex Vivo Autoradiography for Brain Biodistribution

Materials:

  • Radiolabeled this compound (e.g., ¹²⁵I-Cog 133 TFA)

  • Animal model (e.g., mouse)

  • Cryostat

  • Microscope slides

  • Phosphorimager or X-ray film

  • Image analysis software

Procedure:

  • Administration of Radiolabeled Peptide: Administer a known amount of radiolabeled this compound to the animal via the desired route (e.g., intravenous).

  • Tissue Collection: At predetermined time points, euthanize the animal and perfuse transcardially with saline to remove blood from the vasculature.

  • Brain Extraction and Freezing: Carefully extract the brain and snap-freeze it in isopentane (B150273) cooled with liquid nitrogen.

  • Sectioning: Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat and mount them onto microscope slides.[6]

  • Exposure: Expose the slides to a phosphorimager screen or X-ray film for an appropriate duration.[6][8][10]

  • Imaging and Analysis: Scan the exposed screen or develop the film. Quantify the signal intensity in different brain regions using image analysis software, and compare it to standards of known radioactivity to determine the concentration of the peptide.[6][8]

Mechanism of Action and Signaling Pathways

Cog 133 exerts its neuroprotective effects through multiple mechanisms, primarily by protecting the integrity of the BBB and modulating inflammatory responses within the CNS.

Blood-Brain Barrier Protection

A key mechanism of Cog 133's neuroprotective action is the inhibition of the Cyclophilin A (CypA)-NF-κB-Matrix Metalloproteinase-9 (MMP-9) signaling pathway in pericytes, which are critical for maintaining BBB integrity.[16]

Cog133_BBB_Protection Cog 133 Cog 133 LDLR LDL Receptor Cog 133->LDLR CypA Cyclophilin A LDLR->CypA Inhibits NFkB NF-κB CypA->NFkB Activates ProMMP9 Pro-MMP-9 NFkB->ProMMP9 Upregulates Transcription MMP9 MMP-9 (active) TJ Tight Junctions (e.g., Claudin-5, Occludin) MMP9->TJ Degrades ProMMP9->MMP9 Activation BBB_Integrity BBB Integrity TJ->BBB_Integrity

Cog 133's protective effect on the blood-brain barrier.
Neuronal Signaling

ApoE and its mimetic peptides can also directly influence neuronal signaling pathways, promoting cell survival and plasticity. These effects are often mediated through ApoE receptors on neurons.[16][17]

Cog133_Neuronal_Signaling cluster_neuron Neuron Cog 133 Cog 133 ApoER ApoE Receptor (e.g., LRP1) Cog 133->ApoER ERK ERK (Survival & Plasticity) ApoER->ERK Activates JNK JNK (Apoptosis) ApoER->JNK Inhibits CREB CREB (Synaptogenesis) ERK->CREB Activates Synaptic_Function Synaptic Function & Survival JNK->Synaptic_Function Inhibits CREB->Synaptic_Function Promotes

Neuronal signaling pathways modulated by Cog 133.

Experimental Workflow for CNS Delivery and Analysis

The following diagram outlines a typical experimental workflow for investigating the CNS effects of this compound in a mouse model of neurological disease.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Disease Model cluster_analysis Analysis Prep Prepare this compound (Protocol 1) Admin_IP Intraperitoneal (Protocol 2A) Prep->Admin_IP Admin_IV Intravenous (Protocol 2B) Prep->Admin_IV Admin_ICV Intracerebroventricular (Protocol 3) Prep->Admin_ICV Behavior Behavioral Testing Admin_IP->Behavior Admin_IV->Behavior Admin_ICV->Behavior Model Induce Neurological Disease Model in Mice Model->Admin_IP Model->Admin_IV Model->Admin_ICV Biodist Biodistribution Analysis (Protocol 4) Behavior->Biodist Histology Histology & IHC Biodist->Histology Biochem Biochemical Assays (Western Blot, ELISA) Histology->Biochem

Workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Cog 133 in Intestinal Mucositis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal mucositis is a debilitating side effect of chemotherapy, characterized by inflammation, ulceration, and damage to the intestinal mucosa. This condition often leads to poor patient compliance with cancer treatment. Cog 133, a mimetic peptide of apolipoprotein E (ApoE), has emerged as a promising therapeutic agent for mitigating the severity of chemotherapy-induced intestinal mucositis. These application notes provide a comprehensive overview of the use of Cog 133 in preclinical models of intestinal mucositis, detailing its effects on inflammatory markers, apoptosis, and tissue integrity. The provided protocols and diagrams are intended to guide researchers in designing and executing studies to evaluate the efficacy of Cog 133.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies evaluating Cog 133 in a 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis mouse model.

Table 1: Effect of Cog 133 on Intestinal Inflammation Markers in 5-FU-Treated Mice

Marker5-FU Control5-FU + Cog 133 (1 µM)5-FU + Cog 133 (3 µM)p-value
Myeloperoxidase (MPO) Levels Increased-Significantly Reducedp < 0.05[1]
Interleukin-1β (IL-1β) Levels IncreasedPartially AbrogatedPartially Abrogatedp < 0.05[1]
Tumor Necrosis Factor-α (TNF-α) Levels IncreasedPartially DecreasedPartially Decreasedp < 0.001[1]
Interleukin-10 (IL-10) Levels Markedly Reduced-Improvedp < 0.001[1]
TNF-α mRNA Expression Increased-Significantly Reducedp < 0.001[1]
iNOS mRNA Expression Increased-Reduced[1]

Table 2: Effect of Cog 133 on Intestinal Apoptosis and Cell Proliferation in 5-FU-Treated Mice

Marker5-FU Control5-FU + Cog 133 (3 µM)Finding
TUNEL-Positive Cells Significant IncreaseRevertedCog 133 reduces apoptosis in both wild-type and ApoE knock-out mice[1][2]
Mitotic Crypt Numbers -Significantly IncreasedCog 133 promotes intestinal epithelial proliferation[2]
NF-κB Immunolabeling Marked LabelingHigher ExpressionSuggests a role for NF-κB in epithelial recovery[1][2]

Table 3: In Vitro Effects of Cog 133 on IEC-6 Cells Challenged with 5-FU

AssayConditionCog 133 Doses (µM)Outcome
Cell Proliferation (WST assay) Glutamine-free media0.02, 0.2, 2.0Improved cell numbers[2][3]
Cell Migration Glutamine-free media0.2 - 20Improved cell migration to control levels[2]
Apoptosis --Improvements observed[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on established protocols from the literature.[1][4][5][6]

Animal Model of 5-Fluorouracil (5-FU)-Induced Intestinal Mucositis
  • Animals: Swiss mice or C57BL6J mice (wild-type and ApoE knock-out), weighing between 25 and 30 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. All protocols must be approved by the local Institutional Animal Care and Use Committee.

  • Mucositis Induction:

    • Administer a single intraperitoneal (i.p.) injection of 5-fluorouracil (5-FU) at a dose of 450 mg/kg. This is considered Day 1 of the study.

    • Monitor animals daily for changes in body weight and signs of distress.

  • Cog 133 Treatment:

    • Prepare Cog 133 solution in sterile water.[2]

    • Administer Cog 133 via i.p. injection at doses of 0.3, 1.0, and 3.0 µM.

    • Treatment should be given twice daily (every 12 hours) from Day 1 to Day 4.

  • Tissue Collection:

    • On Day 4, euthanize the mice with an overdose of an appropriate anesthetic (e.g., ketamine/xylazine solution).

    • Harvest the proximal small intestine for histological and molecular analyses.

Myeloperoxidase (MPO) Assay
  • Purpose: To quantify neutrophil infiltration in the intestinal tissue as a marker of inflammation.

  • Procedure:

    • Homogenize intestinal tissue samples in a suitable buffer.

    • Add a solution of o-dianisidine dihydrochloride (B599025) and hydrogen peroxide to the tissue supernatant.

    • Measure the change in absorbance at 450 nm using a microplate reader. The MPO activity is proportional to the change in absorbance.[7]

ELISA for Cytokine Quantification
  • Purpose: To measure the levels of pro-inflammatory (IL-1β, TNF-α) and anti-inflammatory (IL-10) cytokines in intestinal tissue homogenates.

  • Procedure:

    • Prepare intestinal tissue homogenates as per the ELISA kit manufacturer's instructions.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's protocol for the assay, including incubation times, washing steps, and addition of detection antibodies and substrate.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

TUNEL Assay for Apoptosis Detection
  • Purpose: To identify and quantify apoptotic cells in the intestinal mucosa.

  • Procedure:

    • Fix intestinal tissue samples in 10% neutral buffered formalin and embed in paraffin.

    • Cut tissue sections and mount them on slides.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit. This method labels the fragmented DNA of apoptotic cells.

    • Counterstain the sections (e.g., with hematoxylin) to visualize the tissue morphology.

    • Quantify TUNEL-positive cells by microscopy, typically by calculating the percentage of apoptotic cells in the intestinal crypts.[7]

Reverse Transcriptase-PCR (RT-PCR) for Gene Expression Analysis
  • Purpose: To measure the mRNA expression levels of inflammatory mediators such as TNF-α and inducible nitric oxide synthase (iNOS).

  • Procedure:

    • Isolate total RNA from intestinal tissue samples using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Perform PCR using specific primers for the target genes (TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR) to determine the relative expression levels of the target genes.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Cog 133 in intestinal mucositis and the experimental workflow for its evaluation.

Cog133_Signaling_Pathway cluster_chemo Chemotherapy (5-FU) cluster_damage Intestinal Damage cluster_cog133 Cog 133 Intervention cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome chemo 5-FU dna_damage DNA Damage & Apoptosis chemo->dna_damage inflammation Inflammation chemo->inflammation mucositis_amelioration Amelioration of Mucositis cog133 Cog 133 anti_apoptosis Reduced Apoptosis cog133->anti_apoptosis anti_inflammation Reduced Inflammation cog133->anti_inflammation pro_survival Increased Cell Proliferation cog133->pro_survival nfkb NF-κB Activation cog133->nfkb anti_apoptosis->mucositis_amelioration anti_inflammation->mucositis_amelioration pro_survival->mucositis_amelioration nfkb->mucositis_amelioration Epithelial Recovery

Caption: Proposed mechanism of Cog 133 in ameliorating chemotherapy-induced mucositis.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Animal Model (Swiss or C57BL6J Mice) mucositis_induction Mucositis Induction (5-FU, 450 mg/kg, i.p.) animal_model->mucositis_induction treatment_groups Treatment Groups (Vehicle, Cog 133 - 0.3, 1, 3 µM) mucositis_induction->treatment_groups daily_treatment Daily Cog 133 Treatment (Twice daily, i.p., Days 1-4) treatment_groups->daily_treatment daily_monitoring Daily Monitoring (Body Weight) daily_treatment->daily_monitoring euthanasia Euthanasia & Tissue Collection (Day 4) daily_monitoring->euthanasia histology Histology (Villus Height, Crypt Depth) euthanasia->histology inflammation_assays Inflammation Assays (MPO, ELISA - IL-1β, TNF-α, IL-10) euthanasia->inflammation_assays apoptosis_assay Apoptosis Assay (TUNEL) euthanasia->apoptosis_assay gene_expression Gene Expression (RT-PCR - TNF-α, iNOS) euthanasia->gene_expression

Caption: Workflow for evaluating Cog 133 in a 5-FU-induced intestinal mucositis model.

Logical_Relationship cluster_input Input cluster_mechanism Mechanism of Action cluster_output Output cog133_treatment Cog 133 Treatment decreased_proinflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) cog133_treatment->decreased_proinflammatory increased_antiinflammatory Increased Anti-inflammatory Cytokines (IL-10) cog133_treatment->increased_antiinflammatory reduced_apoptosis Reduced Epithelial Apoptosis cog133_treatment->reduced_apoptosis increased_proliferation Increased Epithelial Proliferation cog133_treatment->increased_proliferation reduced_inflammation Reduced Neutrophil Infiltration (Lower MPO) decreased_proinflammatory->reduced_inflammation increased_antiinflammatory->reduced_inflammation improved_histology Improved Intestinal Histology (Reduced Villus Blunting) reduced_apoptosis->improved_histology increased_proliferation->improved_histology

Caption: Logical relationship between Cog 133 treatment and observed therapeutic effects.

Conclusion

Cog 133 demonstrates significant therapeutic potential in mitigating 5-FU-induced intestinal mucositis. Its mechanism of action appears to involve the modulation of inflammatory pathways, reduction of apoptosis, and promotion of epithelial cell proliferation. The data and protocols presented here provide a solid foundation for further research into the clinical application of Cog 133 for the management of chemotherapy-induced intestinal injury.

References

Application Notes and Protocols for Measuring Cog133 TFA Effects on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog133 TFA is a synthetic peptide fragment derived from Apolipoprotein E (ApoE) that has demonstrated potent anti-inflammatory and neuroprotective properties.[1][2] As a mimetic of the ApoE holoprotein, Cog133 TFA is of significant interest in the development of therapeutics for a range of inflammatory and neurodegenerative diseases. A key aspect of its mechanism of action is the modulation of cytokine release from immune cells. These application notes provide a detailed overview and experimental protocols for measuring the effects of Cog133 TFA on cytokine release, intended for use by researchers, scientists, and drug development professionals.

Cog133 TFA has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while potentially promoting the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). The underlying mechanism involves the interaction of the peptide with the SET protein, a physiological inhibitor of protein phosphatase 2A (PP2A).[1][3][4][5] By binding to SET, Cog133 TFA activates PP2A, which in turn dephosphorylates key signaling molecules in inflammatory pathways, such as those in the NF-κB and MAPK signaling cascades, leading to a reduction in the inflammatory response.[1][5]

This document provides detailed protocols for in vitro cytokine release assays, guidance on data presentation, and visual representations of the relevant signaling pathways and experimental workflows to facilitate the study of Cog133 TFA's immunomodulatory effects.

Data Presentation

The following tables summarize the expected quantitative effects of a representative ApoE mimetic peptide on cytokine release from lipopolysaccharide (LPS)-stimulated immune cells. This data is based on findings for peptides with a similar mechanism of action to Cog133 TFA and should be used as a reference for designing and interpreting experiments.

Table 1: Effect of an ApoE Mimetic Peptide on Pro-Inflammatory Cytokine Release from LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-1β (pg/mL)% Inhibition of IL-1β
Vehicle Control-< 50-< 30-
LPS (100 ng/mL)-2500 ± 2100%1800 ± 1500%
LPS + ApoE Mimetic11750 ± 18030%1350 ± 12025%
LPS + ApoE Mimetic51125 ± 11055%900 ± 9550%
LPS + ApoE Mimetic10750 ± 8070%630 ± 7065%

Data are presented as mean ± standard deviation and are hypothetical based on qualitative descriptions of ApoE mimetic peptide effects. Actual results may vary.

Table 2: Effect of an ApoE Mimetic Peptide on Anti-Inflammatory Cytokine Release from LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)IL-10 (pg/mL)% Increase of IL-10
Vehicle Control-< 40-
LPS (100 ng/mL)-800 ± 750%
LPS + ApoE Mimetic1960 ± 8520%
LPS + ApoE Mimetic51200 ± 11050%
LPS + ApoE Mimetic101440 ± 13080%

Data are presented as mean ± standard deviation and are hypothetical based on the known anti-inflammatory mechanisms of ApoE mimetic peptides. Actual results may vary.

Mandatory Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates Cog133_TFA Cog133_TFA SET SET Cog133_TFA->SET Binds & Inhibits PP2A PP2A SET->PP2A Inhibits PP2A->IKK Dephosphorylates (Inhibits) MAPK_p MAPK (phosphorylated) PP2A->MAPK_p Dephosphorylates IκB IκB IKK->IκB Phosphorylates (degradation) NF_κB NF_κB IκB->NF_κB Sequesters NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Transcription MAPK_p->Gene_Expression Activates MAPK->MAPK_p NF_κB_nucleus->Gene_Expression Cytokine_Release Cytokine Release (TNF-α, IL-1β) Gene_Expression->Cytokine_Release Leads to

Caption: Cog133 TFA Signaling Pathway.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Cytokine Measurement cluster_3 Data Analysis Isolate_Cells Isolate Macrophages or PBMCs from whole blood Culture_Cells Culture cells in appropriate medium Isolate_Cells->Culture_Cells Stimulate Stimulate cells with LPS (e.g., 100 ng/mL) Culture_Cells->Stimulate Treat Treat with varying concentrations of Cog133 TFA Stimulate->Treat Incubate Incubate for 18-24 hours at 37°C, 5% CO2 Treat->Incubate Controls Include Vehicle, LPS only, and untreated controls Controls->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for specific cytokines (TNF-α, IL-1β, IL-10) Collect_Supernatant->ELISA Multiplex Alternatively, use Multiplex Assay for broad cytokine profiling Collect_Supernatant->Multiplex Quantify Quantify cytokine concentrations (pg/mL or ng/mL) ELISA->Quantify Multiplex->Quantify Compare Compare treatment groups to controls Quantify->Compare Statistics Perform statistical analysis (e.g., ANOVA) Compare->Statistics

Caption: Cytokine Release Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Murine Macrophages (RAW 264.7)

This protocol describes the measurement of cytokine release from a murine macrophage cell line stimulated with LPS and treated with Cog133 TFA.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cog133 TFA peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for murine TNF-α, IL-1β, and IL-10

  • Reagent-grade water

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • On the day of the experiment, harvest the cells and adjust the cell density to 5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (5 x 10⁴ cells/well) into a 96-well plate and incubate for 2-4 hours to allow for cell adherence.

  • Preparation of Reagents:

    • Prepare a stock solution of Cog133 TFA in sterile water or an appropriate buffer.

    • Prepare serial dilutions of Cog133 TFA in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.

    • Prepare a stock solution of LPS (1 mg/mL) in sterile PBS. Dilute the LPS in culture medium to a working concentration of 200 ng/mL (for a final concentration of 100 ng/mL in the wells).

  • Cell Treatment:

    • Carefully remove the medium from the adhered cells.

    • Add 50 µL of the prepared Cog133 TFA dilutions or vehicle control to the respective wells.

    • Add 50 µL of the 200 ng/mL LPS solution to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α, IL-1β, and IL-10 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of cytokine release from primary human immune cells.

Materials:

  • Fresh human whole blood from healthy donors

  • Ficoll-Paque density gradient medium

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cog133 TFA peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA or Multiplex assay kits for human TNF-α, IL-1β, and IL-10

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Perform a cell count and adjust the cell density to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the PBMC suspension (1 x 10⁵ cells/well) to a 96-well plate.

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of Cog133 TFA in culture medium as described in Protocol 1.

    • Prepare a working solution of LPS at 200 ng/mL in culture medium.

  • Cell Treatment:

    • Add 50 µL of the Cog133 TFA dilutions or vehicle control to the respective wells.

    • Add 50 µL of the 200 ng/mL LPS solution to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Cytokine Measurement:

    • Measure the cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of Cog133 TFA on cytokine release. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising ApoE mimetic peptide in inflammatory and neurodegenerative disorders. The detailed protocols, data presentation guidelines, and visual aids are designed to support robust experimental design and analysis for professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Cog 133 TFA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cog 133 TFA. The information provided addresses common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is TFA present?

Cog 133 is a synthetic peptide fragment of Apolipoprotein E (ApoE).[1][2] It acts as an ApoE mimetic, competing with the holoprotein for binding to the LDL receptor, and exhibits potent anti-inflammatory and neuroprotective effects.[1][2] Additionally, Cog 133 functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification (specifically, reverse-phase HPLC) of peptides.[3][4] It acts as an ion-pairing agent, but residual amounts can remain ionically bound to the final lyophilized peptide product, forming a TFA salt.[3]

Q2: How can residual TFA affect my experiments?

Residual TFA can have several undesirable effects on your experiments:

  • Altered Solubility and Aggregation: The TFA salt form can influence the peptide's solubility and tendency to aggregate.[5]

  • Biological Assay Interference: TFA can be toxic to cells, potentially inhibiting or stimulating cell proliferation, which can confound experimental results.[3][4][5] It can also alter the pH of your assay buffer.[6]

  • Structural Changes: The presence of TFA can affect the secondary structure of the peptide.[6]

  • Inaccurate Quantification: The TFA counterion adds to the mass of the peptide, which can lead to errors when preparing solutions based on weight.[3]

Q3: What is the general solubility of this compound?

According to one supplier, this compound has a solubility of 100 mg/mL, though it may require sonication to achieve complete dissolution.[2] However, peptide solubility is highly dependent on the solvent and pH. It is always recommended to first test the solubility with a small amount of the peptide.[7][8]

Q4: My this compound is not dissolving. What should I do?

Please refer to the Troubleshooting Guide below for a step-by-step approach to address solubility issues. The appropriate solvent will depend on the amino acid composition and net charge of the peptide.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to solubilizing this compound.

Problem: this compound powder is not dissolving in my desired aqueous buffer (e.g., PBS).

Logical Flow for Troubleshooting Solubility

A Start: Small Aliquot of this compound B Try sterile, deionized water first. A->B C Soluble? B->C D Use this as your stock solution. Further dilute with buffer. C->D Yes E Determine the net charge of Cog 133. C->E No F Basic Peptide (Net Charge > 0) E->F G Acidic Peptide (Net Charge < 0) E->G H Neutral/Hydrophobic Peptide E->H I Add a small amount of 10-30% acetic acid. F->I J Add a small amount of 0.1M ammonium (B1175870) bicarbonate. G->J K Use a small amount of organic solvent (e.g., DMSO, DMF). H->K L Soluble? I->L M Soluble? J->M N Soluble? K->N O Slowly add aqueous buffer to desired concentration. L->O Yes P Consider TFA removal if issues persist or for in vivo/cell-based assays. L->P No M->O Yes M->P No N->O Yes N->P No cluster_0 Cog 133 (AMG 133) cluster_1 GLP-1 Receptor Pathway cluster_2 GIP Receptor Pathway Cog133 Cog 133 GLP1R GLP-1 Receptor Cog133->GLP1R Agonist GIPR GIP Receptor Cog133->GIPR Antagonist AC_GLP1 Adenylate Cyclase GLP1R->AC_GLP1 cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Effect_GLP1 Stimulatory Effects: - Insulin Secretion - Satiety PKA_GLP1->Effect_GLP1 AC_GIP Adenylate Cyclase GIPR->AC_GIP Blocked cAMP_GIP cAMP AC_GIP->cAMP_GIP PKA_GIP PKA cAMP_GIP->PKA_GIP Effect_GIP Inhibitory Effects: - Blocks GIP signaling PKA_GIP->Effect_GIP

References

Cog 133 TFA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Cog 133 TFA in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this Apolipoprotein E (ApoE) mimetic peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide fragment derived from Apolipoprotein E (ApoE).[1][2][3] It functions as an ApoE mimetic, competing with the full-length ApoE protein for binding to the LDL receptor.[1][2][3] This interaction gives Cog 133 potent anti-inflammatory and neuroprotective properties.[1][2][3] Additionally, it acts as an antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) with an IC50 of 445 nM.[1][2][3]

Q2: What is the recommended solvent for reconstituting this compound?

For optimal stability, it is generally recommended to reconstitute peptides like this compound in sterile, nuclease-free water.[4] If a higher concentration is needed, a supplier suggests that this compound can be dissolved in water at 100 mg/mL, although this may require ultrasonic treatment to achieve a clear solution.[1] For peptides with solubility challenges, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[5][6] However, long-term storage in DMSO is often not recommended due to the risk of oxidation.[4]

Q3: How should I store this compound solutions?

For long-term storage, it is best to aliquot the reconstituted peptide solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[4] For short-term storage of a few days, 4°C is generally acceptable.[4]

Q4: Can the trifluoroacetate (B77799) (TFA) counterion affect my experiments?

Yes, the TFA counterion can have significant biological effects.[7][8] TFA can alter the pH of unbuffered solutions, affect cell viability in sensitive assays, and potentially influence peptide conformation and aggregation.[4][7][8] In some cell-based experiments, TFA has been shown to inhibit cell growth at concentrations as low as 10 nM, while in other cases, it can promote cell growth at higher concentrations.[7] If you suspect TFA is interfering with your results, consider exchanging it for a more biocompatible counterion like hydrochloride or acetate.[8][9]

Troubleshooting Guide

Q1: My this compound solution is cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen solvent, incorrect storage temperature, or problems arising from multiple freeze-thaw cycles.[4]

  • Gentle Warming: Try warming the solution briefly to 37°C and vortexing it gently to help redissolve the peptide.[4]

  • Sonication: A short sonication in a water bath can also aid in dissolution.[1][5]

  • Solvent Adjustment: If solubility remains an issue, you may need to prepare a more concentrated stock solution in a minimal amount of an appropriate organic solvent (like DMSO) and then carefully dilute it with your aqueous experimental buffer.[4][5]

  • pH Adjustment: The pH of the solution can significantly impact peptide solubility. Adjusting the pH with a suitable buffer may be necessary, but you should first test the effect of the new buffer on your peptide's stability and activity.[4]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to the this compound solution?

Inconsistent results can stem from issues with peptide stability, aggregation, or interference from the TFA counterion.

  • Peptide Degradation: Ensure you are following proper storage procedures (aliquoting, storing at -80°C) to minimize degradation.[4] Using sterile solutions and aseptic handling techniques will prevent microbial contamination and protease activity.[4]

  • Peptide Aggregation: Peptides, especially at high concentrations, can be prone to aggregation.[10] Sonication during dissolution can help minimize this.[5] Visual inspection for precipitates is crucial.

  • TFA Interference: As mentioned, TFA can have direct biological effects.[7][8] If your assay is particularly sensitive, you may need to perform a counterion exchange to remove the TFA.[9]

Q3: How can I remove the TFA counterion from my Cog 133 peptide?

If you determine that the TFA counterion is interfering with your experiments, several methods can be used to remove it.

  • Ion-Exchange Chromatography: This technique uses a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as one containing hydrochloride or acetate.[9]

  • Repeated Lyophilization: This involves repeatedly dissolving the peptide in a solution containing the desired counterion (e.g., 100 mM HCl) and then lyophilizing it. This process is typically repeated 2-3 times.[9][11]

Peptide Solubility and Handling

The solubility of a peptide is determined by its amino acid sequence and overall charge. Here are some general guidelines for dissolving peptides like Cog 133.

Peptide Characteristic Recommended Dissolution Approach
Overall Positive Charge (Basic) Start with sterile water. If solubility is low, add a few drops of 10-30% acetic acid or a small amount of TFA (<50µl) and then dilute with your buffer.[6]
Overall Negative Charge (Acidic) Begin with sterile water or 1X PBS (pH 7.4). If needed, add a small amount of ammonium (B1175870) hydroxide (B78521) (<50µl) or 10% ammonium bicarbonate to aid dissolution.[6]
Overall Neutral Charge For peptides with over 25% charged residues, water or aqueous buffers are often sufficient. For those with fewer charged residues, organic solvents like DMSO, DMF, or acetonitrile (B52724) are recommended for initial dissolution, followed by dilution.[5]
High Hydrophobicity (>50%) Dissolve in a minimal amount of 100% organic solvent (e.g., DMSO) and then slowly add the aqueous buffer to the desired concentration.[5]

General Dissolution Protocol:

  • Always test the solubility of a new peptide with a small amount before dissolving the entire sample.[5]

  • Centrifuge the vial to pellet all the lyophilized powder.[5]

  • Allow the peptide to warm to room temperature before opening the vial.[5]

  • Add the appropriate solvent and vortex or sonicate to dissolve.[5]

Experimental Protocol: Assessing Peptide Stability

This is a generalized protocol to assess the stability of this compound in a specific solution over time.

Objective: To determine the percentage of intact this compound remaining in a chosen solvent at different temperatures over a defined period.

Materials:

  • This compound

  • Selected solvent (e.g., sterile water, PBS, cell culture media)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • -80°C freezer, 4°C refrigerator, and temperature-controlled incubator

Procedure:

  • Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquoting: Immediately aliquot the stock solution into multiple single-use vials for each storage condition and time point to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at the desired temperatures (e.g., -80°C, 4°C, and 37°C).

  • Time Points: At each designated time point (e.g., 0, 24 hours, 7 days, 1 month), retrieve one aliquot from each storage condition.

  • Sample Preparation: Thaw the samples at room temperature and dilute them to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using Mobile Phase A.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram from time point zero.

    • Calculate the peak area of the intact peptide at each subsequent time point.

    • Determine the percentage of intact peptide remaining by comparing the peak area at each time point to the peak area at time zero.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for preparing and assessing the stability of a peptide solution.

Peptide_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Start: Lyophilized this compound reconstitute Reconstitute in Chosen Solvent start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage_neg_80 -80°C aliquot->storage_neg_80 Store Aliquots storage_4 4°C storage_37 37°C time_points Retrieve Aliquots at Specific Time Points storage_neg_80->time_points storage_4->time_points storage_37->time_points hplc Analyze by RP-HPLC time_points->hplc data_analysis Calculate % Intact Peptide hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for preparing and evaluating this compound stability.

References

Technical Support Center: Cog133 TFA Aggregation Problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the Cog133 peptide, particularly when supplied as a trifluoroacetic acid (TFA) salt.

Frequently Asked Questions (FAQs)

Q1: What is Cog133 and why is it supplied with TFA?

A1: Cog133, also known as ApoE COG 133 mimetic peptide or apoE[133-149], is a 17-amino acid fragment derived from the receptor-binding region of human Apolipoprotein E (ApoE).[1] It is a research peptide with potent anti-inflammatory and neuroprotective effects.[2] Like many synthetic peptides, Cog133 is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which commonly utilizes trifluoroacetic acid (TFA) in the mobile phase. During the purification and subsequent lyophilization process, TFA can form an ionic salt with the peptide, which is why it is often present in the final product.

Q2: How can residual TFA affect my Cog133 experiments?

A2: Residual TFA can have several effects on your experiments. It can alter the peptide's secondary structure, potentially impacting its biological activity.[3] Furthermore, TFA can influence the solubility and aggregation propensity of peptides.[4] For some peptides, the presence of TFA can either enhance solubility or promote aggregation.[3][4]

Q3: My Cog133 solution appears cloudy or has visible precipitates. Is this aggregation?

A3: Cloudiness, haziness, or the presence of visible particulates in your peptide solution are strong indicators of aggregation. This can occur for various reasons, including the peptide's intrinsic properties, suboptimal buffer conditions, or the influence of residual TFA.

Q4: What is the recommended method for reconstituting lyophilized Cog133?

A4: For initial solubilization, it is recommended to dissolve lyophilized Cog133 in sterile, distilled water to make a stock solution. One product data sheet suggests dissolving it to a concentration of 1 mg/ml in sterile water. To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period. For in vivo studies, Cog133 has been successfully reconstituted in sterile isotonic PBS.

Troubleshooting Guide

Problem 1: Lyophilized Cog133 peptide is difficult to dissolve.
  • Possible Cause: The high hydrophobicity of the peptide or the presence of pre-existing aggregates from the lyophilization process.

  • Troubleshooting Steps:

    • Initial Solvent Choice: Start with sterile, deionized water or the recommended buffer (e.g., PBS).

    • Gentle Agitation: Vortex the vial gently or sonicate the solution in a water bath for a few minutes to aid dissolution.

    • Temperature: Gentle warming to 37°C for a short period can help solubilize the peptide.

    • pH Adjustment: The solubility of peptides is often pH-dependent. If dissolving in a buffer, consider slight adjustments to the pH, moving away from the peptide's isoelectric point (pI).

Problem 2: Cog133 solution becomes cloudy or shows precipitation over time.
  • Possible Cause: Aggregation is occurring after initial dissolution. This could be due to buffer incompatibility, concentration effects, or the influence of residual TFA.

  • Troubleshooting Steps:

    • Optimize Buffer Conditions:

      • pH: Ensure the buffer pH is not close to the peptide's pI.

      • Additives: Consider adding stabilizing excipients to your buffer, such as 5-10% glycerol (B35011) or 50-100 mM arginine.

    • Lower Peptide Concentration: High peptide concentrations can favor aggregation. Try working with more dilute solutions if your experimental design allows.

    • TFA Removal: If you suspect TFA is contributing to the aggregation, consider performing a TFA removal step (see Experimental Protocols section).

Data Presentation: Factors Influencing Peptide Aggregation

FactorCondition A% Aggregation (Hypothetical)Condition B% Aggregation (Hypothetical)Notes
Peptide Concentration 0.5 mg/mL in PBS5%2.0 mg/mL in PBS30%Higher concentrations often lead to increased aggregation.
pH of Buffer pH 5.0 (below pI)10%pH 7.4 (near pI)40%Aggregation is often maximal near the peptide's isoelectric point.
Presence of TFA 0.1% TFA in water15%TFA removed (Chloride salt)5%TFA can induce conformational changes that may promote aggregation in some peptides.
Incubation Temperature 4°C for 24h8%37°C for 24h25%Higher temperatures can accelerate aggregation kinetics.
Presence of Stabilizer PBS alone20%PBS + 5% Glycerol5%Stabilizing agents can reduce peptide self-association.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Cog133
  • Equilibration: Allow the vial of lyophilized Cog133 to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of sterile, deionized water or sterile isotonic PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming at 37°C for 10-15 minutes can also be applied.

  • Sterile Filtration: For cell culture or in vivo use, sterile filter the reconstituted peptide solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: TFA Removal by Precipitation

This protocol is for removing TFA and exchanging it for a different counter-ion (e.g., chloride).

  • Dissolution: Dissolve the TFA salt of Cog133 in a minimal amount of deionized water.

  • Precipitation: Add a 10-fold excess of cold ( -20°C) diethyl ether to the peptide solution. This will cause the peptide to precipitate out of solution.

  • Pelleting: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to pellet the precipitated peptide.

  • Washing: Carefully decant the diethyl ether supernatant. Resuspend the peptide pellet in another volume of cold diethyl ether and repeat the centrifugation and decanting steps. Perform this wash step 2-3 times to ensure removal of residual TFA.

  • Drying: After the final wash, allow the peptide pellet to air dry in a fume hood to remove any remaining diethyl ether.

  • Reconstitution: Reconstitute the dried, TFA-free peptide in the desired buffer as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Cog133 Signaling Pathway

Cog133, as a mimetic of the ApoE receptor-binding domain, is known to interact with members of the Low-Density Lipoprotein (LDL) receptor family. Its anti-inflammatory effects are thought to be mediated, in part, through the modulation of the NF-κB signaling pathway.

Cog133_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 Cog133 Peptide LDL_R LDL Receptor Family Cog133->LDL_R Binds IKK IKK Complex LDL_R->IKK Inhibits (downstream signaling) IkB IκB IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Transcription of pro-inflammatory genes Aggregation_Troubleshooting_Workflow start Start: Cog133 Aggregation Observed check_protocol Review Reconstitution Protocol start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok adjust_protocol Adjust Protocol: - Use recommended solvent - Gentle agitation/sonication - Warm to 37°C protocol_ok->adjust_protocol No aggregation_persists1 Aggregation Persists? protocol_ok->aggregation_persists1 Yes re_dissolve Re-dissolve Peptide adjust_protocol->re_dissolve re_dissolve->aggregation_persists1 optimize_buffer Optimize Buffer: - Adjust pH away from pI - Add stabilizers (glycerol, arginine) aggregation_persists1->optimize_buffer Yes end_success End: Aggregation Resolved aggregation_persists1->end_success No aggregation_persists2 Aggregation Persists? optimize_buffer->aggregation_persists2 remove_tfa Perform TFA Removal (e.g., Precipitation Protocol) aggregation_persists2->remove_tfa Yes aggregation_persists2->end_success No aggregation_persists3 Aggregation Persists? remove_tfa->aggregation_persists3 characterize Characterize Aggregates: - DLS, SEC, TEM - Consider peptide resynthesis aggregation_persists3->characterize Yes aggregation_persists3->end_success No

References

Technical Support Center: Optimizing Cog 133 TFA Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of the ApoE mimetic peptide, Cog 133, particularly concerning the presence of trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Cog 133 and what are its primary mechanisms of action?

A1: Cog 133 is a synthetic peptide derived from apolipoprotein E (ApoE). It is known for its anti-inflammatory and neuroprotective properties. Its primary mechanisms of action include:

  • Low-density lipoprotein receptor-related protein (LRP) pathway activation: Cog 133 mimics ApoE and binds to LRP receptors, which is believed to trigger downstream signaling cascades that promote neuroprotection and reduce inflammation.[1]

  • α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) antagonism: Cog 133 acts as a non-competitive antagonist of the α7 nAChR.[2] This interaction can modulate inflammatory responses, particularly by inhibiting the release of pro-inflammatory cytokines.[3][4][5]

Q2: What is TFA and why is it present in my Cog 133 sample?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides like Cog 133. It is used as a cleavage agent to release the synthesized peptide from the solid-phase resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[6][7] As a result, commercially available peptides are often supplied as TFA salts.

Q3: Can the TFA counter-ion affect my in vivo experiments with Cog 133?

A3: Yes, the presence of TFA as a counter-ion can significantly impact in vivo experimental outcomes. Residual TFA can have direct biological effects, including:

  • Cell toxicity: TFA has been shown to be cytotoxic at nanomolar concentrations.[7]

  • Altered cell proliferation: It can either inhibit or, in some cases, promote cell growth, leading to confounding results.[7]

  • Immunological responses: TFA can trifluoroacetylate proteins in vivo, which may elicit an immune response.[7]

  • Changes in pharmacological profile: The counter-ion can influence the overall pharmacological behavior of the peptide.[8]

For these reasons, it is highly recommended to either remove TFA or exchange it for a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride, before conducting in vivo studies.[6][8]

Q4: How can I remove or replace TFA from my Cog 133 sample?

A4: The most common method for replacing TFA is through ion exchange. This typically involves using a batch anion-exchange resin or performing multiple rounds of lyophilization with a different acid, such as hydrochloric acid or acetic acid.[9] It is advisable to consult with your peptide supplier about the availability of Cog 133 as an acetate or hydrochloride salt to avoid this post-processing step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo delivery of Cog 133.

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response or unexpected toxicity. Presence of residual TFA in the peptide preparation.1. Quantify the amount of TFA in your peptide stock. 2. Perform a counter-ion exchange to replace TFA with a biocompatible salt like acetate or hydrochloride.[6][8] 3. Source Cog 133 as an acetate or HCl salt for future experiments.
Lack of expected therapeutic efficacy in vivo. 1. Poor peptide stability: Peptides can be rapidly degraded by proteases in the bloodstream. 2. Rapid clearance: Small peptides are often quickly cleared by the kidneys. 3. Suboptimal formulation: The peptide may be precipitating or not reaching the target tissue effectively.1. Assess Stability: Conduct an in vitro plasma stability assay to determine the half-life of Cog 133. 2. Improve Formulation: Consider formulating Cog 133 in a vehicle that enhances its stability, such as encapsulating it in nanoparticles or liposomes. 3. Modify Dosing Regimen: Based on pharmacokinetic data, adjust the dosing frequency or route of administration.[10]
Difficulty in detecting and quantifying Cog 133 in plasma or tissue. 1. Low peptide concentration: Due to rapid clearance and degradation, the concentration of Cog 133 may be below the detection limit of your assay. 2. Inadequate sample preparation: Proteins in biological samples can interfere with peptide quantification.1. Use a Sensitive Assay: Employ a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[11] 2. Optimize Sample Preparation: Use protein precipitation or solid-phase extraction to clean up your samples before analysis.[11] 3. Radiolabeling: For biodistribution studies, consider using radiolabeled Cog 133 to track its localization in different tissues.[12][13]

Experimental Protocols

Protocol 1: In Vivo Delivery of Cog 133

This protocol provides a general guideline for the intraperitoneal (i.p.) injection of Cog 133 in a mouse model.

Materials:

  • Cog 133 peptide (preferably as an acetate or hydrochloride salt)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate animal model (e.g., C57BL/6 mice)

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized Cog 133 peptide in sterile saline or PBS to the desired stock concentration.

    • Gently vortex or pipette to ensure complete dissolution.

    • Prepare fresh on the day of injection.

  • Dosing:

    • A typical dosage for in vivo studies with Cog 133 has been in the range of 0.3 to 3 µM, administered twice daily.[14][15]

    • Calculate the required volume for each animal based on its body weight and the desired dose.

  • Administration:

    • Gently restrain the mouse.

    • Administer the Cog 133 solution via intraperitoneal injection.

    • Monitor the animals for any adverse reactions post-injection.

Protocol 2: Assessment of Cog 133 Biodistribution using Radiolabeling

This protocol outlines a method to determine the tissue distribution of Cog 133.

Materials:

  • Cog 133 peptide

  • Iodination agent (e.g., ¹²⁵I-Bolton-Hunter reagent)

  • Purification column (e.g., Sep-Pak C18 cartridge)

  • Animal model

  • Gamma counter

Procedure:

  • Radiolabeling:

    • Radiolabel Cog 133 with ¹²⁵I following established protocols.[13]

    • Purify the ¹²⁵I-Cog 133 using a C18 cartridge to remove free iodine.[13]

  • In Vivo Administration:

    • Inject a known amount of ¹²⁵I-Cog 133 into the animals via the desired route (e.g., intravenous or intraperitoneal).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animals.

    • Dissect and collect organs of interest (e.g., brain, liver, kidneys, spleen, blood).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).[12]

Signaling Pathways and Experimental Workflows

Cog 133 Signaling Pathways

Cog133_Signaling cluster_LRP LRP Pathway cluster_a7nAChR α7 nAChR Pathway Cog133_LRP Cog 133 LRP1 LRP1 Receptor Cog133_LRP->LRP1 Binds Neuroprotection Neuroprotection LRP1->Neuroprotection Anti_Inflammation_LRP Anti-inflammation LRP1->Anti_Inflammation_LRP Cog133_nAChR Cog 133 a7nAChR α7 nAChR Cog133_nAChR->a7nAChR Antagonizes NFkB NF-κB Pathway a7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes

Caption: Signaling pathways of Cog 133.

Experimental Workflow for Optimizing In Vivo Delivery

experimental_workflow start Start: Cog 133 (TFA Salt) ion_exchange Counter-ion Exchange (TFA to Acetate/HCl) start->ion_exchange formulation Formulation Optimization (e.g., Nanoparticles) ion_exchange->formulation in_vitro_stability In Vitro Plasma Stability Assay formulation->in_vitro_stability in_vivo_pk In Vivo Pharmacokinetic (PK) Study in_vitro_stability->in_vivo_pk biodistribution Biodistribution Study (Radiolabeled Cog 133) in_vivo_pk->biodistribution efficacy_study In Vivo Efficacy Study biodistribution->efficacy_study data_analysis Data Analysis and Refinement efficacy_study->data_analysis end Optimized Delivery Protocol data_analysis->end

Caption: Workflow for optimizing Cog 133 in vivo delivery.

References

preventing Cog 133 tfa degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ApoE mimetic peptide, Cog 133. Below you will find detailed information to address common issues encountered during experimental procedures, particularly concerning degradation related to trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Cog 133 and what is its mechanism of action?

A1: Cog 133 is a synthetic peptide fragment of Apolipoprotein E (ApoE). It exhibits potent anti-inflammatory and neuroprotective effects.[1] Its primary mechanisms of action include:

  • LDL Receptor Interaction: Cog 133 competes with the ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor.[1]

  • nAChR Antagonism: It acts as an antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) with an IC50 of 445 nM.[1]

  • Modulation of Inflammatory Pathways: Cog 133 has been shown to influence signaling pathways such as the NF-κB pathway, which is crucial in regulating inflammatory responses.

Q2: Why is my Cog 133 peptide supplied as a trifluoroacetate (B77799) (TFA) salt?

A2: Trifluoroacetic acid (TFA) is a standard reagent used in solid-phase peptide synthesis (SPPS) and during the purification process with reverse-phase high-performance liquid chromatography (RP-HPLC). It is used for cleaving the synthesized peptide from the solid resin and as an ion-pairing agent to improve chromatographic separation. Consequently, synthetic peptides like Cog 133 are typically supplied as TFA salts.[2][3][4][5]

Q3: How can residual TFA affect my experiments with Cog 133?

A3: Residual TFA can significantly impact experimental outcomes in several ways:

  • Biological Activity: TFA can alter the secondary structure and solubility of Cog 133, potentially affecting its biological function. It has been shown to interfere with cellular assays, inhibit cell proliferation, and act as an unintended modulator of receptors.[2][4][6] For instance, the presence of TFA can be cytotoxic even at nanomolar concentrations.[4]

  • Physicochemical Properties: The TFA counterion can affect the peptide's mass, conformation, and solubility. This can lead to inaccuracies in peptide quantification and characterization.[2][7]

  • Assay Interference: The strong acidity of TFA can alter the pH of your experimental buffers, which can denature proteins or affect enzyme kinetics.[8]

Q4: How should I properly store my lyophilized Cog 133?

A4: To ensure the long-term stability of Cog 133, it is crucial to store it correctly. The following table summarizes the recommended storage conditions.

Storage ConditionDurationRecommendation
Lyophilized PowderShort-term (days to weeks)Store at 4°C or colder, protected from light.
Lyophilized PowderLong-term (months to years)Store at -20°C or -80°C.[9]
Reconstituted SolutionShort-term (1-2 weeks)Aliquot and store at 4°C.
Reconstituted SolutionLong-term (up to 1 year)Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Important: Before opening, always allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.

Troubleshooting Guides

Issue 1: Variability or lack of reproducibility in experimental results.

  • Possible Cause: Interference from residual TFA in the Cog 133 sample.

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide stock. Techniques like 19F NMR or ion chromatography can be used for this purpose.[8]

    • Perform a TFA Salt Exchange: Replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297). Detailed protocols are provided in the "Experimental Protocols" section below. This is a critical step for ensuring that the observed biological effects are solely due to the Cog 133 peptide.[2][3][10]

    • Re-evaluate Biological Activity: After TFA removal, repeat your experiment to determine if the variability or lack of reproducibility is resolved.

Issue 2: Poor solubility or precipitation of Cog 133 upon reconstitution.

  • Possible Cause: The physicochemical properties of Cog 133, influenced by its amino acid sequence and the presence of TFA, can lead to solubility issues.

  • Troubleshooting Steps:

    • Small-Scale Solubility Test: Before dissolving the entire sample, perform a small-scale test with a tiny amount of the peptide to find the most suitable solvent.

    • Solvent Selection:

      • Start with sterile, deionized water.

      • If solubility is poor, try a dilute acidic solution (e.g., 0.1% acetic acid).

      • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

    • pH Adjustment: The solubility of peptides is often pH-dependent. Test a range of buffers with different pH values.

    • Sonication: Gentle sonication in a water bath can help to dissolve the peptide.

    • Consider Counter-ion Exchange: In some cases, exchanging TFA for HCl or acetate can improve solubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Cog 133

This protocol provides a general guideline for reconstituting lyophilized Cog 133. The optimal solvent may vary based on the specific experimental requirements.

Materials:

  • Vial of lyophilized Cog 133

  • Sterile, high-purity water, or appropriate sterile buffer (e.g., PBS) or solvent (e.g., DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of lyophilized Cog 133 to reach room temperature before opening. This minimizes the absorption of moisture.

  • Solvent Addition: Add the desired volume of the appropriate sterile solvent or buffer to the vial to achieve the target concentration.

  • Dissolution: Gently vortex the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (up to one week), 4°C is acceptable.

Protocol 2: Trifluoroacetic Acid (TFA) Removal by HCl Exchange and Lyophilization

This protocol describes a common method for exchanging TFA counter-ions with chloride ions, which are more biocompatible for most cellular and in vivo experiments.[2][3][10]

Materials:

  • Lyophilized Cog 133 TFA salt

  • Sterile, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen or a dry ice/ethanol bath

Procedure:

  • Dissolution: Dissolve the this compound salt in sterile, deionized water to a concentration of approximately 1 mg/mL.[3]

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3] It is recommended to start with 10 mM HCl for optimal exchange.[11]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2][12]

  • Freezing: Flash-freeze the solution in liquid nitrogen or a dry ice/ethanol bath.[2][9][12] Rapid freezing creates smaller ice crystals, which facilitates more efficient sublimation.[9]

  • Lyophilization (Primary Drying): Place the frozen sample in a lyophilizer and start the process. Lyophilize overnight until all the ice has sublimated.[2][9][10][12]

  • Repeat: For complete TFA removal, it is recommended to repeat the cycle of dissolution in the HCl solution, freezing, and lyophilization at least two more times.[2][3][10]

  • Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form. Reconstitute as needed for your experiments using the appropriate buffer.

Quantitative Data on TFA Removal

The efficiency of TFA removal is critical for the reliability of biological assays. The following table summarizes the effectiveness of different TFA removal methods.

MethodInitial TFA Content (w/w)Final TFA Content (w/w)Fold ReductionReference
HCl Exchange (10 mM HCl, 3 cycles) Peptide dependentBelow Limit of Quantification (<1%)>33[2]
Ion-Exchange Chromatography (Strong Anion Exchange Resin) Peptide dependent<0.15%>30[2]
Deprotonation/Reprotonation Cycle 4.5%<0.045%>100[2]

Visualizations

Cog 133 Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Cog 133.

Cog133_LDL_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cog 133 Cog 133 LDL Receptor LDL Receptor Cog 133->LDL Receptor Binds and Competes ApoE ApoE ApoE->LDL Receptor Binds Endocytosis Endocytosis LDL Receptor->Endocytosis Internalization Cholesterol Homeostasis Cholesterol Homeostasis Endocytosis->Cholesterol Homeostasis Regulates

Caption: Cog 133 competes with ApoE for binding to the LDL receptor.

Cog133_NFkB_Pathway Cog 133 Cog 133 IKK Complex IKK Complex Cog 133->IKK Complex Inhibits Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Cog 133 can inhibit the NF-κB signaling pathway.

Experimental Workflow

TFA_Removal_Workflow start Start: Cog 133-TFA Salt dissolve 1. Dissolve in H2O (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, Room Temp) add_hcl->incubate freeze 4. Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat 2x? lyophilize->repeat repeat->dissolve Yes end End: Cog 133-HCl Salt repeat->end No

References

Cog 133 tfa low bioavailability solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cog 133 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound, with a focus on addressing challenges related to its potential low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the trifluoroacetate (B77799) salt of Cog 133, a peptide fragment of human Apolipoprotein E (ApoE) corresponding to residues 133-149.[1][2][3] It is known to compete with the full-length ApoE for binding to the LDL receptor and acts as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][4] Due to these properties, Cog 133 exhibits potent anti-inflammatory and neuroprotective effects in various research models.[1][5]

Q2: What are the primary challenges in achieving high bioavailability with peptide therapeutics like Cog 133?

Peptides, including Cog 133, generally face several obstacles that can limit their systemic bioavailability, particularly when administered orally. These include:

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the gastrointestinal tract and bloodstream.[6][7][8]

  • Poor Membrane Permeability: The size and hydrophilic nature of many peptides hinder their ability to pass through cell membranes to enter systemic circulation.[7][9]

  • Rapid Clearance: Peptides can be quickly removed from the body by the kidneys and liver.[7][9]

  • Low Solubility: Some peptides may have poor solubility in aqueous environments, which can affect their formulation and absorption.[7]

Q3: What are some general strategies to improve the bioavailability of peptides like Cog 133?

Several formulation and chemical modification strategies can be employed to enhance the bioavailability of peptides:

  • Co-administration with Enzyme Inhibitors: Using protease inhibitors such as aprotinin (B3435010) or bestatin (B1682670) can protect the peptide from enzymatic degradation in the gut.[10][11]

  • Use of Permeation Enhancers: Excipients that reversibly open tight junctions between epithelial cells (e.g., EDTA, chitosan) or alter membrane fluidity (e.g., surfactants, fatty acids) can improve absorption.[10][11]

  • Lipid-Based Formulations: Encapsulating the peptide in systems like self-nanoemulsifying drug delivery systems (SNEDDS) can leverage lipid absorption pathways.[11]

  • Chemical Modifications:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the peptide's size, shielding it from enzymatic degradation and reducing renal clearance.[7]

    • Lipidation: Adding a lipid moiety can enhance membrane permeability.[9]

  • Mucoadhesive Formulations: Using polymers that adhere to the mucus lining of the gastrointestinal tract can increase the residence time of the peptide at the absorption site.[10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or variable efficacy in in vivo experiments. Poor bioavailability due to enzymatic degradation or low absorption after oral administration.Consider alternative routes of administration with higher bioavailability, such as intraperitoneal or intravenous injection. If oral administration is necessary, explore formulation strategies like enteric coatings or co-administration with protease inhibitors.[11]
Rapid clearance of the peptide from circulation.Investigate chemical modifications like PEGylation to increase the hydrodynamic volume and extend the plasma half-life of Cog 133.[7]
Precipitation of this compound in aqueous buffer. The peptide may have limited solubility at certain pH values or concentrations.Confirm the recommended solvent for initial stock solutions (e.g., DMSO).[2] For aqueous buffers, assess the solubility at different pH values. The use of a small percentage of an organic co-solvent or a surfactant may improve solubility.
Inconsistent results between experimental batches. Degradation of the peptide during storage or handling.Store this compound as a lyophilized powder at -20°C or -80°C.[4] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[4]
TFA salt is interfering with the assay.While uncommon, high concentrations of trifluoroacetic acid can affect cell-based assays. Consider dialysis or buffer exchange of the reconstituted peptide solution if TFA interference is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing this compound for parenteral injection.

Materials:

  • This compound (lyophilized powder)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and volume for your experiment.

  • Prepare the stock solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare the working solution:

    • In a sterile, low-protein binding tube, dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration for injection. Note: The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid solvent toxicity in animals.

    • Gently vortex the solution to ensure it is homogenous.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.

  • Administration:

    • Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection).

Protocol 2: In Vitro Assay for Assessing the Anti-Inflammatory Effect of Cog 133

This protocol describes a method to evaluate the ability of Cog 133 to suppress the release of TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Pre-treat the cells with varying concentrations of Cog 133 (e.g., 10 µM, 25 µM, 50 µM) for 1 hour.[2] Include a vehicle control group.

  • LPS Stimulation:

    • After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS only).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of TNF-α in the Cog 133-treated groups to the LPS-only positive control to determine the inhibitory effect of the peptide.

Visualizations

Cog133_Signaling_Pathway Cog133 Cog 133 nAChR α7 nAChR Cog133->nAChR Antagonizes NFkB NF-κB Pathway nAChR->NFkB Inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->nAChR Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Promotes Transcription Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_administration Administration & Absorption Formulation Cog 133 Formulation OralAdmin Oral Administration Formulation->OralAdmin EnzymeInhibitors Enzyme Inhibitors GITract GI Tract (Degradation & Absorption Barrier) EnzymeInhibitors->GITract Inhibits Degradation PermeationEnhancers Permeation Enhancers PermeationEnhancers->GITract Improves Absorption LipidCarriers Lipid-Based Carriers LipidCarriers->GITract Enhances Uptake ChemicalMods Chemical Modifications (e.g., PEGylation) ChemicalMods->GITract Reduces Clearance/ Degradation OralAdmin->GITract SystemicCirculation Systemic Circulation GITract->SystemicCirculation Bioavailability

References

Cog 133 TFA Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cog 133, particularly when formulated as a trifluoroacetic acid (TFA) salt. Residual TFA from synthesis and purification can significantly impact experimental outcomes. This resource offers detailed protocols and data to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is Cog 133 and what is its mechanism of action?

A1: Cog 133 is a synthetic peptide fragment of human Apolipoprotein E (ApoE).[1] It is designed to mimic the beneficial effects of ApoE. Its primary mechanisms of action include:

  • Anti-inflammatory and Neuroprotective Effects: Cog 133 competes with the full-length ApoE protein for binding to the LDL receptor, which is believed to contribute to its anti-inflammatory and neuroprotective properties.[1][2]

  • nAChR Antagonism: Cog 133 also acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) with an IC50 of 445 nM.[1]

  • Modulation of NF-κB Signaling: Studies have shown that Cog 133 can influence the NF-κB signaling pathway, which plays a role in inflammation and cell survival.[2]

Q2: Why is my Cog 133 sample supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides like Cog 133.[3][4] It is utilized in the cleavage step to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve peak resolution during High-Performance Liquid Chromatography (HPLC) purification.[3][4] Consequently, the final lyophilized product is often a TFA salt, where the positively charged peptide is associated with the negatively charged trifluoroacetate (B77799) anion.[4][5]

Q3: How can residual TFA affect my experiments with Cog 133?

A3: Residual TFA can have a range of detrimental effects on both in vitro and in vivo experiments:

  • Biological Assays: TFA can be cytotoxic, even at low concentrations, and may alter cell proliferation and viability, leading to inconsistent or erroneous results in cell-based assays.[3][4] It can also interfere with enzymatic assays by altering the pH of the solution.[4]

  • Physicochemical Properties: The TFA counterion can affect the solubility, aggregation, and secondary structure of Cog 133.[4]

  • Mass Spectrometry (MS): TFA is known to cause signal suppression in electrospray ionization mass spectrometry and can lead to the formation of adducts, complicating data interpretation.[3][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with Cog 133 TFA and provides actionable troubleshooting steps.

Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., cytotoxicity, proliferation, or signaling studies).

  • Possible Cause: Interference from residual TFA in your Cog 133 solution.[4]

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a control solution with the same concentration of TFA as in your experimental sample (without Cog 133) and assess its effect on your cells. This will help determine if TFA itself is causing the observed effect.[4][5]

    • Perform a Counterion Exchange: If TFA is found to be interfering, exchange it for a more biologically compatible counterion like hydrochloride (HCl) or acetate (B1210297).[4] Detailed protocols for these procedures are provided below.

    • Source TFA-Free Compound: For future experiments, consider obtaining Cog 133 with a different counterion specified.[4]

Issue 2: Poor solubility of this compound in biological buffers.

  • Possible Cause: The TFA salt form may influence the peptide's solubility characteristics.

  • Troubleshooting Steps:

    • Adjust the Solvent: Instead of dissolving the peptide directly in your final buffer, first, try dissolving it in a small amount of sterile distilled water or a weak acid solution before adding it to the buffer.

    • Lower the Peptide Concentration: Attempt to dissolve the peptide at a lower concentration to maintain solubility.[6]

    • Consider Counterion Exchange: Exchanging TFA for HCl or acetate can sometimes improve solubility in certain buffers.

Issue 3: Low sensitivity and/or TFA adducts in mass spectrometry data.

  • Possible Cause: TFA is a strong ion-pairing agent that can suppress ionization and form adducts.[5]

  • Troubleshooting Steps:

    • Use a Different Mobile Phase Modifier: If possible, replace TFA in your mobile phase with a more MS-friendly modifier like formic acid (FA).[5]

    • Optimize TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest possible concentration.[5]

    • Perform TFA Removal: Before MS analysis, remove TFA from the Cog 133 sample using one of the protocols outlined below.

Experimental Protocols

Protocol 1: TFA/HCl Exchange by Lyophilization

This protocol is a common method to replace TFA counterions with hydrochloride ions.[3][5]

  • Dissolution: Dissolve the Cog 133-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate (B84403) buffer) to a concentration of approximately 1 mg/mL.[6][7]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7] Caution: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially lead to peptide modification.[7]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[3][6]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[6]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[3][6]

  • Repeat: To ensure complete exchange, repeat the process of re-dissolving in the dilute HCl solution and lyophilizing at least two more times.[6][7] After the final lyophilization, the peptide is in its hydrochloride salt form.

Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography

This method is effective for removing TFA and replacing it with the more biocompatible acetate counterion.[3]

  • Resin Preparation: Prepare a suitable anion-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a 1 M solution of sodium acetate.[3]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[3][5]

  • Sample Loading: Dissolve the Cog 133-TFA salt in distilled water and apply it to the prepared column.[3][5]

  • Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.[3][5]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[3]

Data Presentation

Table 1: Efficiency of Different TFA Removal Methods

MethodTFA ReductionTypical RecoveryPurity ImpactReference(s)
TFA/HCl Exchange <1% remaining after one cycle with 10 mM HCl>90%No significant impact observed[7]
TFA/Acetate Exchange (Ion-Exchange Resin) Reduction factor of >30>95%Not specified[7]
TFA/Acetate Exchange (RP-HPLC) Partial removal (TFA/peptide molar ratio reduced from 4.5 to ~1.4)~80%Not specified[7]

Note: The efficiency of TFA removal can be peptide-dependent.

Mandatory Visualizations

Signaling Pathway

Cog133_Signaling_Pathway Cog133 Cog 133 LDL_Receptor LDL Receptor Cog133->LDL_Receptor Binds nAChR nAChR Cog133->nAChR Antagonizes IKK IKK LDL_Receptor->IKK Inhibits Neuroprotection Neuroprotection LDL_Receptor->Neuroprotection IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Transcription

Caption: Cog 133 signaling pathways.

Experimental Workflow

TFA_Removal_Workflow Start Start: Cog 133-TFA Salt Decision Is TFA interference a concern? Start->Decision Perform_Exchange Perform Counterion Exchange Decision->Perform_Exchange Yes Proceed Proceed with Experiment Decision->Proceed No HCl_Exchange TFA/HCl Exchange (Lyophilization) Perform_Exchange->HCl_Exchange Acetate_Exchange TFA/Acetate Exchange (Ion-Exchange) Perform_Exchange->Acetate_Exchange Verify_Removal Verify TFA Removal (e.g., MS) HCl_Exchange->Verify_Removal Acetate_Exchange->Verify_Removal End End: Experiment-Ready Cog 133 Verify_Removal->End Run_Control Recommended: Run TFA Control Proceed->Run_Control Run_Control->End

References

Technical Support Center: Improving Cog 133 TFA Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Cog 133 TFA. Cog 133 is a mimetic peptide derived from Apolipoprotein E (residues 133-149) with demonstrated anti-inflammatory and neuroprotective properties.[1][2][3] It functions, in part, by competing with the ApoE holoprotein for binding to the LDL receptor and acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2]

This guide addresses common challenges encountered during in vivo experiments, from formulation and administration to achieving consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary mechanisms of action?

A1: this compound is the trifluoroacetate (B77799) salt of Cog 133, a peptide fragment of Apolipoprotein E (ApoE).[1][2] Its primary mechanisms of action include:

  • Anti-inflammatory effects: It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[3][4]

  • Neuroprotective effects: It is being investigated for its potential to protect neurons from damage in models of brain injury.[1][2]

  • Receptor modulation: It competes for binding to the LDL receptor and acts as an antagonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) with an IC50 of 445 nM.[1][2]

Q2: What is the significance of the TFA counter-ion? Can it affect my experiments?

A2: Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification, resulting in the peptide being isolated as a TFA salt.[5][6][7] While generally effective for purification, residual TFA can impact biological experiments.[6][8] It has been reported to:

  • Inhibit or, in some cases, stimulate cell proliferation in a dose-dependent manner.[5][6]

  • Interfere with spectroscopic measurements (e.g., CD, FT-IR) used to determine peptide secondary structure.[6][8]

  • Potentially induce immune responses in vivo, as trifluoroacetylated proteins can be immunogenic.[5][6]

For sensitive in vivo and cell-based assays, it is crucial to be aware of the TFA concentration or consider exchanging it for a more biologically compatible counter-ion like acetate (B1210297) or hydrochloride.[6][7]

Q3: How should I handle and store this compound to ensure its stability?

A3: Like most peptides, this compound should be stored as a lyophilized powder at -20°C or -80°C. For short-term storage, 4°C is acceptable. Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q4: What is the best route of administration for this compound in in vivo studies?

A4: The optimal administration route depends on the disease model and target organ. For systemic anti-inflammatory effects, intraperitoneal (i.p.) injection has been used.[4] For targeting the central nervous system (CNS), direct administration methods like intracerebroventricular (ICV) or intraparenchymal injections may be necessary to bypass the blood-brain barrier (BBB).[9] Intranasal delivery is another non-invasive strategy being explored to enhance CNS delivery of peptides.[10][11]

Troubleshooting Guides

Issue 1: Lack of Expected Therapeutic Efficacy

If you are not observing the expected neuroprotective or anti-inflammatory effects in your in vivo model, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Poor Bioavailability/Stability Peptides can be rapidly degraded by proteases in plasma or cleared by the kidneys.[12][13][14] Solution: Perform an in vitro plasma stability assay to determine the half-life of Cog 133. Consider chemical modifications like PEGylation or lipidation to increase circulation time.[15]
Insufficient CNS Penetration The blood-brain barrier (BBB) significantly restricts the entry of peptides into the brain.[9][16][17] Solution: 1. Switch Administration Route: If using systemic delivery (e.g., i.p., i.v.), consider a more direct route such as intracerebroventricular (ICV), intraparenchymal, or intranasal administration.[9][11] 2. Formulation Strategy: Encapsulate Cog 133 in nanoparticles or liposomes designed to cross the BBB.[16]
Suboptimal Dosing Regimen The dose or frequency of administration may be too low to achieve a therapeutic concentration at the target site. Solution: Conduct a dose-response study to identify the optimal dose. Increase the frequency of administration based on the peptide's pharmacokinetic profile.
TFA Interference The TFA counter-ion may be interfering with the biological activity of the peptide.[6][18] Solution: Perform a counter-ion exchange to replace TFA with acetate or hydrochloride. Compare the in vivo efficacy of the different salt forms.
Issue 2: High Variability and Poor Reproducibility in Results

Inconsistent results between animals or experiments can obscure the true effect of the compound.

Potential Cause Suggested Solution
Peptide Aggregation Peptides can aggregate in solution, leading to inconsistent dosing and reduced activity. Solution: 1. Optimize Formulation: Adjust the pH of the vehicle to be at least 2 units away from the peptide's isoelectric point (pI). Include stabilizing excipients like sugars or non-ionic surfactants.[12] 2. Check Solubility: Visually inspect the solution for precipitation before each administration.
Inconsistent Administration Variability in injection volume or location can significantly impact results, especially for direct CNS delivery. Solution: Use a stereotaxic frame for precise ICV or intraparenchymal injections. Ensure all personnel are thoroughly trained on the administration technique.
Biological Variability Age, sex, and health status of the animals can contribute to variability. Solution: Use animals from a single supplier with a narrow age and weight range. Randomize animals into treatment groups and ensure the investigator is blinded to the treatment during assessment.
Improper Peptide Handling Repeated freeze-thaw cycles can degrade the peptide. Solution: Aliquot the stock solution after the first reconstitution and store at -80°C. Use a fresh aliquot for each experiment.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.

Table 1: Pharmacokinetic Properties of Cog 133 (1 mg/kg Dose in Mice)

Administration Route Half-Life (t½) Cmax (ng/mL) Tmax (min) CNS Bioavailability (%)
Intravenous (i.v.)15 min5002< 0.1%
Intraperitoneal (i.p.)25 min15020< 0.1%
Intranasal30 min8015~1-2%
Intracerebroventricular (ICV)45 minN/A (Direct CNS)N/A (Direct CNS)100% (in CSF)

Table 2: Dose-Dependent Efficacy in a Mouse Model of Neuroinflammation (LPS Challenge)

This compound Dose (i.p.) Reduction in Brain TNF-α Levels (%) Improvement in Behavioral Score (%)
Vehicle Control0%0%
0.1 mg/kg15% ± 4%10% ± 5%
1 mg/kg45% ± 8%35% ± 7%
5 mg/kg52% ± 6%40% ± 9%
10 mg/kg55% ± 7%42% ± 8%

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Mouse Plasma

This protocol assesses the stability of this compound when exposed to plasma enzymes.

Materials:

  • This compound stock solution (1 mg/mL in sterile water)

  • Freshly collected mouse plasma (with anticoagulant)

  • Quenching solution (10% Trichloroacetic Acid in acetonitrile)

  • HPLC-MS system

Procedure:

  • Pre-warm an aliquot of mouse plasma to 37°C.

  • Spike the plasma with this compound to a final concentration of 10 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw 50 µL of the peptide-plasma mixture.

  • Immediately mix the aliquot with 100 µL of cold quenching solution to precipitate proteins and stop enzymatic reactions.[12]

  • Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the intact peptide using a validated HPLC-MS method.

  • Plot the percentage of intact peptide remaining versus time to calculate the in vitro half-life (t½).

Visualizations

Diagrams of Pathways and Workflows

Cog133_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cog133 This compound nAChR α7 nAChR Cog133->nAChR Antagonizes LDLR LDL Receptor Cog133->LDLR Competes for Binding Inflammatory_Pathways Pro-inflammatory Signaling (e.g., NF-κB) nAChR->Inflammatory_Pathways Inhibits ERK_Activation ERK Pathway (Transient Activation) LDLR->ERK_Activation Modulates Neuroprotection Neuroprotection & Reduced Apoptosis ERK_Activation->Neuroprotection Inflammation_Reduction Reduced Inflammation Inflammatory_Pathways->Inflammation_Reduction

Caption: Hypothetical signaling pathway for this compound's neuroprotective actions.

In_Vivo_Efficacy_Workflow A 1. Animal Model Induction (e.g., LPS injection, TBI) B 2. This compound Formulation & Administration (e.g., ICV) A->B C 3. Behavioral Assessment (e.g., Morris Water Maze) B->C D 4. Euthanasia & Tissue Collection (Brain, Plasma) C->D E 5. Biomarker Analysis (e.g., ELISA for Cytokines, Western Blot for p-ERK) D->E F 6. Data Analysis & Interpretation E->F

Caption: Experimental workflow for assessing this compound in vivo efficacy.

Troubleshooting_Logic Start Low In Vivo Efficacy Observed Check_PK Is Plasma Half-Life Adequate (>15 min)? Start->Check_PK Check_CNS Is CNS the Target? Check_PK->Check_CNS Yes Modify_Peptide Improve Stability: - D-amino acids - Cyclization - PEGylation Check_PK->Modify_Peptide No Change_Route Change Administration Route: - Intranasal - ICV Check_CNS->Change_Route Yes Check_Dose Conduct Dose- Response Study Check_CNS->Check_Dose No (Systemic Target) Change_Route->Check_Dose Check_TFA Perform Counter-ion Exchange (TFA -> Acetate) Check_Dose->Check_TFA

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: Cog133 TFA Formulation for Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cog133 is an apolipoprotein E (ApoE) mimetic peptide that has shown neuroprotective effects in preclinical studies.[1][2][3] This guide provides technical support for researchers using Cog133 formulated with trifluoroacetic acid (TFA) for brain delivery experiments. The information is based on published research and general principles of peptide formulation and delivery.

Frequently Asked Questions (FAQs)

Q1: What is Cog133 and why is it formulated with TFA?

A1: Cog133 is a peptide fragment derived from human apolipoprotein E (ApoE).[2] It has demonstrated neuroprotective and anti-inflammatory properties in various models of brain injury.[1][3][4][5] Like many synthetic peptides, Cog133 is often supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is used during the solid-phase synthesis and purification (e.g., HPLC) of the peptide.[6] While TFA aids in peptide stability and solubility as a lyophilized powder, it's crucial to consider its potential effects in biological experiments.[7][8]

Q2: Can the TFA counterion affect my experimental results?

A2: Yes, residual TFA in your peptide formulation can significantly impact experimental outcomes.[7][8] TFA has been reported to:

  • Induce cellular toxicity or unexpected biological responses: Some studies have shown that TFA salts can be toxic to cell cultures, whereas acetate (B1210297) or hydrochloride salts of the same peptide are not.[7][9]

  • Alter peptide secondary structure: TFA can influence the conformation of peptides, which may affect their biological activity.[10]

  • Interfere with analytical measurements: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and can complicate structural analysis by FTIR due to overlapping absorbance bands.[8]

For sensitive in vitro assays or in vivo studies, it is highly recommended to either use a peptide batch with guaranteed low TFA content (<1%) or perform a counterion exchange to a more biocompatible salt like acetate or hydrochloride.[11]

Q3: What is the proposed mechanism of action for Cog133 in the brain?

A3: Cog133 is believed to exert its neuroprotective effects through multiple mechanisms. Studies have shown that it can protect the integrity of the blood-brain barrier (BBB).[1][3] One identified pathway involves the inhibition of the pro-inflammatory CypA-NF-κB-MMP-9 signaling cascade, which helps to prevent BBB destruction.[1][3] Additionally, Cog133 may reduce neuronal pyroptosis by inhibiting the activation of the NLRP3 inflammasome.[1][3]

Q4: How does Cog133 cross the blood-brain barrier (BBB)?

A4: As an ApoE mimetic peptide, Cog133 is thought to leverage endogenous transport mechanisms to cross the BBB.[12] Peptides derived from the receptor-binding region of ApoE can interact with receptors such as the low-density lipoprotein (LDL) receptor, which is expressed on brain endothelial cells, potentially facilitating receptor-mediated transcytosis.[12][13] However, the efficiency of this process can be a significant challenge in achieving therapeutic concentrations in the brain.[14][15]

Troubleshooting Guides

Problem 1: Low or inconsistent neuroprotective effect in in vivo models.

Possible Cause Troubleshooting Steps
Poor BBB Penetration 1. Verify Dose and Route: Ensure the dosage (e.g., 1 mg/kg) and administration route (e.g., intravenous injection) are consistent with published studies.[3] 2. Formulation Strategy: Consider co-administration with BBB-permeabilizing agents or formulating Cog133 in a nanocarrier system (e.g., liposomes) to enhance brain uptake.[16][17] 3. Pharmacokinetic Analysis: Perform a pharmacokinetic study to measure the concentration of Cog133 in both plasma and brain tissue over time to quantify BBB penetration.
Peptide Instability 1. Assess In Vivo Stability: Therapeutic peptides can be rapidly degraded by proteases in the bloodstream, leading to a short half-life.[18][19] Conduct a plasma stability assay to determine the half-life of your Cog133 formulation. 2. Structural Modification: If stability is low, consider using modified versions of the peptide (e.g., with D-amino acid substitutions or terminal modifications) to increase resistance to enzymatic degradation.[19]
TFA Interference 1. Quantify TFA Content: Determine the percentage of TFA in your peptide stock. 2. Perform Counterion Exchange: If TFA levels are high, exchange it for hydrochloride (HCl) or acetate.[20] Re-run the experiment with the TFA-free peptide to see if efficacy improves.

Problem 2: High variability or toxicity observed in cell-based assays.

Possible Cause Troubleshooting Steps
TFA-induced Cytotoxicity 1. Run a TFA Control: Treat cells with a TFA solution (at a concentration equivalent to that in your peptide stock) without the peptide. If you observe similar toxicity, TFA is the likely cause.[8] 2. Switch Salt Form: Use a Cog133 formulation with an acetate or HCl salt form for all cell-based experiments.[7][11]
Peptide Aggregation 1. Check Solubility: Ensure the peptide is fully dissolved in a suitable, sterile buffer before adding it to cell culture media. 2. Solubilization Protocol: Test different biocompatible solvents for the initial stock solution (e.g., sterile water, PBS, or a small amount of DMSO before further dilution). Always filter-sterilize the final solution.
Incorrect Peptide Concentration 1. Accurate Quantification: Peptide quantification based on lyophilized weight can be inaccurate due to bound water and counterions. Use a method like UV absorbance at 280 nm (if Trp or Tyr are present) or a colorimetric peptide assay for more accurate concentration determination.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Cog133 TFA in a Murine Model

This table provides example data for illustrative purposes. Actual values must be determined experimentally.

ParameterIntravenous (IV) Administration (1 mg/kg)
Plasma Half-life (t½) 15 minutes
Peak Plasma Concentration (Cmax) 2500 ng/mL
Peak Brain Concentration (Cmax, brain) 25 ng/g tissue
Brain-to-Plasma Ratio (%) ~1.0%

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to HCl Salt

This protocol is a standard method for replacing TFA counterions with chloride, which is more biologically compatible.[10]

Materials:

  • Cog133-TFA salt

  • Milli-Q or HPLC-grade water

  • Hydrochloric acid (HCl) solution, 10 mM

  • Lyophilizer

Procedure:

  • Dissolve the Cog133-TFA peptide in 10 mM HCl solution to a concentration of 1 mg/mL.

  • Ensure the peptide is fully dissolved.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the sample overnight or until it is a completely dry, fluffy powder.

  • To ensure complete removal of TFA, re-dissolve the peptide powder in 10 mM HCl and repeat the lyophilization process 2-3 times.[10]

  • After the final lyophilization, the peptide is ready for use as its hydrochloride salt. Store appropriately at -20°C or -80°C.

Protocol 2: In Vivo Blood-Brain Barrier Penetration Study in Mice

This protocol outlines a basic workflow to assess the brain uptake of Cog133 following systemic administration.

Materials:

  • Cog133 (TFA-free formulation recommended)

  • Sterile saline or appropriate vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system for peptide quantification

Procedure:

  • Acclimate mice for at least one week before the experiment.

  • Prepare the Cog133 dosing solution in sterile saline at the desired concentration (e.g., for a 1 mg/kg dose).

  • Administer the Cog133 solution via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, anesthetize a cohort of mice (n=3-4 per time point).

  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Perform transcardial perfusion with cold PBS to remove blood from the brain vasculature.

  • Excise the brain, weigh it, and immediately snap-freeze in liquid nitrogen.

  • Store plasma and brain samples at -80°C until analysis.

  • Homogenize brain tissue and extract the peptide using an appropriate protein precipitation/extraction method.

  • Quantify the concentration of Cog133 in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio at each time point.

Visualizations

G cluster_0 Pro-inflammatory Stimulus (e.g., SAH) cluster_1 Cog133 Intervention cluster_2 Signaling Cascade Leading to BBB Damage stimulus SAH Insult cypa CypA Upregulation stimulus->cypa cog133 Cog133 cog133->cypa Inhibits nfkb NF-κB Activation cypa->nfkb mmp9 MMP-9 Expression nfkb->mmp9 bbb_damage BBB Destruction mmp9->bbb_damage

Caption: Cog133 signaling pathway for BBB protection.

G start Start: Low In Vivo Efficacy check_stability Perform Plasma Stability Assay start->check_stability is_stable Is Half-life > 30 min? check_stability->is_stable check_bbb Measure Brain vs. Plasma Concentration is_stable->check_bbb Yes modify_peptide Outcome: Modify Peptide (e.g., D-amino acids, cyclization) is_stable->modify_peptide No is_penetrant Is Brain/Plasma Ratio > 0.5%? check_bbb->is_penetrant check_tfa Perform Counterion Exchange (TFA -> HCl) is_penetrant->check_tfa Yes modify_formulation Outcome: Enhance Delivery (e.g., Nanoparticles) is_penetrant->modify_formulation No retest Re-test In Vivo Efficacy check_tfa->retest success Outcome: Efficacy Restored retest->success

Caption: Troubleshooting workflow for low in vivo efficacy.

G prep 1. Prepare Cog133 Dosing Solution administer 2. IV Administration to Mouse Cohorts prep->administer collect 3. Collect Blood & Brain at Time Points administer->collect process 4. Separate Plasma & Homogenize Brain collect->process quantify 5. Quantify Cog133 via LC-MS/MS process->quantify analyze 6. Analyze Data & Calculate Brain/Plasma Ratio quantify->analyze

Caption: Experimental workflow for BBB penetration study.

References

challenges with Cog 133 tfa administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cog 133, particularly concerning challenges related to its administration as a trifluoroacetic acid (TFA) salt.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Cog 133 TFA.

Question Answer
My Cog 133 solution is cloudy, or the peptide is not dissolving. What should I do? Initial Steps: 1. Ensure you are using the correct solvent. While Cog 133 is generally soluble in aqueous solutions due to its charged residues, solubility can be batch-dependent.[1] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) first, followed by dilution in your aqueous buffer, is recommended.[2]2. Gently sonicate the solution to aid dissolution.3. If the peptide is acidic or basic, adjusting the pH of the buffer can improve solubility.[2]Advanced Troubleshooting: If solubility issues persist, it could be due to the TFA salt content, which can vary between batches.[1] Consider performing a solvent test with a small aliquot of the peptide before dissolving the entire sample.[2]
I'm observing unexpected or inconsistent results in my cell-based assays (e.g., toxicity, altered proliferation). Could the TFA be the cause? Yes, residual TFA from peptide synthesis can have direct biological effects.[3][4][5] It has been shown to inhibit cell proliferation at concentrations as low as 10 nM in some cell types and stimulate it at higher concentrations (0.5–7.0 mM) in others.[3][6]To troubleshoot this: 1. Run a "TFA-only" control group in your assay. Prepare a solution of TFA in your cell culture medium at a concentration equivalent to that in your Cog 133 stock solution.[3]2. If the TFA-only control replicates the unexpected effects, the TFA counter-ion is the likely culprit.[3]3. If TFA interference is confirmed, consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297). This can be done using ion-exchange chromatography or by re-purifying the peptide with a different acid in the mobile phase.
My in vivo results with Cog 133 are not reproducible. What could be the issue? In addition to the direct biological effects of TFA that can influence in vivo responses, the hygroscopic nature of peptide TFA salts can lead to inaccurate dosing.[4]Recommendations: 1. Equilibrate the lyophilized peptide to room temperature in a desiccator before weighing.2. Accurately determine the peptide content of your lyophilized powder. The net peptide content can be significantly lower than the total weight due to the presence of TFA and water.3. If possible, switch to an HCl or acetate salt of Cog 133 for in vivo studies to minimize the confounding effects of TFA.[7]
I am seeing a reduced signal in my mass spectrometry analysis of Cog 133. TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[3] It forms strong ion pairs with the peptide, which can hinder efficient ionization.[3]To mitigate this: 1. If possible, use a different mobile phase additive for your LC-MS, such as formic acid.2. If you must use TFA, keep its concentration as low as possible (e.g., 0.05% instead of 0.1%).3. Consider performing a buffer exchange on your sample before MS analysis to remove the TFA.

Frequently Asked Questions (FAQs)

What is Cog 133?

Cog 133 is a synthetic 17-amino acid peptide that mimics a fragment of human apolipoprotein E (ApoE), specifically residues 133-149.[8][9] Its sequence is Ac-LRVRLASHLRKLRKRLL-NH₂.[10] It is being investigated for its neuroprotective and anti-inflammatory properties in a variety of research models, including those for multiple sclerosis, Alzheimer's disease, and traumatic brain injury.[10][11][12]

What is the mechanism of action of Cog 133?

Cog 133 exerts its effects through multiple mechanisms:

  • It competes with the ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor family.[8][9]

  • It acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[8][10]

  • It can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α.[9][13]

Why is Cog 133 supplied as a TFA salt?

Trifluoroacetic acid (TFA) is widely used in the solid-phase synthesis and purification of peptides.[5] It is used to cleave the peptide from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve good separation and sharp peaks.[3] During the final lyophilization step, unbound TFA is removed, but the TFA that is ionically bonded to the positively charged residues of the peptide remains, forming a TFA salt.[3]

What are the potential biological effects of TFA?

TFA is not biologically inert and can influence experimental outcomes.[5] Its effects can include:

  • Altered cell proliferation: TFA can either inhibit or stimulate cell growth depending on the cell type and concentration.[3][6]

  • Inflammatory responses: It can induce inflammatory responses in some biological systems.[3]

  • Receptor modulation: TFA has been shown to act as an allosteric modulator of certain receptors, such as the glycine (B1666218) receptor.[3][6]

  • In vivo effects: In animal studies, TFA can lead to unintended physiological responses.[4]

How can I remove or replace the TFA counter-ion?

If TFA is interfering with your experiments, you can perform a counter-ion exchange. Common methods include:

  • Ion-exchange chromatography: This is a standard method for replacing counter-ions.

  • Re-purification by HPLC: The peptide can be re-purified using a mobile phase containing a different acid, such as hydrochloric acid or acetic acid.

  • Repeated lyophilization from an HCl solution: The peptide can be dissolved in a dilute HCl solution and then lyophilized. This process is repeated several times to replace the TFA with chloride ions.

Quantitative Data Summary

The following tables summarize some of the reported quantitative effects of TFA that could be relevant to experiments with Cog 133.

Table 1: Observed Biological Effects of Residual TFA

Assay TypeObserved Effect of TFAPotential Impact on Cog 133 Experiments
Cell Proliferation Assays Inhibition of cell growth (e.g., osteoblasts) at concentrations as low as 10 nM.[5][6]Underestimation of Cog 133's proliferative effects or false attribution of anti-proliferative properties.
Stimulation of cell growth (e.g., murine glioma cells) at higher concentrations (0.5–7.0 mM).[6]Overestimation of Cog 133's proliferative effects.
Inflammatory Assays Can induce inflammatory responses.[3]May mask or exaggerate the anti-inflammatory effects of Cog 133.

Table 2: Assay-Specific Interference by TFA

Assay TypeNature of Interference
Mass Spectrometry (ESI-MS) Signal suppression due to strong ion-pairing.[3]
FTIR/IR Spectroscopy Strong absorbance band around 1670-1673 cm⁻¹ overlaps with the peptide's amide I band, complicating structural analysis.[3]
Circular Dichroism (CD) Spectroscopy Can induce a small increase in helical structures and its effect on pH can complicate structure-function studies.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Cog133_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cog133 Cog 133 LDLR LDL Receptor Cog133->LDLR Binds nAChR α7 nAChR Cog133->nAChR Antagonizes NFkB_pathway NF-κB Pathway LDLR->NFkB_pathway Modulates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_genes Activates Inflammatory_response Reduced Inflammatory Response NFkB_pathway->Inflammatory_response Inhibits

Caption: Simplified signaling pathway of Cog 133, highlighting its interaction with cell surface receptors and subsequent inhibition of the NF-κB inflammatory pathway.

TFA_Troubleshooting_Workflow start Unexpected/Inconsistent Experimental Results check_solubility Is the peptide fully dissolved? start->check_solubility solubility_protocol Follow solubility troubleshooting protocol (sonicate, adjust pH, etc.) check_solubility->solubility_protocol No tfa_control Run a 'TFA-only' control experiment check_solubility->tfa_control Yes solubility_protocol->tfa_control compare_results Do results from the TFA control match the unexpected results? tfa_control->compare_results tfa_culprit TFA is the likely cause of the artifact compare_results->tfa_culprit Yes other_issue The issue is likely unrelated to TFA. Investigate other experimental variables. compare_results->other_issue No ion_exchange Perform counter-ion exchange (e.g., to HCl or acetate salt) tfa_culprit->ion_exchange

Caption: Experimental workflow for troubleshooting potential TFA-related artifacts in biological assays.

TFA_Source_Diagram cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification (RP-HPLC) cluster_final_product Final Product resin Peptide on Resin cleavage Cleavage from Resin (using TFA) resin->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc RP-HPLC with TFA in mobile phase crude_peptide->hplc pure_peptide Purified Peptide (with TFA counter-ions) hplc->pure_peptide lyophilization Lyophilization pure_peptide->lyophilization final_product Lyophilized Cog 133 TFA Salt lyophilization->final_product

Caption: Diagram illustrating the origin of TFA as a counter-ion in the final lyophilized Cog 133 product.

References

avoiding Cog 133 tfa precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cog 133 TFA. This guide provides troubleshooting protocols and answers to frequently asked questions to help you avoid precipitation and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

Cog 133 is a peptide fragment of Apolipoprotein E (ApoE), specifically corresponding to residues 133-149.[1][2] It is supplied as a trifluoroacetate (B77799) (TFA) salt. Peptides like Cog 133 can be susceptible to precipitation for several reasons:

  • Amino Acid Composition: The sequence of a peptide dictates its overall hydrophobicity and charge. Hydrophobic amino acids can cause the peptide to aggregate in aqueous solutions.[3]

  • pH and Isoelectric Point (pI): A peptide is least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge. At this pH, intermolecular electrostatic repulsion is minimal, leading to aggregation and precipitation.

  • Concentration: Higher peptide concentrations increase the likelihood of aggregation and precipitation.[4]

  • TFA Counter-ion: While TFA is essential for peptide cleavage, purification, and stability, it can sometimes interfere with biological assays and affect solubility.[5][6]

Q2: I observed precipitation when dissolving this compound in my buffer. What is the most likely cause?

Precipitation upon initial dissolution is often due to one or more of the following factors:

  • Suboptimal pH: If the buffer pH is too close to the peptide's isoelectric point (pI), solubility will be minimal.

  • High Salt Concentration: While some salt is necessary for buffering, high ionic strength can lead to a "salting out" effect, causing the peptide to precipitate.[4]

  • Improper Dissolution Technique: Adding the entire volume of buffer at once or adding the peptide powder directly to a buffer with high salt can cause localized high concentrations, leading to immediate precipitation.[7]

Q3: Can the TFA salt be the problem? Should I remove it?

Residual TFA from synthesis and purification can interfere with cellular assays and alter the pH of your solution.[5] If your experiment is highly sensitive to pH or you observe unexpected biological effects, TFA might be a contributing factor. For most applications, the small amount of residual TFA is not an issue. However, if problems persist, a salt exchange (e.g., to acetate (B1210297) or hydrochloride) can be performed, though this may increase costs and result in some peptide loss.[8]

Q4: Are there any additives I can use to improve the solubility of this compound?

Yes, several types of excipients can be used to enhance and maintain peptide solubility.[4] These should be tested for compatibility with your specific assay.

  • Organic Co-solvents: Small amounts of solvents like Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can significantly improve the solubility of hydrophobic peptides.[3][9] However, ensure the final concentration is low enough (e.g., <1% DMSO) to not affect your experiment.[3]

  • Sugars and Polyols: Sucrose, trehalose, or mannitol (B672) can act as stabilizers that reduce aggregation.[4]

  • Amino Acids: Arginine or glycine (B1666218) can sometimes improve solubility and stability.[4]

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Adding Buffer

This is a common issue when the initial dissolution conditions are not optimal. Follow this workflow to identify a suitable solvent system.

G start Start: Lyophilized this compound test_water Step 1: Test Solubility Dissolve small aliquot in sterile dH₂O. start->test_water dissolved_water Success: Soluble in dH₂O. Proceed to dilute with buffer. test_water->dissolved_water Yes insoluble_water Insoluble in dH₂O test_water->insoluble_water No test_acid_base Step 2: Adjust pH Is peptide acidic or basic? (Calculate net charge) insoluble_water->test_acid_base acidic_path Acidic (Net Charge < 0): Try 10mM Ammonium (B1175870) Bicarbonate (pH ~8) test_acid_base->acidic_path Acidic basic_path Basic (Net Charge > 0): Try 10% Acetic Acid or 0.1% TFA (pH ~2-3) test_acid_base->basic_path Basic check_sol_ab Did it dissolve? acidic_path->check_sol_ab basic_path->check_sol_ab dissolved_ab Success: Peptide is soluble. Prepare stock in this solvent. check_sol_ab->dissolved_ab Yes insoluble_ab Still Insoluble check_sol_ab->insoluble_ab No test_organic Step 3: Use Organic Solvent Dissolve small aliquot in minimal DMSO (<50 µL). insoluble_ab->test_organic dissolved_org Success: Peptide is soluble. Slowly add aqueous buffer dropwise. test_organic->dissolved_org Yes end Consult advanced protocols (e.g., chaotropic agents, detergents) test_organic->end No

Caption: Troubleshooting workflow for initial peptide dissolution.
Issue 2: Solution Becomes Cloudy After Dilution or During Storage

Precipitation that occurs over time suggests that the peptide is meta-stable in your buffer and is slowly aggregating.

G start Start: Clear solution becomes cloudy/precipitates over time. cause1 Possible Cause 1: Suboptimal Buffer Conditions start->cause1 cause2 Possible Cause 2: Peptide Concentration Too High start->cause2 cause3 Possible Cause 3: Freeze-Thaw Cycles start->cause3 sol1 Solution: Re-optimize buffer. - Adjust pH further from pI. - Decrease ionic strength (<50 mM). - Switch buffer system (e.g., Citrate instead of PBS). cause1->sol1 sol2 Solution: - Lower the working concentration of the peptide. - Prepare a more dilute stock solution. cause2->sol2 sol3 Solution: - Aliquot stock solution after initial preparation. - Store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. cause3->sol3

Caption: Logical relationships for delayed precipitation issues.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol provides a systematic approach to dissolving lyophilized this compound to create a stable stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, distilled deionized water (dH₂O)

  • 0.1% Trifluoroacetic acid (TFA) in dH₂O (for basic peptides)

  • 10 mM Ammonium Bicarbonate in dH₂O (for acidic peptides)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer and centrifuge

Procedure:

  • Equilibrate and Centrifuge: Before opening, allow the vial of lyophilized peptide to warm to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.[9]

  • Initial Solvent Test: Attempt to dissolve a small test amount of the peptide in sterile dH₂O to a concentration of 1-10 mg/mL. Gently vortex.[7][10] If the solution is clear, proceed to step 6.

  • pH Adjustment (if insoluble in water): Based on the peptide's amino acid sequence, determine its net charge.

    • For Basic Peptides (Net Charge > 0): Add a small volume of 10% acetic acid or 0.1% TFA to dissolve the peptide.[3][9]

    • For Acidic Peptides (Net Charge < 0): Add a small volume of a basic buffer like 10 mM ammonium bicarbonate to dissolve the peptide.[3][9]

  • Organic Solvent (if still insoluble): If the peptide is highly hydrophobic and fails to dissolve in acidic or basic solutions, use an organic solvent.[9] a. Add a minimal amount of DMSO (e.g., 20-50 µL) to the vial to dissolve the peptide completely.[11] b. Sonication can be used briefly to aid dissolution, but keep the sample cool.[9]

  • Dilution into Aqueous Buffer: Once the peptide is dissolved in a stock solvent (water, acidic/basic solution, or DMSO), it can be diluted into your final experimental buffer. a. Vigorously stir the experimental buffer. b. Add the concentrated peptide stock solution dropwise to the stirring buffer.[7] This prevents localized high concentrations that can cause precipitation.

  • Storage: Aliquot the final solution into single-use tubes and store them at -20°C or -80°C to avoid freeze-thaw cycles.[11]

Protocol 2: Buffer Optimization Screening

If precipitation persists, a buffer optimization screen is recommended. This involves testing the solubility of this compound across a range of pH values and ionic strengths.

Materials:

  • This compound stock solution (from Protocol 1)

  • A set of buffers (e.g., Acetate, Citrate, Phosphate, Tris) at various pH levels.

  • Sodium Chloride (NaCl) stock solution (e.g., 5 M)

Procedure:

  • Prepare a Buffer Matrix: Set up a matrix of conditions in a 96-well plate or microcentrifuge tubes. Vary the pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and the ionic strength (e.g., 10 mM, 50 mM, 150 mM NaCl).

  • Add Peptide: Add a small, fixed amount of the this compound stock solution to each buffer condition to achieve the desired final concentration.

  • Incubate and Observe: Incubate the samples at the experimental temperature (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 1 hour, 24 hours).

  • Assess Solubility: Visually inspect each sample for cloudiness or precipitation. For a quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) to determine the concentration of soluble peptide.

  • Select Optimal Buffer: Choose the buffer condition (pH, ionic strength, buffer type) that results in the highest concentration of soluble peptide with no visible precipitation.

Data Summary Tables

Table 1: General Properties of this compound
PropertyDescriptionSource
Identity Fragment of Apolipoprotein E (ApoE), residues 133-149.[2][12][13]
Molecular Formula C₉₉H₁₈₂F₃N₃₇O₂₁[1][14]
Molecular Weight ~2283.78 g/mol [1]
Biological Role Competes with ApoE for LDL receptor binding; nAChR antagonist; anti-inflammatory and neuroprotective effects.[12][13][14]
Supplied Form Lyophilized powder as a Trifluoroacetate (TFA) salt.[12]
Table 2: Recommended Starting Conditions for Buffer Optimization
ParameterRecommended RangeRationale
pH 2 units away from pIPeptides are most soluble when they have a strong net positive or negative charge.[4]
Buffer System Citrate, AcetatePhosphate buffers can sometimes cause precipitation, especially during freeze-thaw cycles.[4]
Ionic Strength 10 mM - 50 mMLow salt reduces electrostatic interactions; high salt can cause "salting out".[4]
Co-solvent (if needed) 0.1% - 5% DMSO/ACNIncreases solubility of hydrophobic peptides. Concentration must be compatible with the assay.[3][9]
Stabilizers 1-5% Sucrose/TrehaloseNon-ionic excipients that can prevent aggregation.[4]

References

Technical Support Center: Cog 133 TFA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Cog 133 trifluoroacetate (B77799) (TFA) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of Cog 133?

For long-term stability, it is highly recommended to store Cog 133 as a lyophilized powder at -20°C or -80°C.[1][2] Lyophilized peptides are significantly more stable than peptides in solution. While they can be stable for weeks at room temperature, cold storage is crucial for preserving integrity over extended periods.[1]

Q2: I need to store Cog 133 in solution for my experiments. What are the best practices?

Long-term storage of peptides in solution is generally not advised.[3] However, if necessary, prepare aliquots of your Cog 133 solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -20°C and are typically usable for up to one month.[3][4] It is best to prepare and use solutions on the same day whenever possible.[3]

Q3: What is a TFA salt and how does it affect my Cog 133 peptide?

Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification.[5][6] As a result, synthetic peptides like Cog 133 are often supplied as a TFA salt, where the TFA counterions are bound to positively charged residues on the peptide.[7][8] The presence of TFA can alter the peptide's secondary structure and may be cytotoxic in biological assays.[6][7]

Q4: Should I remove the TFA from my Cog 133 peptide?

The decision to remove TFA depends on your specific application. For sensitive cell-based assays or in vivo studies, removing TFA is highly recommended to avoid potential interference and abnormal responses.[1][6] For less sensitive applications, the presence of TFA may not be a concern. If needed, TFA can be exchanged for other counterions like acetate (B1210297) or hydrochloride (HCl).[5][7]

Q5: What factors can cause my Cog 133 solution to degrade?

Several factors can contribute to the degradation of peptide solutions:

  • Temperature: Elevated temperatures accelerate degradation processes like hydrolysis.[9]

  • pH: Extreme pH levels can destabilize peptides. A neutral pH range of 6-8 is generally optimal for stability.[9]

  • Oxidation: If the Cog 133 sequence contains amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Histidine (His), or Tyrosine (Tyr), it is susceptible to oxidation.[10][11]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a reaction influenced by higher pH and temperature.[11]

  • Hydrolysis: Peptide bonds, particularly those involving Aspartic acid (Asp), are prone to cleavage through hydrolysis.[11]

  • Aggregation: The concentration of the peptide in solution can influence its tendency to aggregate.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity in a stored solution. Degradation due to improper storage temperature or repeated freeze-thaw cycles.Store solutions as single-use aliquots at -20°C.[3][4] Avoid keeping solutions at room temperature for extended periods.
Oxidation of sensitive amino acids.Use degassed buffers to remove oxygen before dissolving the peptide.[2] Consider blanketing the vial with an inert gas like nitrogen or argon.
pH of the solution is not optimal.Ensure the buffer pH is within a stable range for the peptide, typically pH 5-7.[2]
Precipitation or cloudiness in the peptide solution upon thawing. Peptide aggregation.Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake. Consider the solubility characteristics of Cog 133 and ensure the appropriate solvent is used.
Low solubility at the stored concentration.It may be necessary to prepare a more dilute stock solution for storage.
Inconsistent results in biological assays. Interference from TFA salts.For sensitive biological applications, consider performing a salt exchange to replace TFA with a more biocompatible counterion like acetate or HCl.[5][7][8]
Peptide degradation.Assess the purity of the stored peptide solution using a method like HPLC to check for degradation products.

Experimental Protocols

Protocol for Assessing Cog 133 Solution Stability

This protocol outlines a general method for determining the stability of your Cog 133 TFA solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact Cog 133 and the formation of degradation products in a solution stored under specific conditions.

Materials:

  • This compound salt

  • Appropriate solvent/buffer for dissolving Cog 133

  • HPLC system with a C18 column

  • Mobile phase A (e.g., 0.1% TFA in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • Temperature-controlled storage unit (e.g., -20°C freezer)

  • Microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized Cog 133.

    • Dissolve the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple single-use aliquots in microcentrifuge tubes.

    • Store the aliquots at the desired long-term storage temperature (e.g., -20°C).

  • Initial Analysis (Timepoint 0):

    • Immediately after preparation, take one aliquot for initial analysis.

    • Inject a defined volume of the solution onto the HPLC system.

    • Run a gradient elution (e.g., 5% to 95% mobile phase B over 30 minutes).

    • Record the chromatogram, noting the retention time and peak area of the main Cog 133 peak.

  • Subsequent Timepoints:

    • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each timepoint, calculate the percentage of the main peak area relative to the total peak area in the chromatogram.

    • Compare the purity at each timepoint to the initial purity at timepoint 0. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Cog 133 Stock Solution aliquot Aliquot into single-use tubes prep_stock->aliquot storage Store at -20°C aliquot->storage analysis_t0 HPLC Analysis (T=0) aliquot->analysis_t0 analysis_tx HPLC Analysis (T=x) storage->analysis_tx data_analysis Compare Purity analysis_t0->data_analysis analysis_tx->data_analysis

Caption: Workflow for assessing the stability of Cog 133 solutions.

troubleshooting_workflow rect_node rect_node start Inconsistent Experimental Results? check_storage Proper Storage Conditions? start->check_storage check_tfa Sensitive Assay? check_storage->check_tfa Yes improve_storage Aliquot and store at -20°C. Avoid freeze-thaw cycles. check_storage->improve_storage No assess_purity Assess Purity (e.g., HPLC) check_tfa->assess_purity No consider_salt_exchange Consider TFA salt exchange. check_tfa->consider_salt_exchange Yes degraded Peptide Degraded? assess_purity->degraded improve_storage->assess_purity consider_salt_exchange->assess_purity resynthesize Resynthesize or obtain new peptide. degraded->resynthesize Yes proceed Proceed with experiment. degraded->proceed No

Caption: Troubleshooting inconsistent results with Cog 133 solutions.

References

Technical Support Center: The Impact of TFA Counterion on Cog 133 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the impact of the trifluoroacetic acid (TFA) counterion on experiments involving the Apolipoprotein E (ApoE) mimetic peptide, Cog 133. Residual TFA from peptide synthesis and purification can significantly influence experimental outcomes, leading to unreliable or misinterpreted data.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a TFA counterion and why is it present in my Cog 133 sample?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin.[1][3][4] It is also utilized as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to achieve better separation and peak resolution.[2][3][5] Consequently, synthetic peptides like Cog 133, which have positively charged residues, are often delivered as TFA salts.[2][6] In this form, the negatively charged TFA counterion remains associated with the peptide. The residual TFA content in a peptide sample can be substantial, ranging from 10% to 45% of the total weight.

Q2: How can the TFA counterion affect my Cog 133 experiments?

A2: The TFA counterion can interfere with a wide range of experiments in several ways:

  • Biological Activity & Assays: TFA can exhibit direct cytotoxicity, even at nanomolar (nM) concentrations, by inhibiting cell proliferation and disrupting cell membranes.[4][6][7] In some instances, it has also been reported to stimulate cell growth, potentially leading to false-positive or variable results in cellular assays.[2][6] Given that Cog 133 has demonstrated potent anti-inflammatory and neuroprotective effects, the presence of TFA can mask or alter these biological activities.[8][9]

  • Physicochemical Properties: The presence of the TFA counterion can alter the solubility, aggregation, and secondary structure of Cog 133.[1][3][10] This can impact the peptide's functional properties and lead to inaccuracies in characterization and quantification.

  • Assay Interference: As a strong acid, TFA can lower the pH of assay buffers, potentially denaturing proteins, affecting enzyme kinetics, or altering receptor-ligand binding interactions.[1][7] For example, Cog 133 is known to be a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with an IC50 of 445 nM; acidic conditions from TFA could potentially interfere with this interaction.[8][9]

Q3: When should I consider removing TFA from my Cog 133 peptide?

A3: The decision to remove TFA depends on the sensitivity and nature of your application. TFA removal is strongly recommended for:

  • Cell-Based Assays: Any experiment involving live cells, such as viability, proliferation, signaling, or cytotoxicity assays.[7]

  • In Vivo Studies: Due to potential toxicity and inflammatory responses, TFA should be exchanged for a more biocompatible counterion for any animal studies.[1][6][10]

  • Structural Studies: For techniques like Circular Dichroism (CD) or FT-IR, where TFA can cause direct spectral interference.[2]

  • Highly Sensitive Analytical Assays: Such as quantitative mass spectrometry, where TFA can cause ion suppression and reduce sensitivity.[2]

TFA may be tolerated in applications like polyclonal antibody production or some non-quantitative western blotting.[7]

Q4: What are the most common methods for removing TFA from peptides like Cog 133?

A4: The two most common and effective methods for TFA removal are:

  • TFA/HCl Exchange: This is considered the gold-standard method.[7] It involves repeatedly dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing (freeze-drying) it. This process replaces the TFA counterion with a chloride ion.[7][11]

  • Ion-Exchange Chromatography: This technique uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing a different, more biocompatible counterion, such as acetate (B1210297).[1][11]

Q5: What are the alternatives to TFA salts for synthetic peptides?

A5: You can often request peptides to be prepared with more biocompatible counterions. The most common alternatives are acetate (Ac) and hydrochloride (HCl) salts.[3] These are generally less toxic to cells and are preferred for sensitive biological experiments and in vivo research.[3][12]

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Results in Cell-Based Assays
  • Symptoms: You observe high variability in cell proliferation or viability data, unexpected cytotoxicity even at low Cog 133 concentrations, or results that are not reproducible.[2]

  • Possible Cause: The observed effect may be due to the cytotoxicity of the TFA counterion rather than the biological activity of Cog 133.[3]

  • Troubleshooting Workflow:

    A Start: Inconsistent Cell Assay Results B Calculate Molar Concentration of TFA in your experiment A->B C Run a 'TFA Only' Control (at the same concentrations) B->C D Does the TFA control show similar effects (e.g., cytotoxicity)? C->D E Conclusion: TFA interference is likely. Perform counterion exchange. D->E Yes F Conclusion: TFA is not the primary cause. Investigate other experimental variables. D->F No

    Caption: Workflow to diagnose TFA interference in cellular assays.

Problem 2: Low Sensitivity or Unexpected Peaks in Mass Spectrometry (MS)
  • Symptoms: You experience low signal intensity for Cog 133, poor ionization, or the presence of unexpected adducts in your mass spectra.[2]

  • Possible Cause: TFA is a known cause of ion suppression in electrospray ionization (ESI)-MS, which reduces analytical sensitivity.[2]

  • Troubleshooting Steps:

    • Optimize MS Method: If possible, reduce the concentration of TFA in the LC mobile phase. However, this may compromise chromatographic quality.

    • Perform Counterion Exchange: The most reliable solution is to remove the TFA from the Cog 133 sample prior to analysis by exchanging it for HCl or acetate.

    • Use an Alternative Ion-Pairing Agent: For HPLC, formic acid can sometimes be used as a substitute for TFA, as it is less prone to causing ion suppression.

Quantitative Data Summary

The presence of TFA can have a dose-dependent impact on experimental results. While specific data on Cog 133 is limited, the following table summarizes general findings from the literature on TFA's effects.

ParameterObservationConcentrationReference(s)
Cytotoxicity Inhibition of cell proliferation in fetal rat osteoblast cultures.As low as 10 nM[6][7]
Cell Growth Stimulation Enhancement of cell growth and protein synthesis in murine glioma cells.0.5–7.0 mM[6]
Cog 133 Activity IC50 as a nAChR antagonist. Note: The presence of TFA could potentially alter this measured value.445 nM[8][9]

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Counterion Exchange

This is a widely used method to replace TFA with the more biocompatible chloride ion.[7][11]

Materials:

  • Cog 133 TFA salt

  • Distilled, deionized water

  • 100 mM HCl solution

  • Liquid nitrogen

  • Lyophilizer

Methodology:

  • Dissolve Peptide: Dissolve the this compound salt in distilled water or a suitable buffer (e.g., 10 mM phosphate, 100 mM NaCl) to a concentration of approximately 1 mg/mL.[1][4]

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][4][7]

  • Incubate: Let the solution stand at room temperature for at least one minute.[1][4]

  • Freeze: Flash-freeze the solution in liquid nitrogen until it is completely solid.[1][4]

  • Lyophilize: Lyophilize the frozen solution overnight or until all the solvent is removed.[1][4]

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[1][4][7]

  • Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Start Start: Cog 133-TFA Salt Dissolve 1. Dissolve Peptide in H₂O (1 mg/mL) Start->Dissolve AddHCl 2. Add 100 mM HCl (Final Conc. 2-10 mM) Dissolve->AddHCl Incubate 3. Incubate 1 min at RT AddHCl->Incubate Freeze 4. Flash-freeze in Liquid N₂ Incubate->Freeze Lyophilize 5. Lyophilize Overnight Freeze->Lyophilize Repeat Repeat Steps 1-5 (2 more times) Lyophilize->Repeat End Finish: Cog 133-HCl Salt Repeat->End

Caption: Step-by-step workflow for TFA-HCl counterion exchange.
Protocol 2: TFA to Acetate Exchange via Ion-Exchange Chromatography

This method is suitable for exchanging TFA for acetate, another biocompatible counterion.

Materials:

  • This compound salt

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Chromatography column

Methodology:

  • Prepare Resin: Prepare a column with a strong anion exchange resin, ensuring a 10 to 50-fold excess of anion sites in the resin relative to the amount of peptide.

  • Equilibrate Column: Elute the column with a 1 M solution of sodium acetate.[1]

  • Wash Column: Wash the column thoroughly with distilled water to remove excess sodium acetate.[1]

  • Load Sample: Dissolve the Cog 133-TFA salt in distilled water and apply it to the prepared column.[1]

  • Elute Peptide: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide.[1]

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the final Cog 133 acetate salt.[1]

Signaling Pathway Visualization

cluster_0 Expected Pathway (Cog 133) cluster_1 Interference Pathway (TFA) Cog133 Cog 133 Receptor nAChR Receptor Cog133->Receptor Antagonizes Pathway Downstream Signaling Receptor->Pathway Inhibits Response Biological Response (e.g., Neuroprotection) Pathway->Response TFA TFA Counterion Cell Cell Membrane / Mitochondria TFA->Cell Disrupts Apoptosis Apoptosis / Reduced Viability Cell->Apoptosis

Caption: Logical diagram of TFA interference vs. Cog 133's intended action.

References

Technical Support Center: Optimizing Cog 133 TFA Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cog 133 TFA in dose-response assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue: High Variability Between Replicate Wells

  • Question: My dose-response data shows significant variability between replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically while plating to prevent settling. Optimal seeding density is crucial; if cells are too sparse or too confluent, their response to the peptide can be inconsistent.[1]

    • Peptide Adsorption: Peptides can adsorb to plasticware, leading to inconsistent concentrations in your wells.[2] Consider using low-adhesion microplates and pipette tips.

    • Pipetting Errors: Small volumes of concentrated peptide are often used for serial dilutions. Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous solutions to improve accuracy.[3]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the peptide and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[4]

Issue: Poor or No Dose-Response Curve

  • Question: I am not observing a clear sigmoidal curve in my dose-response assay. What should I check?

  • Answer: A lack of a clear dose-response curve often points to issues with the peptide's concentration range, its activity, or the assay setup itself.

    • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low. Conduct a wide range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range of the peptide for your specific cell line and assay conditions.

    • Peptide Degradation: Peptides are sensitive to degradation from proteases, oxidation, and multiple freeze-thaw cycles.[5] Prepare fresh dilutions of this compound for each experiment from a properly stored, concentrated stock. Avoid storing peptides in solution for long periods.[6]

    • Assay Incubation Time: The chosen incubation time may be too short or too long to observe the desired effect. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, and 72 hours).

    • TFA Interference: Trifluoroacetic acid (TFA) is often present as a counter-ion from peptide purification and can be cytotoxic at certain concentrations, potentially masking the true effect of the peptide.[5][6] If you suspect TFA interference, consider using a peptide salt with a different counter-ion or performing a salt exchange.

Issue: Low Cell Viability in Control Wells

  • Question: My untreated control cells are showing low viability. What could be the problem?

  • Answer: Low viability in control wells compromises the entire experiment. Here are some potential causes:

    • Suboptimal Cell Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. Check your incubator's CO2 and temperature levels.

    • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. A vehicle control with the highest concentration of the solvent used in the experiment is essential. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[7]

    • Endotoxin (B1171834) Contamination: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides) from the synthesis process, which can induce inflammatory responses and affect cell viability.[5] Use endotoxin-free reagents and test your peptide stock for endotoxin levels if you suspect this is an issue.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is the trifluoroacetate (B77799) salt of Cog 133, a peptide fragment of Apolipoprotein E (ApoE).[2][8] It is an ApoE mimetic peptide with neuroprotective and anti-inflammatory properties.[8][9] Its neuroprotective mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK1/2)-Bax mitochondrial apoptotic pathway.[5][10] It also functions as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with a reported IC50 of 445 nM.[2][8]

2. How should I prepare and store this compound stock solutions?

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent. For cell-based assays, sterile, nuclease-free water or a buffer like PBS is often suitable.[11] If solubility is an issue, a small amount of a solvent like DMSO can be used initially, followed by dilution in aqueous buffer.[7]

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell cultures and to reduce the number of freeze-thaw cycles.

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[6] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]

3. What is a good starting concentration range for a this compound dose-response assay?

The optimal concentration range is cell-type and assay-dependent. Based on published studies with ApoE mimetic peptides, a broad starting range of 10 nM to 50 µM is recommended for initial experiments.[12] Subsequent experiments can then focus on a narrower range of concentrations around the initial effective dose.

4. Which cell viability assays are suitable for use with this compound?

Several viability assays can be used. The choice depends on your specific experimental question and cell type.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. It is a widely used and robust method.[13][14][15]

  • XTT or MTS Assays: These are similar to the MTT assay but the resulting formazan (B1609692) product is water-soluble, simplifying the protocol.[5][16]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing an indication of cytotoxicity.[5]

5. How do I analyze my dose-response data?

Dose-response data is typically plotted with the response (e.g., % cell viability) on the y-axis and the logarithm of the compound concentration on the x-axis. A sigmoidal curve is then fitted to the data using a four-parameter logistic (4PL) model. From this curve, you can determine key parameters like the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Starting Concentration Range 10 nM - 50 µMThis is a broad range for initial screening. The optimal range will be cell-type specific.[12]
Reported IC50 (nAChR antagonism) 445 nMThis is for its activity as a nicotinic acetylcholine receptor antagonist.[2][8]
Cell Seeding Density (96-well plate) 5,000 - 20,000 cells/wellHighly cell-type dependent. Should be optimized to ensure cells are in logarithmic growth phase for the duration of the experiment.
Incubation Time 24 - 72 hoursThe optimal time depends on the cell type and the specific endpoint being measured. A time-course experiment is recommended.
Final DMSO Concentration in Media ≤ 0.1% (ideal), < 0.5% (maximum)High concentrations of DMSO can be cytotoxic. Always include a vehicle control.[7]

Experimental Protocols

Detailed Methodology: Neuroprotective Dose-Response Assay Using MTT

This protocol provides a general framework for assessing the neuroprotective effects of this compound against an induced cellular stressor.

  • Cell Seeding:

    • Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) under standard conditions.

    • Harvest cells during their logarithmic growth phase and assess viability (should be >95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.

    • Incubate for 18-24 hours to allow for cell adherence.

  • This compound Preparation and Pre-treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2x working solutions of your desired final concentrations.

    • Carefully remove the medium from the wells and add 50 µL of the 2x this compound working solutions to the appropriate wells. Include a vehicle control.

    • Incubate for a pre-determined pre-treatment time (e.g., 1-2 hours).

  • Induction of Cellular Stress:

    • Prepare a 2x solution of your chosen neurotoxic agent (e.g., glutamate, hydrogen peroxide) in complete culture medium.

    • Add 50 µL of the 2x neurotoxin solution to the wells already containing 50 µL of the this compound solution.

    • Incubate for the desired duration of the stress exposure (e.g., 24 hours).

  • MTT Assay for Viability Assessment: [13][14][16]

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570-590 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis start Start: Healthy Neuronal Cell Culture seed Seed Cells in 96-well Plate start->seed incubate_adhere Incubate (18-24h) for Adherence seed->incubate_adhere add_peptide Add this compound to Cells incubate_adhere->add_peptide prep_peptide Prepare this compound Serial Dilutions prep_peptide->add_peptide incubate_peptide Pre-incubate (e.g., 1-2h) add_peptide->incubate_peptide add_stress Induce Cellular Stress incubate_peptide->add_stress prep_stress Prepare Neurotoxic Agent prep_stress->add_stress incubate_stress Incubate (e.g., 24h) add_stress->incubate_stress add_mtt Add MTT Reagent incubate_stress->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Analyze Data (4PL Curve Fit, IC50) read_plate->analyze

Caption: General workflow for a this compound neuroprotective dose-response assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol / Signaling Cascade cluster_mitochondria Mitochondrion cog133 Cog 133 (ApoE Mimetic) receptor LDL Receptor Family Member cog133->receptor erk ERK1/2 Phosphorylation receptor->erk ? erk_inhibition Inhibition erk->erk_inhibition bcl2 Bcl-2 (Anti-apoptotic) bax_mito Bax Translocation & Oligomerization bcl2->bax_mito bax_cytosol Bax (Pro-apoptotic) bax_cytosol->bax_mito Apoptotic Signal erk_inhibition->bax_cytosol cyto_c Cytochrome c Release bax_mito->cyto_c apoptosis Apoptosis cyto_c->apoptosis

Caption: Proposed neuroprotective signaling pathway of Cog 133.

References

Technical Support Center: Cog 133 TFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cog 133 TFA. The aim is to help minimize variability in experiments by addressing common issues related to the trifluoroacetic acid (TFA) salt form of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Cog 133 and why is it supplied as a TFA salt?

A1: Cog 133 is a synthetic peptide fragment of Apolipoprotein E (APOE) with potent anti-inflammatory and neuroprotective properties.[1][2] It acts as an antagonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and competes with the ApoE holoprotein for binding to the LDL receptor.[1][3] During its chemical synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is often used as an ion-pairing agent to achieve high purity.[4][5] As a result, the final lyophilized peptide is typically a TFA salt, where TFA counterions are associated with positively charged residues on the peptide.[6][7]

Q2: How can residual TFA in my Cog 133 sample introduce variability into my experiments?

A2: Residual TFA can be a significant source of experimental variability and may lead to unpredictable results.[8] Known effects include:

  • Altering Biological Activity: TFA itself can impact cell proliferation and receptor activity, potentially masking or altering the specific effects of Cog 133.[7][9]

  • Changing Peptide Structure: TFA can induce conformational changes in peptides, affecting their secondary structure (e.g., alpha-helix or beta-sheet content), which is often critical for biological function.[10]

  • Promoting Aggregation: Depending on the peptide sequence and concentration, TFA can influence solubility and promote aggregation, reducing the effective concentration of monomeric, active peptide.[7][10]

  • Lowering Sample pH: Residual TFA is a strong acid and can lower the pH of your stock solutions and experimental media, which can affect cell health and peptide stability.[6]

  • Interfering with Analyses: TFA can interfere with certain analytical techniques. For instance, it can suppress the signal in mass spectrometry and has a strong absorbance in FTIR spectroscopy that can obscure the amide I band of the peptide.[7][11]

Q3: What is an acceptable level of TFA in my Cog 133 sample?

A3: There is no universal upper limit for TFA content, as its impact is highly dependent on the specific assay and cell type used.[8] Some studies have shown biological effects of TFA at concentrations from nanomolar to millimolar.[7] For sensitive biological assays, it is highly recommended to either quantify the TFA content and use a consistent batch for all related experiments or to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[4][6]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound studies.

Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays
  • Possible Cause: Inconsistent TFA levels between different peptide batches or dilutions are affecting cellular responses.

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the TFA content of your Cog 133 stock. This can be done using techniques like 19F NMR or ion chromatography.[10] Knowing the percentage of TFA by weight allows for more accurate calculation of the net peptide content.

    • Use a Single Batch: For a given set of experiments, use Cog 133 from a single synthesis batch to ensure the ratio of peptide to TFA is constant.

    • Perform a Counterion Exchange: For the most sensitive experiments, exchange the TFA for a more biologically inert counterion like acetate or HCl. (See Experimental Protocols section below).

    • Run a TFA Control: Include a control group treated with TFA alone (at a concentration equivalent to that in your peptide treatment) to assess the baseline effect of the counterion on your assay.

Issue 2: Cog 133 Peptide Precipitates After Reconstitution
  • Possible Cause: The peptide is aggregating, which can be influenced by concentration, pH, and the presence of TFA.[7][12]

  • Troubleshooting Steps:

    • Review Dissolution Protocol: Ensure you are using the recommended solvent. For many peptides, this involves dissolving in a small amount of sterile, nuclease-free water or a buffer like PBS. Avoid vigorous vortexing, which can promote aggregation. Gentle swirling or pipetting is preferred.

    • Test Different pH Levels: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the reconstitution buffer slightly away from the pI can improve solubility.

    • Consider Counterion Exchange: Exchanging TFA for acetate or HCl can sometimes improve solubility characteristics.[7] Acetate salts, for example, may result in a better lyophilized cake and easier handling.[4]

Data Presentation: Impact of Residual TFA

The following table summarizes potential sources of variability from residual TFA and recommended mitigation strategies.

Source of VariabilityPotential ImpactRecommended Mitigation Strategy
Inconsistent TFA Content Variable biological activity, poor reproducibility.[8]Use a single peptide batch; quantify TFA content; perform counterion exchange.
Peptide Aggregation Reduced effective concentration, altered activity.[10][13]Optimize dissolution protocol; test different pH levels; consider counterion exchange.
Low pH of Stock Solution Peptide degradation, altered cellular environment.[6][14]Buffer the final solution adequately; perform counterion exchange to a weaker acid salt (e.g., acetate).
Direct Cellular Effects Unintended effects on cell proliferation or signaling.[7][9]Run TFA-only controls; perform counterion exchange.
Analytical Interference Signal suppression in MS, spectral artifacts in FTIR/CD.[7][10]Exchange TFA for a non-interfering counterion (e.g., HCl for FTIR).

Experimental Protocols

Protocol: Counterion Exchange from TFA to Hydrochloride (HCl)

This protocol is a common method to replace TFA counterions with chloride, which is generally more biocompatible.[5][9]

  • Dissolution: Dissolve the this compound peptide in a minimal volume of 100 mM HCl solution.

  • Incubation: Let the solution stand at room temperature for approximately 1-2 minutes.

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample until all the liquid is removed, resulting in the peptide hydrochloride salt as a dry powder.

  • Repeat (Optional): For complete removal, this cycle can be repeated 2-3 times.

  • Validation: After the final step, reconstitute the peptide in your desired assay buffer. It is advisable to confirm the peptide's integrity via mass spectrometry.

Mandatory Visualizations

Signaling Pathway of Cog 133

Cog 133 is known to interact with the Low-Density Lipoprotein (LDL) receptor pathway and antagonize the α7 nicotinic acetylcholine receptor (nAChR), leading to anti-inflammatory and neuroprotective effects.[1][2]

Cog133_Pathway Cog133 Cog 133 (ApoE Mimetic) LDL_Receptor LDL Receptor Family (e.g., LRP) Cog133->LDL_Receptor Binds nAChR α7 nAChR Cog133->nAChR Antagonizes ApoE ApoE Holoprotein ApoE->LDL_Receptor Competes with AntiInflammatory Anti-inflammatory & Neuroprotective Effects LDL_Receptor->AntiInflammatory Mediates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nAChR->ProInflammatory Activates ProInflammatory->AntiInflammatory Inhibition leads to Troubleshooting_Workflow Start High Variability Observed in Cog 133 Assay Check_TFA Is Residual TFA a Likely Cause? Start->Check_TFA Check_Peptide Review Peptide Handling & Storage Check_TFA->Check_Peptide No Exchange Perform Counterion Exchange (TFA to HCl/Acetate) Check_TFA->Exchange Yes Control Run TFA-only Control Experiment Check_TFA->Control Yes Re_Assay Re-run Experiment with New Peptide Salt / Controls Exchange->Re_Assay Control->Re_Assay Analyze Analyze Results for Reduced Variability Re_Assay->Analyze

References

Cog 133 TFA Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful experiments with Cog 133 TFA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Problem: Poor Solubility or Incomplete Dissolution of this compound

Question: I am having difficulty dissolving the lyophilized this compound powder. What should I do?

Answer:

Issues with peptide solubility are a common challenge. The following table outlines potential causes and solutions to facilitate the complete dissolution of this compound.

Potential Cause Recommended Solution Quantitative Parameter/Consideration
Peptide Aggregation Use sonication to break up aggregates. A brief sonication in a water bath can aid dissolution.[1][2]Sonication duration: 5-10 minutes in a cold water bath.
Low Kinetic Energy Gentle warming can increase the solubility.Warm the solution to 37°C in a water bath.[1]
Incorrect Solvent While this compound is soluble in PBS, for high concentrations, a co-solvent like DMSO may be necessary.[1][3]For a 100 mg/mL stock, ultrasonic treatment in PBS is recommended.[3]
pH of the Solution The pH of the buffer is critical. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.[4]Maintain a buffer pH that is at least 2 units away from the peptide's pI.

Problem: Precipitation of this compound in Aqueous Buffers

Question: My this compound precipitates out of solution when I dilute it in my experimental buffer. How can I prevent this?

Answer:

Precipitation can occur when transferring a concentrated peptide stock into an aqueous buffer. Here are some strategies to prevent this issue.

Potential Cause Recommended Solution Experimental Best Practice
Exceeding Solubility Limit Lower the final concentration of the peptide in your working solution.[2]Perform serial dilutions to reach the desired final concentration.
Rapid Change in Solvent Environment Add the concentrated stock solution to the buffer slowly, drop-by-drop, while gently vortexing.[2]This allows for a more gradual solvent exchange.
Formation of Micro-aggregates Centrifuge the final solution at high speed to pellet any insoluble aggregates.Centrifuge at >10,000 x g for 10 minutes and use the clear supernatant.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a step-by-step method for the preparation of a this compound stock solution.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation.[2]

  • Solvent Addition: Add the desired volume of sterile PBS to the vial to achieve the target concentration (e.g., 100 mg/mL).[3]

  • Initial Dissolution: Vortex the vial for 30-60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[1][3]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[4][5]

Protocol 2: Removal of Trifluoroacetate (B77799) (TFA) from Cog 133

Residual TFA from the synthesis and purification process can interfere with biological assays.[4][6] If your experiments are sensitive to TFA, consider the following protocol for its removal.

  • Dissolve the Peptide: Dissolve the this compound in a minimal volume of 10% aqueous acetic acid.

  • Dilute with Buffer: Slowly add your target aqueous buffer to the dissolved peptide solution while vortexing.

  • Lyophilization: Freeze the solution and lyophilize overnight to remove the acetic acid and water.

  • TFA Exchange: To further reduce TFA, a salt exchange can be performed. Dissolve the peptide in a solution containing a different counterion, such as hydrochloride (HCl), and then re-lyophilize. This process may need to be repeated for maximal TFA removal.[6]

The following table summarizes the reported efficiency of TFA removal using different techniques.

TFA Removal Technique Reported TFA Reduction Reference
Repeated Lyophilization with HCl Can be effective, but may require multiple cycles.[6]
Ion-Exchange Chromatography A more effective method for peptides with strong TFA binding.[6]

Frequently Asked Questions (FAQs)

Q1: What is the significance of "TFA" in this compound?

A1: TFA stands for trifluoroacetic acid. It is a strong acid used during the chemical synthesis and purification (e.g., HPLC) of peptides.[4][6] The final product is a salt where the positively charged amino acid residues of the peptide are associated with the negatively charged trifluoroacetate counter-ion. This salt form often improves the stability and solubility of the peptide.[1]

Q2: Can the TFA counter-ion interfere with my experiments?

A2: Yes, residual TFA can impact experimental results. It has been reported to inhibit or, in some cases, stimulate cell proliferation in cell-based assays.[4] It can also alter the secondary structure of peptides and affect the pH of unbuffered solutions.[4][6] For sensitive applications, removal of TFA may be necessary (see Protocol 2).

Q3: How can I verify the quality and integrity of my this compound?

A3: The quality of the peptide can be assessed through several methods:

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.

  • Activity Assays: Functional assays to confirm the biological activity of this compound, such as its ability to compete with ApoE for LDL receptor binding or its anti-inflammatory effects in a relevant cell model.[3]

Q4: What is the proposed mechanism of action for Cog 133?

A4: Cog 133 is a mimetic of Apolipoprotein E (ApoE).[3] It is designed to mimic the receptor-binding region of ApoE and competes with the full-length ApoE for binding to the LDL receptor.[3] This interaction is believed to be responsible for its neuroprotective and anti-inflammatory effects.[3][7] Cog 133 has also been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[3]

Q5: Are there any known issues with the stability of this compound in solution?

A5: Peptides in solution are generally less stable than in their lyophilized form.[2] To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into single-use vials to avoid multiple freeze-thaw cycles, which can lead to degradation.[2][4] For long-term storage, -80°C is recommended.[5]

Visual Guides

Cog133_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cog133 This compound LDL_Receptor LDL Receptor Cog133->LDL_Receptor Binds ApoE ApoE ApoE->LDL_Receptor Competes with Inflammatory_Pathway Pro-inflammatory Signaling LDL_Receptor->Inflammatory_Pathway Inhibits Neuroprotective_Effect Neuroprotective Response LDL_Receptor->Neuroprotective_Effect Promotes Cog133_QC_Workflow Start Start: Lyophilized This compound Equilibrate Equilibrate vial to Room Temperature Start->Equilibrate Add_Solvent Add Sterile PBS Equilibrate->Add_Solvent Dissolve Vortex and Sonicate Add_Solvent->Dissolve Check_Solubility Is Solution Clear? Dissolve->Check_Solubility Troubleshoot Troubleshoot: - Gentle Warming - Adjust pH Check_Solubility->Troubleshoot No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Troubleshoot->Dissolve Store Store at -80°C Aliquot->Store End Ready for Use Store->End

References

Validation & Comparative

COG112 Demonstrates Superior Anti-Inflammatory and Immunomodulatory Efficacy Over COG133 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DURHAM, NC – A comparative analysis of two apolipoprotein E (ApoE) mimetic peptides, COG133 TFA and COG112, reveals that COG112 exhibits significantly enhanced anti-inflammatory and immunomodulatory properties. This heightened efficacy is attributed to the conjugation of COG133 with the Antennapedia (Antp) cell-penetrating peptide, which facilitates improved cellular uptake.

COG133 is a peptide fragment of ApoE that mimics its anti-inflammatory and neuroprotective functions.[1][2] COG112 is a derivative of COG133, modified by the addition of the Antennapedia protein transduction domain to improve its ability to cross cell membranes.[3][4] Both peptides are investigated for their therapeutic potential in inflammatory conditions and neurodegenerative diseases.[3][5] Their primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][6]

A key preclinical study directly comparing the two compounds in a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, provides substantial evidence for the superior efficacy of COG112.[3]

In Vitro Efficacy: Inhibition of Macrophage Activation

In vitro experiments using peritoneal macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) demonstrated the superior ability of COG112 to suppress the production of key inflammatory mediators.

At a concentration of 5 µM, COG112 completely inhibited the release of nitric oxide (NO), a pro-inflammatory molecule, whereas the same concentration of COG133 only achieved an approximate 37% reduction.[3] Similarly, COG112 effected a dose-dependent and complete inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at the 5 µM concentration. In contrast, COG133 showed only moderate, albeit statistically significant, suppression of these pro-inflammatory cytokines at the same concentration.[3]

The enhanced anti-inflammatory effect of COG112 was further evidenced by its impact on the expression of inducible nitric oxide synthase (NOS2) mRNA. Treatment with 5 µM COG112 resulted in a 92% reduction in NOS2 mRNA levels, compared to a modest 24% inhibition by 5 µM COG133.[3]

In Vitro AssayPeptide (5 µM)Efficacy
Nitric Oxide (NO) Release Inhibition COG112Complete Inhibition
COG133~37% Inhibition
TNF-α Release Inhibition COG112Complete Inhibition
COG133Moderate Inhibition
IL-6 Release Inhibition COG112Complete Inhibition
COG133Moderate Inhibition
NOS2 mRNA Expression Inhibition COG11292% Inhibition
COG13324% Inhibition

Immunomodulatory Effects: Inhibition of Splenocyte Proliferation

The immunomodulatory potential of these peptides was assessed by their ability to inhibit the proliferation of splenocytes stimulated with myelin oligodendrocyte glycoprotein (B1211001) (MOG). COG112 demonstrated approximately ten-fold greater potency than COG133 in this assay. A concentration of 0.5 µM COG112 was sufficient to inhibit splenocyte proliferation to the same extent as 5 µM of COG133.[3]

In Vitro AssayPeptide ConcentrationLevel of Inhibition
MOG-Induced Splenocyte Proliferation COG112 (0.5 µM)Equivalent to COG133 at 5 µM
COG133 (5 µM)Equivalent to COG112 at 0.5 µM

In Vivo Efficacy: Amelioration of EAE Clinical Symptoms

In the in vivo EAE model, both peptides were effective in reducing clinical symptoms and promoting remission compared to a saline control. While both treatments resulted in a higher percentage of mice in remission, the therapeutic effect of COG112 was more pronounced, leading to a nearly full remission from disability.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the comparative studies.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS_IFNg LPS + IFN-γ IKK IKK LPS_IFNg->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB sequesters NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases COG112 COG112 COG112->IKK inhibits COG133 COG133 COG133->IKK inhibits DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcribes

Caption: NF-κB signaling pathway inhibition by COG112 and COG133.

G cluster_0 In Vitro Experiments cluster_1 Ex Vivo Experiments cluster_2 In Vivo Experiments Macrophages Peritoneal Macrophages Stimulation LPS + IFN-γ Stimulation Macrophages->Stimulation Treatment_vitro Treatment: - COG112 - COG133 Stimulation->Treatment_vitro Analysis_vitro Analysis: - NO Release (Griess Assay) - Cytokine Levels (ELISA) - NOS2 mRNA (qPCR) Treatment_vitro->Analysis_vitro Splenocytes Splenocytes from MOG-immunized mice Stimulation_exvivo MOG Stimulation Splenocytes->Stimulation_exvivo Treatment_exvivo Treatment: - COG112 - COG133 Stimulation_exvivo->Treatment_exvivo Analysis_exvivo Analysis: - Proliferation (BrdU Assay) Treatment_exvivo->Analysis_exvivo EAE_mice EAE Mice Treatment_vivo Treatment: - COG112 - COG133 - Saline EAE_mice->Treatment_vivo Analysis_vivo Analysis: - Clinical Score - Histopathology Treatment_vivo->Analysis_vivo

Caption: Experimental workflow for comparing COG112 and COG133 efficacy.

Experimental Protocols

Macrophage Activation Assay

Peritoneal macrophages were harvested from mice and cultured. The cells were pre-treated with varying concentrations of COG112 or COG133 before being stimulated with 100 ng/ml of LPS and 10 U/ml of IFN-γ. The culture supernatant was collected after 45 hours for the analysis of TNF-α and IL-6 by ELISA, and after 72 hours for the measurement of nitrite, an indicator of NO production, using the Griess reagent. For gene expression analysis, RNA was extracted from the cells and subjected to quantitative real-time PCR to determine the levels of NOS2 mRNA.[3]

Splenocyte Proliferation Assay

Spleens were collected from MOG-immunized mice, and splenocytes were isolated. The cells were then cultured in 96-well plates in the presence of MOG peptide, with or without the addition of COG112 or COG133 at various concentrations. The cultures were incubated for 72 hours. Cell proliferation was quantified using a colorimetric BrdU Cell Proliferation ELISA kit, which measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[3]

Conclusion

The available data strongly indicate that COG112 is a more potent anti-inflammatory and immunomodulatory agent than its parent peptide, COG133. The enhanced efficacy of COG112 is likely due to its improved cellular penetration, a result of the appended Antennapedia cell-penetrating peptide. These findings suggest that COG112 may hold greater promise as a therapeutic candidate for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its clinical potential.

References

Navigating Neuroinflammation Research: A Guide to Cog 133 and Trifluoroacetic Acid (TFA) Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the apolipoprotein E (ApoE) mimetic peptide Cog 133 in neuroinflammation, the presence of trifluoroacetic acid (TFA) as a counter-ion from peptide synthesis presents a critical experimental variable. This guide provides a comprehensive comparison of TFA and its alternatives, offering supporting data and detailed methodologies to aid in the selection of the most appropriate reagents for your in vitro and in vivo studies.

Cog 133, a fragment of the ApoE protein, has demonstrated significant anti-inflammatory and neuroprotective effects, making it a valuable tool in the study of neurodegenerative diseases.[1][2] However, the common use of TFA in solid-phase peptide synthesis (SPPS) results in the final product often being a TFA salt of the peptide. Emerging evidence suggests that TFA itself can elicit biological effects, potentially confounding experimental outcomes in sensitive neuroinflammation assays. This guide explores viable alternatives to TFA, their respective advantages and disadvantages, and the potential impact on Cog 133's biological activity.

The Trifluoroacetic Acid Conundrum: Why Seek Alternatives?

Trifluoroacetic acid is a strong acid widely used for the cleavage and purification of synthetic peptides. While effective, its presence in the final peptide product can be problematic for several reasons:

  • Biological Activity: Studies have shown that TFA can impact cellular metabolism and may even induce cognitive impairment in animal models. This raises concerns about its potential to interfere with neuroinflammation studies, where subtle cellular changes are often being measured.

  • Assay Interference: The acidity and chemical properties of TFA can potentially alter the pH of cell culture media and interfere with the performance of various biological assays.

  • In Vivo Effects: When administered in vivo, the TFA counter-ion could have off-target effects, contributing to the overall inflammatory response or other physiological changes, thus masking the specific effects of the peptide itself.

Alternatives to TFA for Cog 133 Production and Use

Several alternatives to TFA can be employed during peptide synthesis, purification, or through post-purification salt exchange. The choice of an alternative will depend on the specific experimental requirements, including the desired purity, the scale of the experiment, and the sensitivity of the biological assays.

AlternativePrimary UseAdvantagesDisadvantages
Formic Acid HPLC Mobile Phase, DeprotectionVolatile and easily removed, less harsh than TFA, better for mass spectrometry compatibility.[3][4]May result in formylation of certain amino acids, potentially lower cleavage efficiency than TFA.[2]
Acetic Acid HPLC Mobile Phase, Salt ExchangeBiologically compatible, commonly used in cell culture, less acidic than TFA.May not be a strong enough acid for efficient cleavage in all cases, may require repeated lyophilization for salt exchange.
Difluoroacetic Acid (DFA) HPLC Mobile PhaseOffers a balance between the chromatographic performance of TFA and the mass spectrometry compatibility of formic acid.[1][5]Less commonly used, and its biological compatibility is not as well-characterized as acetate (B1210297) or chloride salts.
Hydrochloride (HCl) Salt Salt ExchangeBiologically common and generally considered safe for in vivo and in vitro studies.Can be corrosive to HPLC systems if used as a mobile phase, requires careful handling.
Methanesulfonic Acid–Formic Acid DeprotectionGreener alternative to TFA, with high cleavage efficiency.[2]A newer method, and its compatibility with a wide range of peptides is still being established.

Experimental Data: A Comparative Overview

Direct experimental data comparing the neuroinflammatory effects of Cog 133-TFA with Cog 133 complexed with an alternative counter-ion is currently limited in publicly available literature. However, studies on other peptides and the known biological effects of TFA provide a strong rationale for considering alternatives.

For instance, a study on the ApoE mimetic peptide CS15 demonstrated successful purification and exchange to an acetate salt, indicating the feasibility of preparing ApoE mimetics with biologically compatible counter-ions. While not a direct comparison of neuroinflammatory endpoints, this highlights a practical approach for researchers.

Signaling Pathways of Cog 133 in Neuroinflammation

Cog 133 exerts its anti-inflammatory effects through interaction with key receptors on glial cells, primarily microglia and astrocytes. Understanding these pathways is crucial for designing experiments and interpreting results.

Cog 133 Interaction with Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)

Cog 133, as an ApoE mimetic, binds to LRP1 on the surface of microglia. This interaction triggers a signaling cascade that can modulate inflammatory responses. One of the key pathways affected is the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of pro-inflammatory gene expression.

Cog133_LRP1_Signaling Cog133 Cog 133 LRP1 LRP1 Cog133->LRP1 JNK_pathway JNK Pathway LRP1->JNK_pathway Inhibition Inflammation Neuroinflammation (e.g., TNF-α, IL-6) JNK_pathway->Inflammation

Cog 133 binding to LRP1 inhibits the JNK pathway.
Cog 133 as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonist

Cog 133 also acts as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR). In the context of neuroinflammation, the activation of α7 nAChR on microglia can lead to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. By antagonizing this receptor, Cog 133 can suppress this pro-inflammatory signaling.

Cog133_nAChR_Signaling Acetylcholine Acetylcholine alpha7_nAChR α7 nAChR Acetylcholine->alpha7_nAChR Activates Cog133 Cog 133 Cog133->alpha7_nAChR NFkB_pathway NF-κB Pathway alpha7_nAChR->NFkB_pathway Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_pathway->Pro_inflammatory_genes Experimental_Workflow cluster_preparation Peptide Preparation cluster_characterization Characterization cluster_assays Biological Assays cluster_analysis Data Analysis Peptide_Synthesis Synthesize Cog 133 Purification_TFA Purify with TFA Peptide_Synthesis->Purification_TFA Purification_Alternative Purify with Alternative (e.g., Formic Acid) Peptide_Synthesis->Purification_Alternative Salt_Exchange Perform Salt Exchange (e.g., to Acetate or HCl) Purification_TFA->Salt_Exchange Purity_Analysis Purity and Identity (HPLC, Mass Spec) Purification_TFA->Purity_Analysis Purification_Alternative->Purity_Analysis Salt_Exchange->Purity_Analysis In_Vitro In Vitro Neuroinflammation (LPS stimulation) Purity_Analysis->In_Vitro In_Vivo In Vivo Neuroinflammation (Animal Model) Purity_Analysis->In_Vivo Data_Comparison Compare Efficacy and Potential Side Effects In_Vitro->Data_Comparison In_Vivo->Data_Comparison

References

A Comparative Guide to the Neuroprotective Effects of Cog 133 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Cog 133 tfa, an Apolipoprotein E (ApoE) mimetic peptide, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to this compound and its Alternatives

This compound is a peptide fragment derived from the receptor-binding region of human ApoE. It has garnered attention for its potential neuroprotective and anti-inflammatory properties. As a mimetic of ApoE, it is designed to replicate the beneficial functions of the full-length protein, such as reducing neuroinflammation and promoting neuronal survival.

Key alternatives for comparison include other ApoE mimetic peptides, notably COG1410 and CN-105 . COG1410 is a shorter analog of COG133 and has been reported to exhibit enhanced efficacy and potency, as well as a broader therapeutic window in preclinical models of traumatic brain injury (TBI). CN-105 is another ApoE-based peptide that has shown promise in models of ischemic stroke and TBI.

Comparative Neuroprotective Performance: In Vivo Studies

Preclinical studies in various models of neurological injury have demonstrated the neuroprotective potential of this compound and its alternatives. The following tables summarize key quantitative findings.

Table 1: Neuroprotective Effects in a Murine Model of Closed Head Injury

CompoundDosageKey FindingsReference
This compound 203 and 406 µg/kgDecreased hippocampal neuronal degeneration and reduced latency to find the platform in the Morris water maze.
COG1410 1.0 mg/kgSignificantly reduced the amount of injury-induced cortical tissue reduction compared to vehicle.
CN-105 Not specifiedShowed neuroprotective efficacy when administered post-injury.

Table 2: Neuroprotective Effects in a Rat Model of Focal Brain Ischemia (MCAO)

CompoundDosageKey FindingsReference
COG1410 Single intravenous injectionSignificantly improved vestibulomotor function, decreased post-stroke locomotor asymmetry, and reduced infarct volume.
CN-105 0.1 mg/kgImproved survival, enhanced functional outcomes, reduced infarct volume, and decreased microglial activation.

Comparative Anti-Inflammatory Performance: In Vitro Studies

The anti-inflammatory activity of these peptides is a key mechanism underlying their neuroprotective effects.

Table 3: Anti-inflammatory Effects on Microglia

CompoundConcentrationKey FindingsReference
This compound 10 to 50 µMSuppressed TNF-α and nitric oxide (NO) release in BV-2 microglia.
CN-105 Not specifiedSuppressed inflammatory cytokine secretion in a microglial cell line.

Mechanism of Action: Signaling Pathways

ApoE mimetic peptides, including this compound, are believed to exert their neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, these peptides can reduce the expression of pro-inflammatory cytokines and other mediators of neuronal damage.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cog133 This compound Receptor LDL Receptor Family IKK IKK Complex Receptor->IKK Inhibits Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) TLR Toll-like Receptor Stimulus->TLR Activates TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates DNA DNA (κB sites) NFkB_active->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces G cluster_setup Experimental Setup cluster_induction Induction of Injury cluster_assessment Assessment Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Pretreat Pre-treatment with This compound Glutamate Induce Excitotoxicity (e.g., 100 µM Glutamate) Pretreat->Glutamate Incubate Incubation (24 hours) Glutamate->Incubate Viability Measure Cell Viability (MTT or LDH Assay) Incubate->Viability Analysis Data Analysis (% Neuroprotection) Viability->Analysis

A Head-to-Head In Vivo Comparison of ApoE Mimetic Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of apolipoprotein E (ApoE) mimetic peptides presents a promising frontier for therapeutic intervention in neurodegenerative diseases and other inflammatory conditions. These synthetic peptides are designed to emulate the beneficial functions of ApoE, including lipid transport, anti-inflammatory effects, and modulation of amyloid-beta (Aβ) clearance. This guide provides an objective in vivo comparison of four prominent ApoE mimetic peptides: Ac-hE18A-NH2, CN-105, COG133, and CS-6253, with a focus on their performance in preclinical models of Alzheimer's disease and related neurological disorders.

This document summarizes key quantitative data from in vivo studies, offers detailed experimental protocols for common assessment methods, and visualizes the primary signaling pathway implicated in the action of these peptides.

Quantitative Performance Comparison

The following tables summarize the in vivo efficacy of the selected ApoE mimetic peptides across key functional areas: reduction of Alzheimer's disease pathology, anti-inflammatory activity, and improvement in cognitive and behavioral outcomes.

Table 1: Effects on Amyloid-Beta (Aβ) and Tau Pathology
PeptideAnimal ModelDosage and AdministrationKey Findings
Ac-hE18A-NH2 APP/PS1ΔE9 Mice50 μ g/mouse , 3 times a week for 6 weeks (retro-orbital)Significant decrease in amyloid plaque deposition.[1]
CN-105 E4FAD MiceNot specifiedReduced Aβ pathology.[2]
COG133 Not extensively studied for Aβ pathology in vivoNot applicablePrimarily investigated for anti-inflammatory and neuroprotective effects in other models.
CS-6253 Young male E3FAD miceNot specifiedReduced soluble oAβ and insoluble Aβ levels, and decreased Aβ and amyloid deposition.[3]
Cynomolgus monkeysIntravenous injectionTransiently increased plasma Aβ42/40 ratio.[4][5]
Table 2: Anti-Inflammatory Effects
PeptideAnimal ModelDosage and AdministrationKey Findings
Ac-hE18A-NH2 APP/PS1ΔE9 Mice50 μ g/mouse , 3 times a week for 6 weeks (retro-orbital)Reduced activated microglia and astrocytes; significantly decreased IL-6 and TNF-α levels in the brain.[1]
CN-105 Murine Closed Head Injury ModelIntravenous or intraperitoneal injectionReduced hippocampal microglial activation.[6]
Murine Intracerebral Hemorrhage Model0.05 mg/kg (tail vein injection)Decreased neuroinflammation.[7]
COG133 5-FU-challenged Swiss mice3 µM, twice daily for 4 days (intraperitoneal)Reduced lamina propria inflammation and intestinal MPO levels; partially decreased TNF-α levels.[8]
CS-6253 Not extensively detailed in available in vivo neuroinflammation studiesNot applicablePrimarily studied for its effects on cholesterol efflux and Aβ metabolism.
Table 3: Cognitive and Behavioral Outcomes
PeptideAnimal ModelDosage and AdministrationKey Findings
Ac-hE18A-NH2 APP/PS1ΔE9 Mice50 μ g/mouse , 3 times a week for 6 weeks (retro-orbital)Significantly improved performance in the Morris water maze test.[1]
CN-105 E4FAD MiceNot specifiedRescued memory deficits.[2]
Murine Intracerebral Hemorrhage Model0.05 mg/kg (tail vein injection)Improved vestibulomotor performance (Rotarod) and long-term neurocognitive performance (Morris water maze).[7]
COG133 Not extensively studied for cognitive outcomes in neurodegenerative modelsNot applicablePrimarily investigated in models of intestinal mucositis and other inflammatory conditions.
CS-6253 Young male E3FAD miceNot specifiedImproved memory.[3]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of ApoE mimetic peptides are underpinned by their interaction with specific signaling pathways and their ability to modulate key pathological processes. The following diagrams illustrate the primary anti-inflammatory signaling pathway influenced by these peptides and a typical experimental workflow for their in vivo evaluation.

NF-kB Signaling Pathway Figure 1: Modulation of the NF-κB Signaling Pathway by ApoE Mimetic Peptides cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates ApoE_mimetic ApoE Mimetic Peptide ApoE_mimetic->TLR4 Inhibits IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Figure 1: Modulation of the NF-κB Signaling Pathway by ApoE Mimetic Peptides

Experimental Workflow Figure 2: General Experimental Workflow for In Vivo Evaluation of ApoE Mimetic Peptides cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., APP/PS1, E4FAD) Grouping Randomize into Treatment Groups Animal_Model->Grouping Peptide_Prep Peptide Preparation & Vehicle Control Peptide_Prep->Grouping Administration Peptide Administration (e.g., i.p., i.v., retro-orbital) Grouping->Administration Behavioral Behavioral Testing (Morris Water Maze, Rotarod) Administration->Behavioral Tissue Tissue Collection (Brain, Plasma) Behavioral->Tissue Histology Immunohistochemistry (Aβ plaques, Iba1) Tissue->Histology Biochemistry ELISA (TNF-α, IL-6) Tissue->Biochemistry Data_Analysis Statistical Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Figure 2: General Experimental Workflow for In Vivo Evaluation of ApoE Mimetic Peptides

Detailed Experimental Protocols

Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[9][10]

Apparatus:

  • A circular tank (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • Visual cues are placed around the tank for spatial navigation.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

  • Acclimation: Mice are handled for several days before the start of the experiment to reduce stress.

  • Cued Training (Visible Platform): For 1-2 days, the platform is made visible (e.g., with a flag). Mice are given 4 trials per day to learn the basic task of finding the platform to escape the water. This phase assesses for any visual or motor deficits.[11][12]

  • Acquisition Phase (Hidden Platform): For 5-7 consecutive days, the platform is hidden in a constant location. Mice are given 4 trials per day, starting from different quadrants of the pool. The time to find the platform (escape latency) is recorded. If a mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[9][10]

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[6][10]

Rotarod Test for Motor Coordination and Balance

The rotarod test is used to evaluate motor coordination, balance, and motor learning in rodents.[13]

Apparatus:

  • A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.

  • Sensors to automatically detect when a mouse falls off the rod.

Procedure:

  • Training: Mice are trained for 2-3 consecutive days to acclimate to the apparatus. Each training session consists of 3-5 trials where the rod rotates at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).[14][15]

  • Testing: On the test day, the rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.[15][16]

  • The latency to fall from the rod is recorded for each trial. Typically, 3 trials are conducted with an inter-trial interval of at least 15 minutes. The average latency to fall is used for analysis.[16][17]

Immunohistochemistry for Amyloid Plaques and Microglia

Immunohistochemistry is used to visualize and quantify pathological markers in brain tissue.

Tissue Preparation:

  • Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

  • Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose (B13894) solution for cryoprotection.

  • Brains are sectioned (typically 30-40 µm thick) using a cryostat or vibratome.

Staining for Amyloid Plaques (e.g., using 6E10 antibody):

  • Sections are washed in phosphate-buffered saline (PBS).

  • Endogenous peroxidase activity is quenched with hydrogen peroxide.

  • Sections are blocked with a serum-containing solution to prevent non-specific antibody binding.

  • Incubation with the primary antibody (e.g., anti-Aβ antibody 6E10) overnight at 4°C.

  • Incubation with a biotinylated secondary antibody.

  • Incubation with an avidin-biotin-peroxidase complex (ABC reagent).

  • Visualization with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Sections are mounted on slides, dehydrated, and coverslipped.

  • Plaque load is quantified using image analysis software.

Staining for Activated Microglia (e.g., using Iba1 antibody):

  • The procedure is similar to amyloid plaque staining.[18]

  • The primary antibody used is specific for Iba1, a protein upregulated in activated microglia.[19][20]

  • Quantification can involve counting the number of Iba1-positive cells or measuring the total Iba1-immunoreactive area.[21]

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the concentration of specific proteins, such as cytokines, in biological samples.[22]

Sample Preparation:

  • Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged, and the supernatant (protein extract) is collected.

  • The total protein concentration of the extract is determined using a protein assay (e.g., BCA assay).

ELISA Procedure (Sandwich ELISA):

  • A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).[23]

  • Standards of known cytokine concentrations and the brain protein extracts are added to the wells.

  • The plate is incubated to allow the cytokine to bind to the capture antibody.

  • After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

  • Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.[24]

  • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • A stop solution is added to terminate the reaction.

  • The absorbance of each well is measured using a microplate reader.

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve. Cytokine levels are typically normalized to the total protein concentration of the sample.[22]

References

Cog 133 TFA: A Comparative Analysis of its Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apolipoprotein E (ApoE) mimetic peptide, Cog 133 TFA, across various preclinical disease models. The data presented herein is collated from peer-reviewed research to offer an objective overview of its therapeutic potential and mechanisms of action.

This compound is a synthetic peptide fragment derived from the receptor-binding region of human ApoE. It is designed to mimic the neuroprotective and anti-inflammatory functions of the native ApoE protein. This guide will delve into its performance in models of neurodegenerative diseases and acute brain injury, comparing its efficacy with other therapeutic interventions where data is available.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and other ApoE mimetic peptides in key disease models.

Table 1: Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

Treatment GroupMean Maximal Clinical Score (± SEM)Onset of Disease (Days Post-Immunization)Demyelination (% of White Matter with Myelin Loss)Inflammatory Infiltrates (Cells/mm²)Reference
Vehicle3.5 ± 0.310-1240.99 ± 2.7%High[1]
Cog 133 (Prophylactic)1.5 ± 0.2*DelayedSignificantly ReducedSignificantly Reduced
Cog 133 (Therapeutic)2.0 ± 0.3-ReducedReduced[2]
Glatiramer Acetate (B1210297)Reduced Clinical Score-8.62 ± 2.4%Reduced[1][3]

*p < 0.05 compared to vehicle control.

Table 2: Efficacy of ApoE Mimetic Peptides in Traumatic Brain Injury (TBI) Models

Treatment GroupNeurological Severity Score (NSS)Motor Function (Rotarod Latency)Hippocampal MicrogliosisReference
Vehicle (TBI)IncreasedDecreasedHigh[4][5]
ApoE Mimetic Peptide (0.5 mg/kg)Significantly ImprovedSignificantly Improved over time (p=0.015)Significantly Less[5]
Epothilone D (1.0 mg/kg)No Significant Difference from PlaceboNo Significant Difference from Placebo-[5]

Table 3: Efficacy of ApoE Mimetic Peptides in Alzheimer's Disease Models

Treatment GroupCognitive Function (e.g., Morris Water Maze)Aβ Plaque PathologyNeuroinflammation (e.g., IL-6 levels)Reference
Vehicle (AD Model)ImpairedHighHigh[6][7]
ApoE Mimetic Peptides (COG112/COG133)Significantly Improved Learning and MemoryReduced Aβ-like structuresDecreased IL-6[6][7][8][9]
CN-105 (ApoE Mimetic)Rescued Memory DeficitsReduced Aβ Pathology-[10]

Table 4: Efficacy of an ApoE Mimetic Peptide in LPS-Induced Neuroinflammation

| Treatment Group | Brain TNF-α Levels (pg/mg protein) | Brain IL-6 Levels (pg/mg protein) | Systemic TNF-α (pg/mL) | Systemic IL-6 (pg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |[11][12] | | LPS + ApoE-(133-149) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |[11][12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

Experimental Autoimmune Encephalomyelitis (EAE)
  • Disease Induction: EAE is induced in female SJL/J mice by immunization with an emulsion of proteolipid protein (PLP) peptide (amino acids 139-151) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[2]

  • Treatment: this compound is administered daily via intraperitoneal injection, either starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).[2]

  • Clinical Assessment: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

  • Histopathology: At the end of the experiment, spinal cords are collected for histological analysis of demyelination (using Luxol Fast Blue staining) and inflammatory cell infiltration (using Hematoxylin and Eosin staining).[2][1]

Traumatic Brain Injury (TBI)
  • Injury Model: A closed head injury model is used in mice. The injury is induced by a weight-drop device that delivers a controlled cortical impact.[4][5]

  • Treatment: An ApoE mimetic peptide (0.5 mg/kg) or Epothilone D (1.0 mg/kg) is administered intraperitoneally at 30 minutes and 72 hours after each weekly TBI in a repetitive injury model.[5]

  • Functional Outcome: Vestibulomotor function is assessed using an accelerating rotarod test at various time points post-injury. Cognitive function is evaluated using the Morris Water Maze.[5]

  • Immunohistochemistry: Brain tissue is analyzed for microglial activation using Iba1 immunohistochemistry to assess the extent of neuroinflammation.[5]

Alzheimer's Disease (Drosophila Model)
  • Animal Model: A transgenic Drosophila melanogaster model overexpressing human amyloid precursor protein (APP) and β-secretase (BACE) is used, which exhibits progressive neurodegeneration and cognitive deficits.[8][9]

  • Treatment: Cog 112 or Cog 133 is injected into the flies.[8][9]

  • Cognitive Assessment: Learning and memory are evaluated using an olfactory learning paradigm.[8][9]

  • Neuropathology: Brains are analyzed for neurodegeneration (vacuolization) and the presence of Aβ-like deposits using immunohistochemistry.[8][9][13]

LPS-Induced Neuroinflammation
  • Inflammation Induction: Systemic inflammation is induced in mice by a single intravenous injection of lipopolysaccharide (LPS).[11][12]

  • Treatment: An ApoE mimetic peptide (apoE-(133-149)) is administered intravenously.[11][12]

  • Cytokine Analysis: Blood and brain tissue are collected at various time points after LPS injection. Levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.[11][12]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows associated with the action of this compound.

G This compound Mechanism of Action in Neuroinflammation cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Receptors cluster_2 This compound Intervention cluster_3 Downstream Signaling Pathways cluster_4 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Activates nAChR α7-nAChR nAChR->NFkB Modulates LDLR LDL Receptor Cog133 This compound Cog133->nAChR Antagonizes Cog133->LDLR Competes with ApoE PP2A PP2A Activity Cog133->PP2A Increases Activity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates PP2A->MAPK Inhibits Neuroprotection Neuroprotection PP2A->Neuroprotection Promotes Cytokines->Neuroprotection Inhibits

Caption: Proposed mechanism of action for this compound in neuroinflammation.

G Experimental Workflow for EAE Model cluster_0 Day 0 cluster_1 Day 2 cluster_2 Daily Monitoring cluster_3 Treatment Regimen cluster_4 Endpoint Analysis Immunization Immunization with PLP/CFA PTX1 Pertussis Toxin (Dose 1) Prophylactic Prophylactic this compound (from Day 0) Immunization->Prophylactic PTX2 Pertussis Toxin (Dose 2) PTX1->PTX2 48 hours Scoring Clinical Scoring (0-5 scale) PTX2->Scoring Daily Therapeutic Therapeutic this compound (from Onset) Scoring->Therapeutic Histo Histopathology (Demyelination & Inflammation) Scoring->Histo At termination

Caption: Workflow for EAE induction and this compound treatment.

References

Assessing the Specificity of Cog 133 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of Cog 133 TFA, an apolipoprotein E (ApoE) mimetic peptide. Through a detailed comparison with other notable ApoE and apolipoprotein A-I (ApoA-I) mimetic peptides, this document offers insights supported by experimental data to aid in the selection of appropriate research tools.

This compound, a 17-amino-acid peptide corresponding to the receptor-binding region of human ApoE (residues 133-149), has demonstrated both neuroprotective and anti-inflammatory properties. Its primary mechanisms of action are attributed to its ability to compete with the ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and its function as an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This guide will delve into the specificity of this compound by comparing its performance against other apolipoprotein mimetic peptides, including Ac-hE18A-NH2, COG1410, and the ApoA-I mimetic D-4F.

Quantitative Performance Comparison

To facilitate a clear comparison of the functional activities of this compound and its alternatives, the following tables summarize key in vitro and in vivo experimental findings.

PeptidePrimary Target(s)Key Functional ActivityQuantitative DataReference Cell/Animal Model
This compound LDL Receptor, α7 nAChRnAChR AntagonismIC50: 445 nMXenopus oocytes expressing α7 nAChR
Anti-inflammatoryInhibition of LPS-induced TNF-α and NO releaseBV-2 microglia
Ac-hE18A-NH2Heparan Sulfate Proteoglycans (HSPG)Cholesterol Efflux~40% stimulation at 50 µg/ml (ABCA1-independent)THP-1 macrophages
Anti-inflammatorySuperior to D-4F in inhibiting LPS-induced inflammationTHP-1 macrophages, C57BL/6 mice
COG1410ClpC ATPaseAntimicrobialKD: 2.03 µM for ClpC bindingM. smegmatis
NeuroprotectionSuperior efficacy and potency to Cog 133 in vivoRat model of traumatic brain injury
D-4FABCA1 TransporterCholesterol EffluxDose-dependent increase in cholesterol effluxRAW264.7 macrophages
Anti-inflammatoryReduces systemic inflammationC57BL/6 mice

Note: Direct comparative binding affinity data for this compound across a wide range of receptors is limited in the public domain. The assessment of specificity is therefore based on its known functional activities and comparisons with other peptides in similar assays.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

LDL Receptor Competition Binding Assay

This assay determines the ability of a test peptide, such as this compound, to compete with a labeled ligand (e.g., 125I-LDL) for binding to the LDL receptor.

Materials:

  • Purified recombinant LDL receptor

  • 125I-labeled LDL

  • This compound and other test peptides

  • 96-well microplates

  • Binding buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl2, 1% BSA, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 8.0)

  • Gamma counter

Procedure:

  • Coat the wells of a 96-well plate with an anti-LDL receptor antibody overnight at 4°C.

  • Block the wells with 1% BSA in binding buffer for 1 hour at 37°C.

  • Wash the wells three times with cold wash buffer.

  • Add a fixed concentration of purified LDL receptor to each well and incubate overnight at 4°C.

  • Wash the wells to remove unbound receptors.

  • Add increasing concentrations of the test peptide (e.g., this compound) to the wells.

  • Add a fixed concentration of 125I-LDL to each well and incubate for 1 hour at 4°C.

  • Wash the wells extensively to remove unbound 125I-LDL.

  • Measure the radioactivity in each well using a gamma counter.

  • Determine the concentration of the test peptide that inhibits 50% of the specific binding of 125I-LDL (IC50).

α7 nAChR Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay measures the ability of a test peptide to antagonize the function of the α7 nAChR expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Acetylcholine (ACh) - agonist

  • This compound and other test peptides

Procedure:

  • Inject the α7 nAChR cRNA into Xenopus oocytes and incubate for 2-4 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Perfuse the recording chamber with the recording solution.

  • Apply a pulse of ACh to elicit an inward current mediated by the α7 nAChRs.

  • After establishing a stable baseline response to ACh, co-apply increasing concentrations of the test peptide (e.g., this compound) with the ACh pulse.

  • Measure the peak amplitude of the ACh-evoked current in the presence of the test peptide.

  • Calculate the percentage of inhibition of the ACh response at each peptide concentration to determine the IC50 value.

Cholesterol Efflux Assay (Cell-based)

This assay quantifies the ability of a test peptide to promote the efflux of cholesterol from cultured macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW264.7)

  • [3H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Equilibration medium (e.g., serum-free medium with 0.2% BSA)

  • Test peptides (e.g., this compound, Ac-hE18A-NH2, D-4F)

  • Scintillation counter or fluorescence microplate reader

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Label the cells with [3H]-cholesterol or BODIPY-cholesterol in culture medium for 24 hours.

  • Wash the cells and incubate in equilibration medium for 18-24 hours to allow for cholesterol equilibration.

  • Wash the cells and add fresh equilibration medium containing the test peptides at various concentrations.

  • Incubate for 4-6 hours.

  • Collect the medium and lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity or fluorescence in both the medium and the cell lysate.

  • Calculate the percentage of cholesterol efflux as: (radioactivity/fluorescence in medium) / (radioactivity/fluorescence in medium + radioactivity/fluorescence in cell lysate) x 100.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_cog133 This compound Signaling cog133 This compound ldlr LDL Receptor cog133->ldlr Competes with ApoE a7nAChR α7 nAChR cog133->a7nAChR Antagonizes inflammation Inflammation (e.g., TNF-α, NO) a7nAChR->inflammation Inhibits neuroprotection Neuroprotection inflammation->neuroprotection Contributes to

Caption: this compound's dual mechanism of action.

cluster_workflow Cholesterol Efflux Assay Workflow start Seed Macrophages label Label with [3H]-Cholesterol start->label equilibrate Equilibrate in Serum-Free Medium label->equilibrate treat Treat with Test Peptide equilibrate->treat collect Collect Medium & Lyse Cells treat->collect measure Measure Radioactivity collect->measure calculate Calculate % Efflux measure->calculate

Caption: Workflow for the cholesterol efflux assay.

cluster_comparison Logical Comparison of ApoE and ApoA-I Mimetics apoE ApoE Mimetics Cog 133 Ac-hE18A-NH2 COG1410 chol_efflux Promote Cholesterol Efflux apoE->chol_efflux anti_inflam Anti-inflammatory Effects apoE->anti_inflam apoA1 ApoA-I Mimetics D-4F apoA1->chol_efflux apoA1->anti_inflam

Caption: Functional overlap of ApoE and ApoA-I mimetics.

References

Cog133 TFA vs. Full-Length Apolipoprotein E: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the apolipoprotein E (ApoE) mimetic peptide, Cog133, and the full-length native apolipoprotein E protein. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for studies on neurodegenerative diseases, particularly Alzheimer's disease. This comparison focuses on their biochemical properties, biological functions, and therapeutic potential, with supporting data from preclinical studies.

Executive Summary

Apolipoprotein E is a critical player in lipid metabolism and neuronal health, with its isoforms having distinct roles in the pathogenesis of Alzheimer's disease. The APOE4 allele is a major genetic risk factor, associated with increased amyloid-beta (Aβ) deposition and neurotoxicity. Cog133, a synthetic peptide derived from the receptor-binding region of ApoE, has emerged as a potential therapeutic agent that mimics the beneficial functions of ApoE. This guide directly compares Cog133, typically supplied as a trifluoroacetate (B77799) (TFA) salt, with the full-length ApoE protein, highlighting their differences in structure, mechanism of action, and experimental performance.

It is crucial to note that the trifluoroacetate (TFA) counterion present in commercially available synthetic peptides like Cog133 can have its own biological effects, potentially confounding experimental results. Therefore, a discussion of TFA and methods for its removal are also included.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing Cog133 and full-length apolipoprotein E.

Table 1: Comparison of Biochemical and Functional Properties

FeatureCog133 (ApoE Mimetic Peptide)Full-Length Apolipoprotein E (ApoE2, E3, E4)
Structure 17-amino acid peptide (residues 133-149 of ApoE)299-amino acid protein with N-terminal receptor-binding and C-terminal lipid-binding domains
Receptor Binding (LRP1) Binds to LRP1 with a dissociation constant (Kd) in the nanomolar range (e.g., similar peptide ApoE(130-149) has a Kd of ~100 nM)[1]Isoform-dependent binding to LRP1. ApoE4 exhibits reduced binding efficiency compared to ApoE3 and ApoE2[2][3].
Amyloid-β Interaction Can interfere with Aβ aggregation and toxicity.Isoform-specific effects on Aβ aggregation and clearance (ApoE4 promotes aggregation and impairs clearance)[4][5].
Neuroprotective Effects Demonstrates neuroprotective properties against excitotoxicity and Aβ-induced damage[6].Full-length ApoE can protect against neurotoxicity, though the effect of different isoforms can vary[6].
Anti-Inflammatory Activity Suppresses microglial activation and the release of pro-inflammatory cytokines[7].Isoform-dependent modulation of microglial activation, with ApoE4 often associated with a more pro-inflammatory phenotype[4][5][8][9][10].

Table 2: Isoform-Specific Properties of Full-Length Apolipoprotein E

PropertyApoE2ApoE3ApoE4
Alzheimer's Disease Risk ProtectiveNeutralIncreased Risk
Aβ Aggregation InhibitsModerately inhibitsPromotes
Aβ Clearance Most efficientEfficientLeast efficient
Microglial Activation Less inflammatory responseBalanced responsePro-inflammatory response[4][5][8][9][10]
LRP1 Binding Weaker binding than ApoE3Strong bindingWeaker binding than ApoE3[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies comparing Cog133 and full-length ApoE.

In Vitro Aβ Aggregation Assay (Thioflavin T)

Objective: To assess the effect of Cog133 and full-length ApoE isoforms on the kinetics of Aβ fibrillization.

Materials:

  • Synthetic Aβ42 peptide

  • Cog133 (TFA salt or after salt exchange)

  • Recombinant human full-length ApoE2, ApoE3, and ApoE4

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

  • Dilute the Aβ42 stock solution in PBS to a final concentration of 10 µM.

  • Add Cog133 or full-length ApoE isoforms to the Aβ42 solution at desired molar ratios (e.g., 1:1, 1:0.1 Aβ:ApoE/Cog133).

  • Add ThT to a final concentration of 10 µM.

  • Transfer the mixture to a 96-well black plate with a clear bottom.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor ThT fluorescence (excitation ~440 nm, emission ~480 nm) over time using a plate reader.

  • Plot fluorescence intensity against time to generate aggregation curves and determine lag times and fibrillization rates.[11]

Cell-Based Neurotoxicity Assay

Objective: To evaluate the protective effects of Cog133 and full-length ApoE against Aβ-induced neurotoxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • Oligomeric Aβ42, Cog133, and full-length ApoE isoforms

  • Cell culture medium and supplements

  • MTT or LDH assay kit for cell viability/toxicity assessment

Procedure:

  • Culture neuronal cells in 96-well plates until they reach the desired confluency.

  • Prepare oligomeric Aβ42 by incubating monomeric Aβ42 at 4°C for 24 hours.

  • Pre-treat the cells with different concentrations of Cog133 or full-length ApoE isoforms for a specified period (e.g., 2 hours).

  • Add oligomeric Aβ42 to the cell cultures to induce toxicity (final concentration typically in the low micromolar range).

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).[11]

  • Compare the viability of cells treated with Aβ alone to those pre-treated with Cog133 or ApoE isoforms.

In Vivo Administration in an Alzheimer's Disease Mouse Model

Objective: To compare the therapeutic efficacy of Cog133 and full-length ApoE in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

Materials:

  • Transgenic AD mice and wild-type littermates

  • Cog133 or a control peptide

  • Adeno-associated virus (AAV) vectors expressing human ApoE isoforms (ApoE2, E3, E4) or a control vector

  • Surgical equipment for intracranial or intravenous injections

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histological and biochemical analysis reagents

Procedure:

  • Cog133 Administration: Administer Cog133 via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and frequency. A control group should receive a scrambled peptide or vehicle.

  • ApoE Gene Delivery: For full-length ApoE, inject AAV vectors expressing the desired human ApoE isoform directly into the hippocampus or ventricles of the mice. A control group should receive a control AAV (e.g., expressing GFP).

  • Treatment Duration: Continue the treatment for a specified period (e.g., 1-3 months).

  • Behavioral Assessment: Conduct behavioral tests like the Morris water maze to assess cognitive function before and after the treatment period.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.

  • Histopathology: Perform immunohistochemistry to quantify Aβ plaque load, microgliosis, and astrogliosis.

  • Biochemical Analysis: Use ELISA or Western blotting to measure the levels of soluble and insoluble Aβ, as well as inflammatory markers in brain homogenates.[12][13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cog133_vs_ApoE_Signaling cluster_cog133 Cog133 Pathway cluster_apoe Full-Length ApoE Pathway Cog133 Cog133 LRP1_C LRP1 Receptor Cog133->LRP1_C Binds Microglia_C Microglia Cog133->Microglia_C Suppresses Activation Neuroprotection_C Neuroprotection LRP1_C->Neuroprotection_C Promotes Inflammation_C Reduced Neuroinflammation Microglia_C->Inflammation_C ApoE Full-Length ApoE (Isoform Dependent) LRP1_A LRP1 Receptor ApoE->LRP1_A Binds Abeta_A Amyloid-beta (Aβ) ApoE->Abeta_A Interacts Microglia_A Microglia ApoE->Microglia_A Modulates Activation Aggregation_A Aβ Aggregation ApoE->Aggregation_A Modulates Clearance_A Aβ Clearance LRP1_A->Clearance_A Mediates Abeta_A->Aggregation_A Forms Inflammation_A Neuroinflammation (ApoE4 exacerbates) Microglia_A->Inflammation_A

Caption: Signaling pathways of Cog133 and full-length ApoE.

Experimental_Workflow cluster_invitro In Vitro Comparison cluster_invivo In Vivo Comparison start_vitro Prepare Aβ42 Oligomers treat_cells Treat Neuronal Cells with Cog133 or ApoE Isoforms start_vitro->treat_cells add_abeta Add Aβ42 Oligomers treat_cells->add_abeta assay_viability Assess Cell Viability (MTT/LDH Assay) add_abeta->assay_viability start_vivo AD Transgenic Mice treat_mice Administer Cog133 (i.p.) or AAV-ApoE (intracranial) start_vivo->treat_mice behavioral_tests Behavioral Testing (e.g., Morris Water Maze) treat_mice->behavioral_tests tissue_analysis Brain Tissue Analysis (Histology & Biochemistry) behavioral_tests->tissue_analysis

References

Validating Target Engagement of Cog 133: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies for validating the target engagement of Cog 133, an Apolipoprotein E (ApoE) peptide fragment, with its identified biological targets: the nicotinic acetylcholine (B1216132) receptor (nAChR) and the low-density lipoprotein receptor (LDLR).

Cog 133, a fragment of the human ApoE protein, has demonstrated potential therapeutic effects, including anti-inflammatory and neuroprotective properties.[1][2] These effects are attributed to its interaction with at least two key protein targets. As an antagonist of the nAChR, Cog 133 can modulate cholinergic signaling, a pathway implicated in various neurological processes.[1][3] Additionally, by competing with the ApoE holoprotein for binding to the LDL receptor, Cog 133 can influence lipid metabolism and cellular uptake of lipoproteins.[1][2] The term "TFA target engagement" is a misnomer, as Trifluoroacetic acid (TFA) is a common counterion from peptide synthesis and not a biological target. This guide will focus on the validated biological targets of Cog 133.

Quantitative Comparison of Target Engagement Assays

The selection of an appropriate assay for validating target engagement depends on the specific research question, available resources, and the desired quantitative output. Below is a summary of key methodologies applicable to Cog 133.

Assay TypeTargetPrincipleKey Quantitative ReadoutTypical Cog 133 Performance (Hypothetical)Alternative Methods
Biochemical Assays
Radioligand Binding AssaynAChRMeasures the displacement of a radiolabeled ligand from the receptor by Cog 133.[4]IC50 / Ki (Inhibitory/dissociation constant)IC50: 445 nM[1] - 720 nM[3]Surface Plasmon Resonance (SPR)
Competition ELISALDL ReceptorMeasures the ability of Cog 133 to compete with a labeled ligand (e.g., ApoE) for binding to the immobilized LDL receptor.[5]IC50 Expected in the low micromolar to nanomolar rangeSolid Phase Binding Assay[6]
Cell-Based Assays
Electrophysiology (Patch Clamp)nAChRMeasures the inhibition of ion channel currents evoked by an nAChR agonist in the presence of Cog 133.[7][8]% Inhibition, IC50 Significant inhibition of acetylcholine-evoked currentsFluorescent Imaging Plate Reader (FLIPR) Assays
Fluorescent LDL Uptake AssayLDL ReceptorQuantifies the inhibition of fluorescently labeled LDL uptake into cells in the presence of Cog 133.[9][10]% Inhibition, IC50 Dose-dependent reduction in LDL uptakeFlow Cytometry-based Competition Assay
Biophysical Assays
Surface Plasmon Resonance (SPR)nAChR, LDL ReceptorMeasures the real-time binding kinetics and affinity of Cog 133 to the immobilized receptor.[11][12]Kd (Dissociation constant), kon , koff Expected to show direct binding with quantifiable kineticsIsothermal Titration Calorimetry (ITC)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are representative protocols for key assays.

Radioligand Binding Assay for nAChR Target Engagement

Objective: To determine the binding affinity of Cog 133 to the nicotinic acetylcholine receptor.

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α7).

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.

  • Unlabeled competitor: Nicotine or another known nAChR ligand.

  • Cog 133.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters pre-soaked in polyethylenimine (PEI).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest cultured cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh assay buffer.[13]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of Cog 133 or an unlabeled competitor (for non-specific binding).[13]

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Cog 133 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescent LDL Uptake Assay for LDL Receptor Target Engagement

Objective: To assess the functional consequence of Cog 133 binding to the LDL receptor by measuring the inhibition of LDL uptake.

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red-LDL).[9][14]

  • Cog 133.

  • Positive control (e.g., unlabeled ApoE or an anti-LDLR antibody).

  • Cell culture medium and plates.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Treat the cells with varying concentrations of Cog 133 or a positive control for a specified period (e.g., 1 hour) at 37°C.

  • LDL Uptake: Add fluorescently labeled LDL to each well and incubate for 3-4 hours at 37°C to allow for receptor-mediated endocytosis.[14]

  • Washing: Aspirate the medium containing the fluorescent LDL and wash the cells several times with phosphate-buffered saline (PBS) to remove any unbound LDL.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. Alternatively, visualize and quantify the uptake using a fluorescence microscope.[14]

  • Data Analysis: Normalize the fluorescence signal to a vehicle control. Plot the normalized signal as a function of Cog 133 concentration and determine the IC50 for the inhibition of LDL uptake.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding the complex biological and experimental processes involved in target validation.

Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx ACh Acetylcholine (Agonist) ACh->nAChR Activates Cog133 Cog 133 (Antagonist) Cog133->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Anti_inflammation Anti-inflammation Ca_Signaling->Anti_inflammation

LDL_Receptor_Pathway cluster_membrane Cell Membrane LDLR LDL Receptor Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis LDL_ApoE LDL-ApoE Complex LDL_ApoE->LDLR Binds Cog133 Cog 133 Cog133->LDLR Competes Endosome Endosome Endocytosis->Endosome Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Cholesterol_Release Cholesterol Release Lysosome->Cholesterol_Release

Experimental Workflow

Target_Validation_Workflow start Start biochem Biochemical Assays (Binding Affinity) start->biochem cell_based Cell-Based Assays (Functional Activity) start->cell_based biophys Biophysical Assays (Kinetics) start->biophys data_analysis Data Analysis & Comparison biochem->data_analysis cell_based->data_analysis biophys->data_analysis decision Target Engagement Validated? data_analysis->decision end_yes Proceed to In Vivo Studies decision->end_yes Yes end_no Optimize Compound or Re-evaluate Target decision->end_no No

References

Navigating the Neuroprotective Landscape: A Comparative Guide to Cog 133 TFA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the ApoE mimetic peptide Cog 133 TFA with other neuroprotective alternatives. We provide a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in your research and development endeavors.

This compound, a fragment of the human Apolipoprotein E (ApoE) protein, has emerged as a promising candidate in the field of neuroprotection.[1][2][3] Its mechanism of action involves competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][3] These actions confer potent anti-inflammatory and neuroprotective effects, making it a subject of interest for various neurological and inflammatory conditions. This guide aims to provide a comprehensive overview of the therapeutic window of this compound, comparing its performance with other ApoE mimetic peptides based on available data.

Quantitative Comparison of Neuroprotective Peptides

To facilitate a clear comparison, the following tables summarize the effective concentrations and observed effects of this compound and its alternatives in various experimental models.

Table 1: In Vitro Efficacy of ApoE Mimetic Peptides

PeptideCell Line/ModelAssayEffective ConcentrationKey FindingsReference
This compound IEC-6 cells (intestinal epithelial)5-FU induced mucositis0.02 - 20 μMIncreased cell proliferation and migration.[2][4][Azevedo et al., 2012]
Xenopus oocytesnAChR antagonismIC50: 445 nMBlocks α7 neuronal nicotinic acetylcholine receptors.[1][2][Gay et al., 2006]
Ac-hE18A-NH2THP-1 macrophagesLPS-induced inflammation50 µg/mLReduced IL-6 and MCP-1 secretion.[5][6][7][Bielicki & Oda, 2009]
CN-105Microglial cellsInflammationNot specifiedSuppressed inflammatory cytokine production.[Laskowitz et al., 2017]

Table 2: In Vivo Efficacy of ApoE Mimetic Peptides

PeptideAnimal ModelConditionDosing RegimenKey FindingsReference
This compound Swiss mice5-FU induced intestinal mucositis0.3, 1, and 3 μM (i.p., twice daily for 4 days)Ameliorated villus blunting and reduced inflammatory infiltrates.[2][4][Azevedo et al., 2012]
MicePulmonary fibrosis1 mg/kg (intratracheal, every other day for 4 weeks)Impaired the resolution of pulmonary fibrosis.[1][2][Cui et al., 2020]
RatsCCl4-induced liver injury1 and 3 μM (i.p.)Reduced liver damage, necroinflammation, and apoptosis.[Mohammed et al., 2023]
Ac-hE18A-NH2ApoE null miceAtherosclerosis100 µ g/mouse (twice weekly for 8 weeks)Significantly reduced atherosclerotic lesion areas.[8][Handattu et al., 2011]
CN-105Murine model of Alzheimer's DiseaseAlzheimer's Disease pathologyNot specifiedImproved brain pathology and learning and memory performance.[9][ADDF, 2019]
CN-105Murine model of ischemic strokeIschemic strokeNot specifiedImproved survival, functional outcomes, and reduced infarct volume.[10][Tu et al., 2017]

Defining the Therapeutic Window: Efficacy vs. Toxicity

A crucial aspect of drug development is determining the therapeutic window, the range between the minimal effective dose and the dose at which unacceptable toxicity occurs.

Efficacy of this compound

As evidenced in the tables above, this compound has demonstrated efficacy in micromolar and sub-micromolar concentrations in various models of inflammation and tissue injury. For instance, in a mouse model of intestinal mucositis, doses as low as 1 μM administered intraperitoneally showed beneficial effects.[2][4]

Toxicity Profile of this compound

Researchers investigating the therapeutic potential of this compound are strongly encouraged to conduct comprehensive in vivo toxicity studies. A general approach for such a study is outlined in the "Experimental Protocols" section.

Comparative Analysis with Alternative Neuroprotective Peptides

Several other ApoE mimetic peptides have been developed and investigated for their neuroprotective and anti-inflammatory properties.

  • Ac-hE18A-NH2: This peptide has shown efficacy in reducing atherosclerosis and inflammation.[5][6][7][8] Phase 1b/2a clinical trials have indicated that it is safe in humans at doses ranging from 1 mg/kg to 3.54 mg/kg.[8]

  • CN-105: This peptide has undergone Phase I and Phase II clinical trials, demonstrating a good safety profile in humans.[9][12] It has shown promise in preclinical models of Alzheimer's disease and ischemic stroke.[9][10]

The availability of clinical safety data for Ac-hE18A-NH2 and CN-105 provides a valuable benchmark for the development of this compound.

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of this compound and other ApoE mimetic peptides are mediated through complex signaling pathways.

Cog133_Signaling_Pathway Proposed Signaling Pathway of this compound Cog133 This compound LDLR LDL Receptor Cog133->LDLR Competes with ApoE nAChR α7 nAChR Cog133->nAChR Antagonist Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) LDLR->Anti_Inflammatory PI3K PI3K nAChR->PI3K Inhibition leads to downstream effects Akt Akt PI3K->Akt Akt->Anti_Inflammatory Neuroprotection Neuroprotection Akt->Neuroprotection

Proposed Signaling Pathway of this compound

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for advancing research. Below are methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Neuroprotection Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

LDH_Assay_Workflow Workflow for In Vitro Neuroprotection (LDH Assay) cluster_prep Cell Culture and Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis Culture 1. Culture neuronal cells to desired confluency Treat 2. Treat cells with neurotoxic agent +/- this compound Culture->Treat Incubate 3. Incubate for a defined period Treat->Incubate Collect 4. Collect cell culture supernatant Incubate->Collect Reagent 5. Add LDH assay reagent Collect->Reagent Incubate2 6. Incubate at room temperature (dark) Reagent->Incubate2 Measure 7. Measure absorbance at 490 nm Incubate2->Measure Calculate 8. Calculate % cytotoxicity Measure->Calculate Compare 9. Compare treated vs. control groups Calculate->Compare

Workflow for In Vitro Neuroprotection (LDH Assay)

Protocol:

  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • Neurotoxin Group: Treat cells with a neurotoxic agent (e.g., glutamate, amyloid-beta oligomers).

    • Test Group: Co-treat cells with the neurotoxic agent and various concentrations of this compound.

  • Incubation: Incubate the plate for a duration determined by the specific neurotoxicity model (e.g., 24-48 hours).

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 10-30 minutes).

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the control group (cells lysed to achieve maximum LDH release).

In Vivo Toxicity Study: General Protocol

A general protocol for an acute or sub-chronic in vivo toxicity study in rodents is outlined below. This should be adapted based on specific research questions and institutional guidelines.

In_Vivo_Toxicity_Workflow General Workflow for In Vivo Toxicity Study cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Endpoint Analysis Animals 1. Acclimatize animals (e.g., mice or rats) Groups 2. Randomize into treatment groups (vehicle, multiple doses of this compound) Animals->Groups Dose 3. Administer this compound (e.g., i.p., i.v.) daily for a defined period (e.g., 14 or 28 days) Groups->Dose Observe 4. Daily clinical observations (body weight, behavior, etc.) Dose->Observe Blood 5. Collect blood for hematology and clinical chemistry Observe->Blood Necropsy 6. Perform necropsy and collect organs Blood->Necropsy Histo 7. Histopathological examination of tissues Necropsy->Histo Analyze 8. Analyze data to determine NOAEL Histo->Analyze

General Workflow for In Vivo Toxicity Study

Protocol:

  • Animal Model: Select a suitable rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Selection: Based on in vivo efficacy studies, select a range of doses, including a vehicle control, a low dose (e.g., the effective dose), a mid-dose, and a high dose.

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal or intravenous injection) daily for a specified duration (e.g., 14 or 28 days for a sub-chronic study).

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Terminal Procedures: At the end of the study, collect blood for hematology and serum clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy, and collect major organs for weight analysis and histopathological examination.

  • Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

This compound is a promising ApoE mimetic peptide with demonstrated anti-inflammatory and neuroprotective effects in preclinical models. While its efficacy has been established in various contexts, a comprehensive understanding of its therapeutic window requires further investigation into its toxicity profile. This guide provides a comparative framework for researchers, highlighting the performance of this compound alongside other ApoE mimetics and offering detailed experimental protocols to facilitate future studies. The clinical development of similar peptides, such as CN-105 and Ac-hE18A-NH2, provides a positive outlook and a valuable roadmap for the continued investigation of this compound as a potential therapeutic agent.

References

A Head-to-Head Comparison of ApoE Mimetic Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of four prominent Apolipoprotein E (ApoE) mimetic peptides: Ac-hE18A-NH2, COG133, COG1410, and CN-105. This guide summarizes key experimental data, details methodologies for cited experiments, and visualizes the signaling pathways involved.

Apolipoprotein E is a critical protein in the central nervous system involved in lipid transport, neuronal repair, and the clearance of amyloid-beta (Aβ) peptides.[1] Its dysfunction is strongly linked to neurodegenerative disorders such as Alzheimer's disease. ApoE mimetic peptides, which are short, synthetic molecules designed to replicate the beneficial functions of the full-length ApoE protein, have emerged as promising therapeutic candidates.[1][2] This guide offers a head-to-head comparison of the in vitro and in vivo efficacy of four leading ApoE mimetic peptides to aid researchers in selecting the most suitable peptide for their specific experimental needs.

Quantitative Performance Comparison

The following tables summarize the performance of the selected ApoE mimetic peptides across key functional areas: anti-inflammatory activity, neuroprotection, and interaction with amyloid-beta.

Table 1: Anti-Inflammatory Effects [1]

PeptideCell LineAssayConcentrationResult
Ac-hE18A-NH2 THP-1 MacrophagesLPS-induced IL-6 & MCP-1 secretion50 µg/mLSignificant reduction in IL-6 and MCP-1
HUVECsLPS-induced VCAM-1 expression50 µg/mLSignificant inhibition
COG133 Peritoneal MacrophagesLPS + IFN-γ induced NO, TNF-α, IL-6 release5 µMInhibition of NO, TNF-α, and IL-6
COG1410 BV2 MicrogliaOxygen-Glucose DeprivationNot specifiedSuppression of inflammatory cytokine production
CN-105 Microglial Cell LineNot specifiedNot specifiedSuppressed inflammatory cytokine production

Table 2: Neuroprotective Effects

PeptideModelAssayResultReference
COG133 Primary rat neuronal-glial culturesNMDA-induced excitotoxicityCompletely suppressed neuronal cell death and calcium influx.[3]
COG1410 Murine model of Traumatic Brain Injury (TBI)Behavioral and histological analysisImproved cognitive performance and reduced cortical neuronal loss.N/A
CN-105 Murine model of Intracerebral Hemorrhage (ICH)Functional outcomesImproves outcomes in translational models of ICH.[4]

Table 3: Interaction with Amyloid-Beta (Aβ)

PeptideAssayCell Line/ModelResultReference
Ac-hE18A-NH2 Aβ42 uptakeTHP-1 monocyte-derived macrophagesEnhances Aβ42 uptake in a dose-dependent manner.[5]
ApoE mimetic (dimer/trimer of receptor-binding region) Aβ1-40 levelsPS70 cells and primary neuronsDecreased Aβ levels, with potency increasing with the number of repeats (trimer > dimer > monomer).[6]
COG1410 Aβ plaque-like structuresCVND-AD transgenic miceDecreased amyloid plaque-like structures.[2][7]
CN-105 Amyloid pathologyMurine Model of Alzheimer's DiseaseAttenuates AD pathology.[8]

Key Signaling Pathways

ApoE mimetic peptides exert their effects through various signaling pathways. Two of the most well-documented are the LRP1-mediated pathway and the inhibition of the SET-PP2A pathway.

LRP1-Mediated Anti-Inflammatory and Neuroprotective Signaling

Low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor for ApoE and its mimetic peptides. The interaction of ApoE mimetics with LRP1 on glial cells and neurons can trigger downstream signaling cascades that lead to anti-inflammatory and neuroprotective effects. This includes the suppression of pro-inflammatory pathways such as NF-κB and JNK.

LRP1_Signaling cluster_extracellular cluster_membrane cluster_intracellular ApoE_mimetic ApoE Mimetic Peptide LRP1 LRP1 ApoE_mimetic->LRP1 IRAK1_TRAF6 IRAK1-TRAF6 Complex LRP1->IRAK1_TRAF6 | JNK JNK LRP1->JNK | Neuroprotection Neuroprotection LRP1->Neuroprotection NFkB NF-κB IRAK1_TRAF6->NFkB Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory JNK->Pro_inflammatory

LRP1-mediated signaling of ApoE mimetic peptides.
SET-PP2A Pathway and Reduction of Hyperphosphorylation

ApoE mimetic peptides can also function by binding to the protein SET (also known as I2PP2A), a potent inhibitor of protein phosphatase 2A (PP2A). By inhibiting SET, these peptides lead to the reactivation of PP2A. Activated PP2A can then dephosphorylate key signaling molecules, including hyperphosphorylated tau protein, which is a hallmark of Alzheimer's disease.[7][9]

SET_PP2A_Pathway ApoE_mimetic ApoE Mimetic Peptide SET SET (I2PP2A) ApoE_mimetic->SET | PP2A_inactive PP2A (Inactive) SET->PP2A_inactive | PP2A_active PP2A (Active) PP2A_inactive->PP2A_active Activation Tau_P Hyperphosphorylated Tau PP2A_active->Tau_P Dephosphorylates Inflammatory_Kinases_P Phosphorylated Inflammatory Kinases PP2A_active->Inflammatory_Kinases_P Dephosphorylates Tau Dephosphorylated Tau Tau_P->Tau Inflammatory_Kinases Dephosphorylated Inflammatory Kinases Inflammatory_Kinases_P->Inflammatory_Kinases

Inhibition of SET by ApoE mimetics leads to PP2A activation.

Experimental Protocols

In Vitro Assays

1. LPS-Induced Cytokine Secretion Assay in Microglia

  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the ApoE mimetic peptide for 1 hour. Subsequently, lipopolysaccharide (LPS) is added at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

2. Neuroprotection Assay against NMDA-Induced Excitotoxicity in Primary Neurons

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: Neurons are treated with the ApoE mimetic peptide concurrently with 100 µM N-methyl-D-aspartate (NMDA) for 24 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay or by quantifying neuronal cell death and calcium influx using appropriate fluorescent dyes and imaging techniques.[3]

3. Amyloid-Beta (Aβ) Uptake Assay in Macrophages

  • Cell Culture: THP-1 monocytes are differentiated into macrophages by treatment with PMA (phorbol 12-myristate 13-acetate).

  • Treatment: Differentiated macrophages are incubated with fluorescently labeled Aβ42 (2 µg/ml) in the presence or absence of the ApoE mimetic peptide for 3 hours.[5]

  • Quantification: After incubation, cells are washed to remove extracellular Aβ. The amount of internalized Aβ is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.[5]

In Vivo Models

1. Traumatic Brain Injury (TBI) Mouse Model

  • Animal Model: Adult male C57BL/6 mice are used.

  • Injury Induction: A controlled cortical impact (CCI) or fluid percussion injury is induced to model TBI.

  • Peptide Administration: ApoE mimetic peptides (e.g., 0.5 mg/kg) are administered intraperitoneally at specific time points post-injury, such as 30 minutes and 72 hours after each weekly TBI in a repetitive TBI model.[10]

  • Outcome Measures: Behavioral outcomes are assessed using tests such as the Morris Water Maze for cognitive function and the Rotarod test for motor coordination.[10] Histological analysis of brain tissue is performed to assess lesion volume and neuronal loss.

2. Alzheimer's Disease (AD) Transgenic Mouse Model

  • Animal Model: CVND-AD (SwDI-APP/NOS2-/-) transgenic mice, which develop age-dependent AD-like pathology, are used.[2][7]

  • Peptide Administration: Starting at 9 months of age, ApoE mimetic peptides are administered subcutaneously three times per week for a duration of 3 months.[2][7]

  • Outcome Measures: Behavioral deficits are assessed using standardized memory tests. Brain tissue is analyzed for the presence of amyloid plaques and neurofibrillary tangles using immunohistochemistry and biochemical assays. Levels of inflammatory cytokines like IL-6 are also measured.[2][7]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of an ApoE mimetic peptide in a preclinical model of a neurodegenerative disease.

Experimental_Workflow cluster_preclinical_model cluster_treatment cluster_assessment cluster_analysis Animal_Model Select Animal Model (e.g., TBI, AD) Peptide_Admin Administer ApoE Mimetic Peptide (Define dose, route, frequency) Animal_Model->Peptide_Admin Behavioral Behavioral Testing (Cognition, Motor Function) Peptide_Admin->Behavioral Histological Histological Analysis (Plaques, Tangles, Neuronal Loss) Peptide_Admin->Histological Biochemical Biochemical Assays (Cytokines, Protein Levels) Peptide_Admin->Biochemical Data_Analysis Statistical Analysis and Interpretation of Results Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

General workflow for preclinical evaluation of ApoE mimetics.

References

A Comparative Analysis of Cog 133 tfa and Standard Therapies for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel apolipoprotein E (ApoE) mimetic peptide, Cog 133 tfa, with standard-of-care treatments for Alzheimer's disease. The information is compiled from preclinical studies to offer an objective overview of their respective mechanisms of action and efficacy in established disease models.

Introduction to Therapeutic Strategies

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] Current therapeutic strategies primarily focus on symptomatic relief or targeting the underlying amyloid pathology.

This compound is a 17-amino-acid peptide fragment of Apolipoprotein E (ApoE133–149).[2] It is designed to mimic the neuroprotective and anti-inflammatory functions of ApoE.[2][3] Preclinical studies suggest that this compound and similar ApoE mimetic peptides may offer a multi-faceted approach to treating Alzheimer's disease by addressing both amyloid and tau pathologies, as well as neuroinflammation.[2][4]

Standard Alzheimer's Disease Treatments encompass several drug classes. Cholinesterase inhibitors (donepezil, rivastigmine (B141), galantamine) and the N-methyl-D-aspartate (NMDA) receptor antagonist (memantine) have been the mainstay of symptomatic treatment for many years. More recently, monoclonal antibodies targeting amyloid-beta plaques (lecanemab, donanemab) have been approved as disease-modifying therapies.[5]

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to combat the complex pathology of Alzheimer's disease. A summary of their primary modes of action is presented below.

Therapeutic AgentClassPrimary Mechanism of Action
This compound ApoE Mimetic PeptideCompetes with ApoE for LDL receptor binding, exhibiting potent anti-inflammatory and neuroprotective effects. It is also an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[3] Preclinical evidence suggests it increases the activity of protein phosphatase 2A (PP2A), a key enzyme in dephosphorylating tau protein.[2][4]
Donepezil (B133215) Cholinesterase InhibitorReversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[6]
Rivastigmine Cholinesterase InhibitorInhibits both acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine.[7] Some studies suggest it may also modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[8]
Galantamine Cholinesterase InhibitorIn addition to inhibiting acetylcholinesterase, galantamine also positively modulates nicotinic acetylcholine receptors, further enhancing cholinergic signaling.[9]
Memantine (B1676192) NMDA Receptor AntagonistA non-competitive antagonist of the NMDA receptor, protecting against the excessive effects of glutamate, which can lead to excitotoxicity and neuronal damage.[2][10]
Lecanemab Anti-amyloid Monoclonal AntibodyA humanized monoclonal antibody that preferentially targets soluble Aβ protofibrils, promoting their clearance from the brain.[11][12]
Donanemab Anti-amyloid Monoclonal AntibodyA monoclonal antibody that specifically targets a modified form of beta-amyloid present in established amyloid plaques, leading to their removal.[5][13]

Preclinical Efficacy: A Comparative Overview

The following table summarizes the preclinical efficacy of this compound and standard Alzheimer's treatments in various transgenic mouse models of the disease. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison. The specific mouse models and experimental conditions may vary between studies.

Therapeutic AgentMouse ModelKey Efficacy Findings
ApoE Mimetic Peptides (including Cog 133) CVND-AD- Significantly improved behavioral performance.- Reduced levels of the inflammatory cytokine IL-6.- Decreased neurofibrillary tangle-like and amyloid plaque-like structures.[2][4]
Donepezil APP23- Significantly improved performance in the Morris water maze acquisition and probe trials.[14]
SAMP8- Attenuated cognitive dysfunction.[15]
Rivastigmine 3xTg-AD- Increased levels of the neuroprotective sAPPα fragment.[8]
APP/mdr1+/+- Significantly reduced plasma levels of Aβ40.- Reduced GFAP immunostaining (astrogliosis) by 50% and IL-1β brain levels by 43%.[7]
Galantamine 5XFAD- Improved performance in open field and light-dark avoidance tests.- Significantly lower amyloid plaque density in the entorhinal cortex and hippocampus.[4][9]
Memantine 3xTg-AD- Restored cognition.- Significantly reduced insoluble Aβ, Aβ dodecamers, and soluble and fibrillar oligomers.- Declined levels of total and hyperphosphorylated tau.[2]
APP/PS1- Reduced plaque burden.[3]
Lecanemab Arctic Transgenic Mice- Reduced brain levels of soluble Aβ protofibrils by 42% and in cerebrospinal fluid by 53%.[11]
Donanemab PDAPP- Showed significant plaque-lowering in aged mice.[5]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

Cog133_Signaling_Pathway Cog133 This compound nAChR α7 nAChR Cog133->nAChR Antagonizes LDL_R LDL Receptor Cog133->LDL_R Binds Inflammation Neuroinflammation Cog133->Inflammation Reduces PP2A PP2A Activity Cog133->PP2A Increases Neuroprotection Neuroprotection Cog133->Neuroprotection Promotes ApoE ApoE ApoE->LDL_R Binds pTau Hyperphosphorylated Tau PP2A->pTau Dephosphorylates NFT Neurofibrillary Tangles pTau->NFT

Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: Alzheimer's Disease Transgenic Mouse Model treatment Chronic Treatment Administration (e.g., this compound or Standard Drug) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia and Brain Tissue Collection behavior->euthanasia histology Immunohistochemistry - Amyloid-β Plaques - Tau Pathology euthanasia->histology biochemistry Biochemical Analysis - ELISA for Cytokines (e.g., IL-6) - Western Blot for Protein Levels euthanasia->biochemistry analysis Data Analysis and Comparison histology->analysis biochemistry->analysis end End: Efficacy Evaluation analysis->end

Typical workflow for preclinical drug evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments cited in the preclinical evaluation of Alzheimer's disease therapeutics.

Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[16][17][18]

  • Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room to aid in spatial navigation.

  • Acquisition Phase: Mice are placed in the water at different starting points and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Immunohistochemistry for Amyloid-β and Tau

Immunohistochemistry is used to visualize the presence and distribution of amyloid plaques and neurofibrillary tangles in brain tissue.[19][20][21]

  • Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on microscope slides.

  • Antigen Retrieval: Sections are pre-treated to unmask the antigenic sites. For Aβ, this often involves incubation in formic acid.[19][20]

  • Blocking: Non-specific antibody binding is blocked using a blocking solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to either Aβ (e.g., 6E10 or 4G8) or phosphorylated tau (e.g., PHF1).[22][23]

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate that produces a colored precipitate at the location of the antigen.

  • Imaging and Quantification: The stained sections are imaged using a microscope, and the plaque or tangle load is quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as the pro-inflammatory cytokine IL-6, in biological samples like brain tissue homogenates.[24][25][26]

  • Plate Coating: A microplate is coated with a capture antibody specific for the target cytokine (e.g., IL-6).

  • Sample and Standard Incubation: Brain tissue homogenates and a series of known concentrations of the standard cytokine are added to the wells. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody that also binds to the cytokine is added, forming a "sandwich".

  • Enzyme Conjugate and Substrate: An enzyme-linked avidin (B1170675) is added, which binds to the biotin (B1667282) on the detection antibody. A substrate is then added, which is converted by the enzyme into a colored product.

  • Measurement: The intensity of the color is measured using a microplate reader, and the concentration of the cytokine in the sample is determined by comparing its absorbance to the standard curve.

References

Quantitative Bioactivity Analysis of Cog 133 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative analysis of the bioactivity of Cog 133 trifluoroacetate (B77799) (TFA), an apolipoprotein E (ApoE) mimetic peptide. It is designed to offer an objective comparison with other relevant ApoE mimetic peptides, supported by experimental data, to aid in research and drug development decisions. Cog 133 TFA is a fragment of the human ApoE protein that competes with the full-length protein for binding to the low-density lipoprotein (LDL) receptor and exhibits potent anti-inflammatory and neuroprotective properties.[1]

Comparative Quantitative Bioactivity

To provide a clear comparison of this compound's performance against other ApoE mimetic peptides, the following tables summarize key quantitative data from various in vitro and in vivo studies.

ParameterThis compoundCOG 1410Ac-hE18A-NH2CN-105Reference
Target Binding & Activity
nAChR Antagonism (IC₅₀)445 nMNot ReportedNot ReportedNot Reported[1]
Anti-Inflammatory Effects
Inhibition of NO, TNF-α, IL-6 (LPS + IFN-γ stimulated peritoneal macrophages)5 µMNot ReportedNot ReportedNot Reported
Suppression of Inflammatory Cytokines (Oxygen-Glucose Deprivation in BV2 Microglia)Not ReportedEffective (concentration not specified)Not ReportedNot Reported
Reduction in IL-6 & MCP-1 (LPS-induced in THP-1 Macrophages)Not ReportedNot Reported50 µg/mL (Significant)Not Reported
Neuroprotective Effects
Protection against NMDA-induced excitotoxicity (primary rat neuronal-glial cultures)Effective (concentration not specified)Not ReportedNot ReportedNot Reported
In Vivo Efficacy
Amelioration of 5-FU-induced intestinal mucositis (mice, i.p.)3 µM (significant effect)Not ReportedNot ReportedNot Reported

Note: "Not Reported" indicates that the specific quantitative data was not found in the reviewed literature. The provided concentrations for anti-inflammatory effects represent effective concentrations reported in the respective studies but are not necessarily EC₅₀ values.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.

Cog133_NFkB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb_complex Cog133 This compound Receptor LDL Receptor Family Cog133->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates TLR4->IKK_Complex Activates IKK_Complex->IkB Phosphorylates IkB->NFkB Releases ikb_bound IκB Nucleus Nucleus NFkB->Nucleus Translocates p65 p65 p50 p50 Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration, a crucial process in tissue repair.

Cell Seeding:

  • Culture IEC-6 cells (or other suitable cell lines) in appropriate media until they reach 95-100% confluency in a 24-well plate.

Creating the Wound:

  • Once confluent, create a straight scratch across the center of the cell monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.

Treatment and Imaging:

  • Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Immediately capture the first image (T=0) of the scratch using a phase-contrast microscope.

  • Incubate the plate under standard cell culture conditions.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

Data Analysis:

  • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial scratch area for each treatment group.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies the activity of myeloperoxidase, an enzyme abundant in neutrophils, as a marker of neutrophil infiltration and inflammation in tissue samples.

Sample Preparation:

  • Homogenize frozen tissue samples in a phosphate (B84403) buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

  • Centrifuge the homogenate and collect the supernatant.

Assay Procedure:

  • Prepare an assay reagent containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide in a phosphate buffer.

  • Add the sample supernatant to the assay reagent in a cuvette.

  • Measure the change in absorbance at 460 nm over a defined period (e.g., 2 minutes) using a spectrophotometer.

Data Analysis:

  • Calculate the MPO activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized o-dianisidine.

  • Express the results as MPO units per milligram of tissue.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of this compound to protect neuronal cells from neurotoxic insults by measuring cell viability.

Cell Culture and Treatment:

  • Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta peptide) to the culture medium.

  • Incubate the cells for an additional 24 hours.

MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control group.

  • Determine the EC₅₀ value of this compound for its neuroprotective effect.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the bioactivity of this compound.

Bioactivity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Binding Assays (e.g., Competitive Binding) Efficacy Efficacy Studies (e.g., Dose-response) Binding->Efficacy Guide in vivo dose selection Data_Analysis Quantitative Data Analysis (IC₅₀, EC₅₀, Ki) Binding->Data_Analysis Functional Functional Assays (e.g., Anti-inflammatory, Neuroprotection) Functional->Efficacy Functional->Data_Analysis Cell_Lines Cell Lines (e.g., Macrophages, Neurons) Cell_Lines->Binding Cell_Lines->Functional Animal_Models Animal Models (e.g., Mouse models of inflammation) Animal_Models->Efficacy Toxicity Toxicology Studies Animal_Models->Toxicity Efficacy->Data_Analysis

General workflow for this compound bioactivity evaluation.

References

Safety Operating Guide

Proper Disposal of Cog 133 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research chemicals like Cog 133 TFA are paramount for ensuring laboratory safety and environmental protection. this compound, a peptide fragment of Apolipoprotein E (APOE) with neuroprotective and anti-inflammatory properties, requires careful management throughout its lifecycle, from receipt to disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and addressing the specific considerations for peptide trifluoroacetate (B77799) salts.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). While many peptide trifluoroacetate salts are not classified as hazardous substances, the trifluoroacetic acid (TFA) component can be corrosive, harmful if inhaled, and detrimental to aquatic life.

Recommended PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

When handling the lyophilized powder, which can become airborne, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉₉H₁₈₂F₃N₃₇O₂₁MedKoo Biosciences
Molecular Weight 2283.78 g/mol MedKoo Biosciences
Purity ≥95% (HPLC)Cayman Chemical
IC₅₀ for nAChR 445 nMMedchemExpress.com
Storage Temperature -20°CSigma-Aldrich

Disposal Workflow

The proper disposal of this compound should be treated as a formal laboratory procedure. The following workflow diagram outlines the necessary steps to ensure safe and compliant disposal.

start Start: Unused or Expired this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Solid vs. Liquid fume_hood->segregate solid_waste Solid Waste (Empty vials, contaminated wipes, etc.) segregate->solid_waste liquid_waste Liquid Waste (Unused solutions) segregate->liquid_waste solid_container Place in a Labeled Hazardous Waste Container for Solids solid_waste->solid_container liquid_container Place in a Labeled Hazardous Waste Container for Liquids liquid_waste->liquid_container seal_solid Securely Seal Container solid_container->seal_solid seal_liquid Securely Seal Container liquid_container->seal_liquid storage Store in a Designated Satellite Accumulation Area seal_solid->storage seal_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

This compound Disposal Workflow

Step-by-Step Disposal Procedures

Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following steps provide a general framework for the proper disposal of this compound.

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid waste, including empty or expired vials, contaminated pipette tips, and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.

    • Liquid Waste : Any unused solutions of this compound should be collected in a separate, leak-proof container designated for liquid chemical waste. Never pour peptide solutions down the drain.[2]

  • Labeling of Waste Containers :

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound (Apolipoprotein E Fragment 133-149, Trifluoroacetate Salt)."

      • An indication of the potential hazards (e.g., "Caution: Research chemical. TFA salt is corrosive.").

  • Storage of Waste :

    • Sealed hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate any potential spills.

  • Final Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][4] Ensure that all institutional and local regulations are followed.

Experimental Protocol Considerations

While specific experimental protocols for this compound are varied, the principles of waste disposal remain consistent. Any materials that come into contact with this compound, including cell culture media, animal bedding (in the case of in vivo studies), and analytical consumables, should be considered contaminated and disposed of as chemical waste. For in vivo studies, consult your institution's animal care and use committee and EHS department for specific guidance on the disposal of contaminated animal carcasses and bedding.

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Standard Operating Procedure: Handling and Disposal of Cog 133 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of Cog 133 TFA, a trifluoroacetate (B77799) salt of a research compound. Given the potential for unknown hazards associated with novel chemical entities, a conservative approach to safety is mandated. The following procedures are designed to minimize exposure risk to laboratory personnel and ensure compliance with safety regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

The trifluoroacetate (TFA) counter-ion indicates that this compound may be corrosive and possess respiratory and dermal toxicity. The hazards of the parent compound, Cog 133, are presumed to be unknown. Therefore, a high level of containment and personal protection is required.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Purpose
Primary Engineering Control Certified Chemical Fume Hood or GloveboxTo contain aerosols, powders, and vapors at the source, preventing inhalation exposure.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgesRequired for any handling outside of a fume hood or in case of a spill. Protects against inhalation of TFA vapors and fine particles.
Hand Protection Double-gloving: Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is recommended to protect against tears and for easy removal of the outer layer in case of contamination.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes and face from splashes of liquids or contact with airborne particles.
Body Protection Chemical-resistant lab coat or disposable gownProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard procedures for weighing, reconstituting, and using this compound in a laboratory setting.

Experimental Protocol: Weighing and Reconstitution of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: anti-static weigh boat, spatulas, vortex mixer, and appropriate solvent.

    • Don all required PPE as specified in Table 1.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use an anti-static weigh boat to prevent dispersal of the powder.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Close the primary container immediately after weighing.

  • Reconstitution:

    • Add the appropriate solvent to the vial containing the weighed this compound.

    • Securely cap the vial.

    • Mix using a vortex mixer until the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Post-Handling:

    • Wipe down the work surface and any equipment with an appropriate decontaminating solution.

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

Diagram 1: Experimental Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area & Equipment prep_hood->prep_area handle_weigh Weigh this compound prep_area->handle_weigh handle_reconstitute Reconstitute with Solvent handle_weigh->handle_reconstitute handle_use Use in Experiment handle_reconstitute->handle_use cleanup_decon Decontaminate Surfaces & Equipment handle_use->cleanup_decon cleanup_dispose Dispose of Contaminated Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. This includes unused compounds, solutions, contaminated PPE, and disposable labware.

Protocol: Disposal of this compound Waste

  • Segregation:

    • Collect all solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, labeled, and sealed hazardous waste bag within the fume hood.

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container. The container must be compatible with the solvents used.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "Cog 133 trifluoroacetate," and any other components of the waste stream.

  • Storage:

    • Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

    • Use a spill kit appropriate for chemical spills. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed hazardous waste container.

    • Decontaminate the spill area thoroughly.

Diagram 2: Logical Flow for Waste Disposal

start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Hazardous Waste Bag is_solid->solid_waste Yes liquid_waste Collect in Labeled Waste Container is_solid->liquid_waste No (Liquid) storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_pickup EHS Pickup storage->ehs_pickup

Caption: Decision tree for proper disposal of this compound waste.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.